Product packaging for Moschamine(Cat. No.:CAS No. 193224-22-5)

Moschamine

Katalognummer: B1676759
CAS-Nummer: 193224-22-5
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: WGHKJYWENWLOMY-XVNBXDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-feruloylserotonin is a member of the class of hydroxyindoles that is the N-feruloyl derivative of serotonin. It has a role as a plant metabolite. It is a member of hydroxyindoles, a member of cinnamamides, a member of phenols, an aromatic ether and a secondary carboxamide. It is functionally related to a trans-ferulic acid.
Moschamine has been reported in Amberboa moschata, Centaurea arenaria, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O4 B1676759 Moschamine CAS No. 193224-22-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172925
Record name N-Feruloyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

193224-22-5, 68573-23-9
Record name Feruloylserotonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193224-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Feruloyl serotonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRYPTAMINE, N-FERULOYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Feruloyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Feruloyl Serotonin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-FERULOYL SEROTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115 - 117 °C
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide with a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and presents visual representations of the involved signaling pathways. The primary mechanisms of action of this compound include the inhibition of cyclooxygenase (COX) enzymes, modulation of serotonergic pathways, and potent antioxidant effects through the scavenging of free radicals and inhibition of mitochondrial superoxide (B77818) production. Furthermore, emerging evidence suggests its involvement in critical cellular signaling cascades such as the MAPK and NF-κB pathways.

Core Mechanisms of Action

This compound's multifaceted pharmacological profile stems from its ability to interact with several key biological targets. The principal mechanisms identified to date are detailed below.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has demonstrated significant inhibitory effects on both COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.

Quantitative Data:

EnzymeConcentration (µmol L⁻¹)Inhibition (%)Reference
COX-I0.158[1]
COX-II0.154[1]

Experimental Protocol: COX Inhibition Assay

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay. A general protocol is as follows:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are utilized.

  • Reaction Mixture: In a 96-well plate, the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, and the respective COX enzyme are combined.

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

  • Pre-incubation: The plate is incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance or fluorescence of the this compound-treated wells to the control wells. IC50 values are then determined from the dose-response curves.

Modulation of Serotonergic Pathways

This compound exhibits serotoninergic activity, suggesting its interaction with serotonin (B10506) receptors. This has been demonstrated through its ability to inhibit forskolin-stimulated cAMP formation, a process often mediated by G-protein coupled receptors like the 5-HT1 receptor.

Quantitative Data:

Assay ConditionThis compound Concentration (µmol L⁻¹)Inhibition of cAMP formation (%)Cell LineReference
Forskolin-stimulated cAMP formation1025OK (Opossum Kidney)[1]

Experimental Protocol: cAMP Formation Assay

The effect of this compound on intracellular cyclic AMP (cAMP) levels can be assessed using a competitive immunoassay or a reporter gene assay. A general protocol for an immunoassay is as follows:

  • Cell Culture: Opossum Kidney (OK) cells, which endogenously express 5-HT1 receptors, are cultured to near confluency in appropriate media.

  • Cell Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time.

  • Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. These assays typically involve a labeled cAMP conjugate that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody.

  • Data Analysis: The amount of cAMP produced is inversely proportional to the signal generated in the assay. The percentage of inhibition of forskolin-stimulated cAMP formation is calculated, and EC50 values can be determined.

Antioxidant Activity

This compound demonstrates potent antioxidant properties through two primary mechanisms: direct scavenging of free radicals and inhibition of mitochondrial superoxide production.

The antioxidant capacity of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for this compound in these assays were not found in the provided search results, the general protocols are described below.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Addition: Different concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Experimental Protocol: ABTS Radical Scavenging Assay

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

  • Sample Reaction: Various concentrations of this compound are allowed to react with the ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm) after a defined incubation time.

  • Data Analysis: The percentage of inhibition of the ABTS•+ radical is calculated to determine the antioxidant activity and the corresponding IC50 value.

This compound has been identified as an inhibitor of excessive superoxide production in mitochondria, a key source of cellular oxidative stress.

Experimental Protocol: Mitochondrial Superoxide Detection using MitoSOX Red

  • Cell Culture and Treatment: Cells are cultured and then treated with this compound at desired concentrations for a specific duration.

  • MitoSOX Red Loading: The cells are incubated with MitoSOX Red, a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide. A typical working concentration is around 5 µM.

  • Imaging or Flow Cytometry: The fluorescence intensity of the cells is measured using a fluorescence microscope or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

  • Quantification: The change in fluorescence intensity in this compound-treated cells compared to control cells is quantified to determine the extent of superoxide inhibition.

Modulation of Intracellular Signaling Pathways

This compound influences key signaling pathways involved in inflammation and cell proliferation, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Pathway

This compound has been shown to inhibit the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), two key kinases in the MAPK signaling cascade. This inhibition leads to the downstream suppression of inflammatory responses.

Experimental Protocol: Western Blot for Phosphorylated p38 and ERK

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

  • Protein Extraction: Total protein is extracted from the cells.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and ERK (p-ERK), as well as antibodies for total p38 and ERK as loading controls.

  • Detection: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate.

  • Densitometry: The intensity of the bands is quantified to determine the relative levels of phosphorylated kinases.

NF-κB and STAT Signaling

This compound has been reported to suppress the activation of the transcription factors Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 1/3 (STAT1/3), which are critical for the expression of pro-inflammatory genes.

Experimental Protocol: Luciferase Reporter Assay for AP-1 and STAT1/3 Activity

  • Cell Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for AP-1 or STAT1/3.

  • Cell Treatment: The transfected cells are treated with an appropriate stimulus (e.g., LPS) with or without this compound.

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound indicates the inhibition of AP-1 or STAT1/3 transcriptional activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Moschamine_MAPK_Inhibition cluster_extracellular Extracellular cluster_cell Cell cluster_mapk MAPK Pathway cluster_transcription Transcription Factors LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK STAT1_3 STAT1/3 TLR4->STAT1_3 This compound This compound This compound->p38 This compound->ERK This compound->STAT1_3 p-p38 p-p38 p38->p-p38 p-ERK p-ERK ERK->p-ERK AP1 AP-1 p-p38->AP1 p-ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation STAT1_3->Inflammation

This compound inhibits the MAPK signaling pathway.

COX_Inhibition_Workflow cluster_workflow COX Inhibition Assay Workflow Enzyme COX-1 or COX-2 Enzyme This compound Add this compound (Test Inhibitor) Enzyme->this compound Preincubation Pre-incubate This compound->Preincubation Substrate Add Arachidonic Acid (Substrate) Preincubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction Detection Measure Product Formation (e.g., Colorimetric) Reaction->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

Workflow for determining COX inhibition by this compound.

Mitochondrial_Superoxide_Workflow cluster_workflow Mitochondrial Superoxide Assay Workflow Cells Culture Cells Treatment Treat with this compound Cells->Treatment Loading Load with MitoSOX Red Treatment->Loading Measurement Measure Fluorescence (Microscopy or Flow Cytometry) Loading->Measurement Quantification Quantify Superoxide Inhibition Measurement->Quantification

Workflow for measuring mitochondrial superoxide inhibition.

Conclusion

This compound exhibits a diverse pharmacological profile, acting as a multi-target agent. Its primary mechanisms of action involve the inhibition of COX-1 and COX-2 enzymes, modulation of the serotonergic system, and significant antioxidant effects through both direct radical scavenging and inhibition of mitochondrial superoxide production. Furthermore, its ability to interfere with pro-inflammatory signaling pathways like MAPK and NF-κB underscores its potential as a therapeutic agent for inflammatory conditions. Further research is warranted to fully elucidate the intricate details of its interactions with these and other cellular targets, and to establish a more comprehensive quantitative understanding of its potency and efficacy. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

References

Moschamine as a Cyclooxygenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, a phenylpropenoic acid amide naturally found in plants such as Centaurea cyanus and Carthamus tinctorius, has emerged as a compound of interest in the field of pharmacology due to its anti-inflammatory properties.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's role as a cyclooxygenase (COX) inhibitor, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological homeostasis, COX-2 is inducible and its expression is elevated at sites of inflammation.[5][6] The ability of a compound to inhibit these enzymes is a cornerstone of anti-inflammatory drug development.

Quantitative Data on Cyclooxygenase Inhibition

This compound has demonstrated inhibitory activity against both COX-1 and COX-2 isoforms. Research by Park (2011) provides quantitative insight into its inhibitory potential. At a concentration of 0.1 µmol L⁻¹, this compound was found to significantly inhibit both enzymes.[1][7] The percentage of inhibition for each isoform is summarized in the table below. It is important to note that while these data indicate potent inhibition, specific IC50 values were not available in the reviewed literature.

CompoundConcentrationCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
This compound0.1 µmol L⁻¹58% (p < 0.012)54% (p < 0.014)[1][7]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects, at least in part, by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators, including COX-2. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have elucidated a mechanism involving the suppression of transcription factors Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 1/3 (STAT1/3).[2][3] This leads to a downstream reduction in the protein and mRNA levels of COX-2. Furthermore, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (p38) and extracellular signal-regulated kinase (ERK), both of which are upstream regulators of inflammatory gene expression.[2][3]

Moschamine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38 p38 TLR4->p38 ERK ERK TLR4->ERK STAT1_3 STAT1/3 TLR4->STAT1_3 This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation AP1 AP-1 This compound->AP1 Suppresses Activation This compound->STAT1_3 Suppresses Activation p38->AP1 Activates ERK->AP1 Activates COX2_mRNA COX-2 mRNA AP1->COX2_mRNA Upregulates Transcription STAT1_3->COX2_mRNA Upregulates Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Inflammation Inflammation COX2_Protein->Inflammation Mediates COX_Inhibition_Workflow start Start prep Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - this compound dilutions start->prep plate Plate Setup (96-well): - Add Buffer, Heme, Enzyme prep->plate add_inhibitor Add this compound or Vehicle Control plate->add_inhibitor pre_incubate Pre-incubate at room temperature add_inhibitor->pre_incubate initiate Initiate Reaction: Add Arachidonic Acid pre_incubate->initiate measure Measure Absorbance (kinetic read) initiate->measure analyze Data Analysis: Calculate % Inhibition measure->analyze end End analyze->end

References

N-Feruloylserotonin: A Technical Overview of its Bioactivity and Relationship with Serotonergic-Related Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-feruloylserotonin (FS), a naturally occurring compound found in the seeds of the safflower (Carthamus tinctorius), is a conjugate of serotonin (B10506) and ferulic acid.[1] While its chemical structure suggests a potential interaction with the serotonergic system, a thorough review of the current scientific literature reveals a notable absence of direct evidence for its binding to or functional modulation of serotonin (5-HT) receptors. Research to date has primarily focused on the potent antioxidant, anti-inflammatory, and neuroprotective properties of N-feruloylserotonin.[2][3] This technical guide provides a comprehensive overview of the known biological activities of N-feruloylserotonin, with a particular focus on its influence on intracellular signaling pathways that are also modulated by the serotonergic system. This document summarizes the available quantitative data, details key experimental methodologies, and presents visual representations of the relevant signaling cascades to facilitate a deeper understanding of N-feruloylserotonin's mechanism of action and to guide future research.

Introduction

N-feruloylserotonin, also known as moschamine, is a polyphenolic alkaloid that has garnered interest for its therapeutic potential.[1] Its biosynthesis in plants involves the enzymatic conjugation of serotonin and ferulic acid.[1] Given the well-established role of serotonin as a key neurotransmitter in the central nervous system, the presence of a serotonin moiety in N-feruloylserotonin has led to speculation about its potential direct serotoninergic activity. However, as of the date of this publication, no studies have reported quantitative data on the binding affinity (e.g., Kᵢ, IC₅₀) of N-feruloylserotonin for any of the 14 known serotonin receptor subtypes.

The current body of research predominantly characterizes N-feruloylserotonin as a potent antioxidant and anti-inflammatory agent.[2][3] These properties are thought to underlie its observed neuroprotective effects in various in vitro and in vivo models. This guide will synthesize the existing data to provide a clear and concise technical resource for researchers investigating this compound.

Quantitative Data on the Bioactivity of N-Feruloylserotonin

While direct serotonergic binding data is unavailable, numerous studies have quantified the effects of N-feruloylserotonin in various bioassays. The following table summarizes key quantitative findings from the literature.

Bioassay Model System Concentration of N-feruloylserotonin Observed Effect Reference
Radical Scavenging ActivityIn vitroIC₅₀ values not explicitly stated, but activity is concentration-dependent.Increased scavenging of free radicals.[2]
Neuroprotection against Aβ₂₅₋₃₅-induced toxicityHuman Neuroblastoma SH-SY5Y cells1, 2.5, and 5 µMRecovery of cell viability and reduction of reactive oxygen species.[2]
Anti-apoptotic EffectHuman Neuroblastoma SH-SY5Y cells1, 2.5, and 5 µMIncreased Bcl-2 expression and decreased Bax expression.[2]
Modulation of MAPK SignalingHuman Neuroblastoma SH-SY5Y cells1, 2.5, and 5 µMDown-regulation of p-p38, p-ERK, and p-JNK.[4]
Activation of CREB-BDNF SignalingHuman Neuroblastoma SH-SY5Y cells5 µMSignificant increase in pCREB/CREB and BDNF expression.[4]
Anti-inflammatory ActivityLPS-induced RAW 264.7 macrophagesNot specifiedAttenuation of reactive oxygen species, nitric oxide, and prostaglandin (B15479496) E₂ production.[3]
VasodilationRat femoral arteries10 to 100 µMRelaxation of pre-contracted arteries.[5]
Inhibition of Ca²⁺ influxCultured rat vascular smooth muscle cellsConcentration-dependentInhibition of the increase in cytosolic free Ca²⁺ concentration induced by 5-hydroxytryptamine.[5]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments that have been instrumental in characterizing the bioactivity of N-feruloylserotonin.

Neuroprotection Assay in SH-SY5Y Cells
  • Objective: To assess the protective effects of N-feruloylserotonin against amyloid-beta (Aβ)-induced neuronal damage.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of N-feruloylserotonin (e.g., 1, 2.5, and 5 µM) for a specified period (e.g., 2 hours) before being exposed to Aβ₂₅₋₃₅ peptide (e.g., 25 µM) for an additional period (e.g., 24 hours).

  • Cell Viability Assessment: Cell viability is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are determined using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis of Signaling Proteins
  • Objective: To determine the effect of N-feruloylserotonin on the expression and phosphorylation of key signaling proteins.

  • Protein Extraction: Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-p38, p-ERK, p-JNK, CREB, BDNF) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Vasodilation Assay
  • Objective: To evaluate the vasodilatory effect of N-feruloylserotonin on isolated arteries.

  • Tissue Preparation: Rat femoral arteries are isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Contraction and Relaxation: The arteries are pre-contracted with an agonist such as phenylephrine (B352888) or potassium chloride. Once a stable contraction is achieved, cumulative concentrations of N-feruloylserotonin are added to the organ bath, and the relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by the agonist.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by N-feruloylserotonin as described in the scientific literature.

MAPK_Signaling_Pathway Abeta Amyloid-beta (Aβ) ROS Reactive Oxygen Species (ROS) Abeta->ROS Bcl2 Bcl-2 (Anti-apoptotic) Abeta->Bcl2 Bax Bax (Pro-apoptotic) Abeta->Bax FS N-feruloylserotonin FS->ROS Inhibition p38 p38 FS->p38 Inhibition ERK ERK FS->ERK Inhibition JNK JNK FS->JNK Inhibition FS->Bcl2 Activation FS->Bax Inhibition ROS->p38 ROS->ERK ROS->JNK Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: N-feruloylserotonin's modulation of the MAPK and apoptotic signaling pathways.

CREB_BDNF_Signaling_Pathway FS N-feruloylserotonin CREB CREB FS->CREB Activation pCREB p-CREB CREB->pCREB Phosphorylation BDNF BDNF pCREB->BDNF Upregulation Neuronal_Survival Neuronal Survival and Function BDNF->Neuronal_Survival

Caption: Activation of the CREB-BDNF signaling pathway by N-feruloylserotonin.

Experimental_Workflow_Neuroprotection Start Start Cell_Culture Culture SH-SY5Y Cells Start->Cell_Culture Pretreatment Pre-treat with N-feruloylserotonin Cell_Culture->Pretreatment Abeta_Exposure Expose to Aβ₂₅₋₃₅ Pretreatment->Abeta_Exposure Analysis Analyze Cell Viability (MTT) and ROS (DCF-DA) Abeta_Exposure->Analysis End End Analysis->End

Caption: Experimental workflow for assessing the neuroprotective effects of N-feruloylserotonin.

Conclusion and Future Directions

N-feruloylserotonin is a promising natural compound with well-documented antioxidant, anti-inflammatory, and neuroprotective properties. Its effects on signaling pathways such as MAPK and CREB-BDNF, which are intricately linked with neuronal health and are also known to be modulated by serotonin, are of significant interest. However, the direct serotoninergic activity of N-feruloylserotonin remains an open question.

Future research should prioritize the investigation of N-feruloylserotonin's interaction with the full panel of serotonin receptors using radioligand binding assays and functional assays. Determining whether N-feruloylserotonin acts as an agonist, antagonist, or allosteric modulator at any of the 5-HT receptor subtypes is a critical next step in elucidating its complete pharmacological profile. Furthermore, studies on its effects on serotonin reuptake transporters (SERT) and monoamine oxidase (MAO) enzymes would provide a more comprehensive understanding of its potential influence on the serotonergic system. Such data will be invaluable for the rational design and development of novel therapeutics based on the N-feruloylserotonin scaffold for a range of neurological and inflammatory disorders.

References

Moschamine: A Technical Guide to its Natural Sources, Extraction, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, chemically identified as N-feruloylserotonin, is a naturally occurring alkaloid with significant pharmacological interest, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an analysis of its known biological interactions. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, this document includes visualizations of the biosynthetic and signaling pathways associated with this compound, rendered using the DOT language, to provide a clear conceptual framework for ongoing and future research.

Natural Sources of this compound

This compound is predominantly found in two plant genera: Carthamus and Centaurea.

  • Carthamus tinctorius (Safflower): The seeds of the safflower plant are a primary and well-documented source of this compound. It is one of the main serotonin (B10506) derivatives found in safflower seed meal.

  • Centaurea Species: Several species within the Centaurea genus have been identified as sources of this compound. These include:

    • Centaurea cyanus (Cornflower)[1]

    • Amberboa moschata (formerly Centaurea moschata)

    • Centaurea arenaria

While this compound has been identified in these species, quantitative data on its concentration are most readily available for Carthamus tinctorius and specific extracts of Centaurea cyanus. A study on a cornflower extract prepared through a multistep process including supercritical CO₂ extraction reported a this compound content of 3% to 8% (w/w) in the final extract[2].

Biosynthesis of this compound (N-feruloylserotonin)

The biosynthesis of this compound in plants involves a series of enzymatic reactions, starting from the amino acid tryptophan.

G Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Anthranilate Synthase (AS) Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Serotonin Serotonin Tryptamine->Serotonin Tryptamine 5-Hydroxylase (T5H) This compound This compound (N-feruloylserotonin) Serotonin->this compound Feruloyl_CoA Feruloyl-CoA Feruloyl_CoA->this compound Serotonin N-(hydroxycinnamoyl) transferase (SHT)

Caption: Biosynthetic pathway of this compound.

Extraction and Purification Protocols

The methodologies for extracting and purifying this compound vary depending on the plant source. Below are detailed protocols for its isolation from safflower seeds and a general method for Centaurea cyanus.

From Carthamus tinctorius (Safflower) Seed Meal

This protocol yields a crude extract suitable for further purification.

3.1.1. Experimental Protocol: Crude Extraction

  • Milling and Defatting: Grind dried safflower seed meal into a fine powder.

  • Ethanol (B145695) Extraction:

    • Suspend the powdered seed meal in 100% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

    • Perform the extraction under reflux for 1 hour. Repeat this step three times.

    • Combine the filtrates from all three extractions.

  • Solvent Evaporation: Evaporate the combined ethanol filtrate to dryness under vacuum at 60°C.

  • Liquid-Liquid Partitioning (Methanol-Hexane):

    • Dissolve the dried extract in 80% methanol (B129727).

    • Extract the methanol solution with n-hexane to remove nonpolar compounds. Discard the n-hexane phase.

  • Liquid-Liquid Partitioning (Ethyl Acetate-Water):

    • Evaporate the methanol phase to dryness.

    • Dissolve the resulting residue in ethyl acetate (B1210297).

    • Wash the ethyl acetate solution with distilled water. Retain the ethyl acetate phase.

  • Final Evaporation: Evaporate the ethyl acetate phase to dryness to yield the crude sample for purification. From 300g of dried seed meal, approximately 2.1g of crude sample can be obtained.

3.1.2. Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)

  • Sample Preparation: Dissolve 40 mg of the crude safflower extract in 10 mL of the upper phase of the selected solvent system.

  • HSCCC System and Parameters:

    • Solvent System: A two-phase system composed of Chloroform-Methanol-0.1 M HCl at a volume ratio of 1:1:1 (v/v).

    • Stationary Phase: The upper phase of the solvent system.

    • Mobile Phase: The lower phase of the solvent system.

    • Flow Rate: 1.8 mL/min.

    • Revolution Speed: 850 rpm.

    • Detection Wavelength: 310 nm.

    • Temperature: 25°C.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Analyze the purity of the collected fractions using HPLC.

3.1.3. Quantitative Data for Safflower Extraction and Purification

ParameterValueReference
Crude Extract Yield 2.1 g from 300 g of seed meal
Purified this compound Yield 7.5 mg from 40 mg of crude extract
Purity of Isolated this compound 98.8%
From Centaurea cyanus (Cornflower)

A specific protocol for the extraction of this compound from Centaurea cyanus involves supercritical fluid extraction (SFE).

3.2.1. Experimental Protocol: Supercritical CO₂ Extraction

While a detailed, publicly available protocol is limited, a multistep extraction process including supercritical CO₂ has been reported to yield an extract containing 3-8% (w/w) of N-feruloylserotonin[2]. General parameters for SFE of phenolic compounds from plant material are provided below as a starting point for method development.

  • Material Preparation: Use dried and finely ground aerial parts of Centaurea cyanus.

  • Supercritical Fluid Extraction (SFE):

    • Pressure: 20-30 MPa

    • Temperature: 40-60°C

    • CO₂ Flow Rate: 15-25 L/h

    • Co-solvent: Ethanol (5-15%) may be used to increase the polarity of the supercritical fluid and enhance the extraction of this compound.

    • Extraction Time: 2-4 hours.

  • Post-Extraction Processing: The resulting extract is a complex mixture that requires further purification steps, such as column chromatography or preparative HPLC, to isolate pure this compound.

G cluster_safflower Safflower Seed Meal cluster_centaurea Centaurea cyanus S1 Milling & Defatting S2 Ethanol Reflux Extraction S3 Solvent Evaporation S4 Methanol-Hexane Partitioning S5 Ethyl Acetate-Water Partitioning S6 Crude Extract S7 HSCCC Purification S8 Pure this compound C1 Drying & Grinding C2 Supercritical CO₂ Extraction C3 Crude Extract C4 Chromatographic Purification C5 Pure this compound

Caption: Workflow for this compound extraction.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of this compound.

4.1. HPLC Method for Purity Assessment

  • Column: Agilent Eclipse XDB-C18 (5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of methanol and water.

    • 0-15 min: 35-45% methanol.

    • 15-30 min: 45-52% methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 310 nm.

  • Column Temperature: 25°C.

4.2. Structural Elucidation by NMR

The structure of isolated this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR data.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, J in Hz)
Serotonin Moiety
2123.57.05 (s)
3112.1-
3a128.2-
4112.26.85 (d, 8.4)
5150.8-
6112.06.62 (dd, 8.4, 2.4)
7103.16.95 (d, 2.4)
7a132.0-
8 (CH₂)25.82.85 (t, 7.2)
9 (CH₂)41.23.50 (q, 7.2)
Feruloyl Moiety
1'127.8-
2'111.37.08 (d, 1.8)
3'149.1-
4'148.5-
5'116.26.78 (d, 8.4)
6'123.16.92 (dd, 8.4, 1.8)
7' (CH)141.27.35 (d, 15.6)
8' (CH)119.56.45 (d, 15.6)
9' (C=O)168.1-
OCH₃56.43.85 (s)

Known Biological Interactions and Signaling Pathways

This compound has been shown to interact with key signaling pathways involved in inflammation and neurotransmission.

Inhibition of Inflammatory Pathways

This compound exhibits anti-inflammatory effects by inhibiting the enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[3][4]. These enzymes are critical in the biosynthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Pro-inflammatory) COX2->PGs LTs Leukotrienes (Pro-inflammatory) LOX5->LTs This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits

Caption: this compound's inhibition of COX-2 and 5-LOX.

Interaction with the 5-HT₁ₐ Receptor

This compound has been shown to interact with the serotonin 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR). This interaction leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP)[1]. This mechanism is consistent with the agonistic activity at this inhibitory receptor.

G This compound This compound Receptor 5-HT₁ₐ Receptor This compound->Receptor Binds G_protein Gᵢ/₀ Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: this compound's interaction with the 5-HT₁ₐ receptor.

Conclusion

This compound (N-feruloylserotonin) is a promising natural product with well-defined anti-inflammatory and neuromodulatory activities. This guide provides a foundational resource for researchers by detailing its natural sources, providing robust extraction and purification protocols, and outlining its mechanisms of action. The provided quantitative data and experimental methodologies are intended to support further research and development of this compound for potential therapeutic applications. Future studies should focus on optimizing extraction from Centaurea species and further elucidating the full spectrum of its pharmacological effects.

References

The Biosynthesis of Moschamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Metabolic Pathway, Enzyme Kinetics, and Analytical Methodologies for a Promising Bioactive Compound

Introduction

Moschamine, also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plant species.[1][2][3][4] This specialized metabolite has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthesis of this compound in plants is paramount for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the key enzymes and their kinetics, quantitative data on its accumulation, and detailed experimental protocols for its study.

The Biosynthesis Pathway of this compound in Plants

The biosynthesis of this compound is a multi-step enzymatic process that begins with the essential amino acid tryptophan. The pathway can be broadly divided into two main stages: the synthesis of the precursor serotonin (B10506) and its subsequent acylation with ferulic acid.

Serotonin Biosynthesis

In plants, the synthesis of serotonin from tryptophan proceeds through a two-step pathway involving the intermediate tryptamine (B22526).[4]

  • Step 1: Decarboxylation of Tryptophan to Tryptamine: The initial step is the decarboxylation of L-tryptophan to produce tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[4][5] TDC is considered a rate-limiting enzyme in this pathway.[5]

  • Step 2: Hydroxylation of Tryptamine to Serotonin: The subsequent hydroxylation of tryptamine at the 5-position of the indole (B1671886) ring yields 5-hydroxytryptamine, commonly known as serotonin. This reaction is catalyzed by tryptamine 5-hydroxylase (T5H) , a cytochrome P450 monooxygenase.[6][7][8]

Formation of this compound (N-feruloylserotonin)

The final step in the biosynthesis of this compound involves the formation of an amide bond between serotonin and feruloyl-CoA.

  • Step 3: Acylation of Serotonin: Serotonin N-hydroxycinnamoyltransferase (SHT) , a member of the BAHD acyltransferase family, catalyzes the transfer of the feruloyl group from feruloyl-CoA to the amino group of serotonin, forming N-feruloylserotonin (this compound).[9][10]

Moschamine_Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Serotonin Serotonin (5-Hydroxytryptamine) Tryptamine->Serotonin Tryptamine 5-Hydroxylase (T5H) This compound This compound (N-Feruloylserotonin) Serotonin->this compound Serotonin N-hydroxycinnamoyl- transferase (SHT) FeruloylCoA Feruloyl-CoA FeruloylCoA->this compound

Figure 1: Biosynthesis pathway of this compound in plants.

Quantitative Data

Understanding the quantitative aspects of the this compound biosynthesis pathway is crucial for metabolic engineering and optimizing its production. The following tables summarize the available kinetic data for the key enzymes and the concentration of this compound found in a representative plant species.

EnzymePlant SourceSubstrateKm (µM)Vmax (relative)Reference(s)
Tryptophan Decarboxylase (TDC)Oryza sativa (Rice)L-Tryptophan690Not Reported[5]
Tryptamine 5-Hydroxylase (T5H)Oryza sativa (Rice)Tryptamine20Not Reported[5]
Serotonin N-hydroxycinnamoyltransferase (SHT)Capsicum annuum (Pepper)Serotonin73100%[9]
p-Coumaroyl-CoA-113%[9]
Feruloyl-CoA-100%[9]
Caffeoyl-CoA-89%[9]
Sinapoyl-CoA-78%[9]

Table 1: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway

CompoundPlant SpeciesPlant PartConcentration (mg/g DW)Reference
This compoundCarthamus tinctorius (Safflower)Seeds (hull)7.29

Table 2: Concentration of this compound in Safflower Seeds

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol is adapted from methods described for TDC from Catharanthus roseus and other plant sources.[1][2][11][12][13]

Objective: To determine the activity of tryptophan decarboxylase by measuring the formation of tryptamine from tryptophan.

Materials:

  • Plant tissue (e.g., young leaves, cell cultures)

  • Extraction Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5), 5 mM Dithiothreitol (DTT), 1 mM EDTA, 10% (v/v) Glycerol

  • Reaction Mixture: 50 mM Potassium Phosphate Buffer (pH 7.5), 4 µM Pyridoxal 5'-phosphate (PLP), 5 mM L-Tryptophan

  • Stop Solution: 0.8 M Formic Acid or an equal volume of ice-cold Methanol

  • Tryptamine standard solution

  • HPLC system with a fluorescence or UV detector

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare the reaction mixture in a microcentrifuge tube.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of the crude enzyme extract (e.g., 20-30 µg of total protein).

    • Incubate the reaction at 37°C for a defined period (e.g., 5 to 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop solution.

  • Product Quantification (HPLC):

    • Centrifuge the stopped reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of tryptamine produced.

    • HPLC Conditions (example):

      • Column: C18 reverse-phase column (e.g., LiChrosorb RP-8)[1]

      • Mobile Phase: A gradient of acetonitrile (B52724) in water with a suitable buffer (e.g., ammonium (B1175870) formate).

      • Detection: Fluorescence detector (Excitation: 280 nm, Emission: 350 nm) or UV detector.[11]

    • Calculate the specific activity of TDC as nmol of tryptamine produced per minute per mg of protein.

TDC_Assay_Workflow start Start plant_tissue Plant Tissue Homogenization in Extraction Buffer start->plant_tissue centrifuge1 Centrifugation (12,000 x g, 20 min, 4°C) plant_tissue->centrifuge1 supernatant Collect Supernatant (Crude Enzyme Extract) centrifuge1->supernatant add_enzyme Add Crude Enzyme Extract supernatant->add_enzyme reaction_setup Prepare Reaction Mixture (Buffer, PLP, Tryptophan) pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation pre_incubation->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction (Formic Acid or Methanol) incubation->stop_reaction centrifuge2 Centrifugation stop_reaction->centrifuge2 hplc_analysis HPLC Analysis (Quantify Tryptamine) centrifuge2->hplc_analysis end End hplc_analysis->end T5H_Assay_Workflow start Start enzyme_extraction Enzyme Extraction from Plant Tissue start->enzyme_extraction add_enzyme Add Crude Enzyme Extract enzyme_extraction->add_enzyme reaction_setup Prepare Reaction Mixture (Buffer, NADPH, BH4, Tryptamine) pre_incubation Pre-incubate at 30°C reaction_setup->pre_incubation pre_incubation->add_enzyme incubation Incubate at 30°C add_enzyme->incubation stop_reaction Stop Reaction with Methanol incubation->stop_reaction centrifugation Centrifugation stop_reaction->centrifugation hplc_analysis HPLC Analysis for Serotonin centrifugation->hplc_analysis end End hplc_analysis->end SHT_Assay_Workflow start Start enzyme_prep Prepare SHT Enzyme (Purified or Crude Extract) start->enzyme_prep add_enzyme Add SHT Enzyme enzyme_prep->add_enzyme reaction_setup Prepare Reaction Mixture (Buffer, Feruloyl-CoA, Serotonin) pre_incubation Pre-incubate at 30°C reaction_setup->pre_incubation pre_incubation->add_enzyme incubation Incubate at 30°C add_enzyme->incubation stop_reaction Stop Reaction incubation->stop_reaction hplc_analysis HPLC Analysis for N-feruloylserotonin stop_reaction->hplc_analysis end End hplc_analysis->end HPLC_Analysis_Workflow start Start sample_prep Plant Tissue Grinding start->sample_prep extraction Extraction with Solvent (Methanol/Ethanol) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration of Extract supernatant->filtration hplc_injection Inject into HPLC System filtration->hplc_injection hplc_run HPLC Separation (C18 column, Gradient Elution) hplc_injection->hplc_run detection UV Detection at 310 nm hplc_run->detection quantification Quantification against Standard detection->quantification end End quantification->end

References

Moschamine as an Inhibitor of Mitochondrial Superoxide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction, particularly the excessive production of superoxide (B77818) (O₂⁻), is a key pathological feature in a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and metabolic syndromes. This has led to a growing interest in identifying and characterizing novel therapeutic agents capable of mitigating mitochondrial oxidative stress. Moschamine, a naturally occurring alkaloid, has been identified as a potential inhibitor of mitochondrial superoxide production[1]. This technical guide provides an in-depth overview of the experimental framework for evaluating the efficacy of this compound as a mitochondrial superoxide inhibitor. It details the methodologies for key experiments, presents hypothetical quantitative data for illustrative purposes, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Mitochondrial Superoxide Production

Mitochondria are the primary sites of cellular respiration and ATP synthesis. The electron transport chain (ETC), located on the inner mitochondrial membrane, is central to this process. However, during oxidative phosphorylation, electrons can leak from the ETC and prematurely react with molecular oxygen to form superoxide, a highly reactive oxygen species (ROS)[2]. The primary sites of superoxide generation within the ETC are Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase)[3][4].

Under physiological conditions, mitochondrial superoxide is neutralized by the antioxidant enzyme manganese superoxide dismutase (MnSOD)[5]. However, under pathological conditions, an imbalance between superoxide production and detoxification leads to oxidative stress, causing damage to mitochondrial DNA, proteins, and lipids, ultimately impairing mitochondrial function and triggering cell death pathways[3][6]. Therefore, pharmacological inhibition of excessive mitochondrial superoxide production represents a promising therapeutic strategy.

This compound: A Potential Therapeutic Agent

This compound is an indole (B1671886) alkaloid that has been reported to act as an inhibitor of excessive superoxide production in mitochondria[1]. While the precise mechanism of its inhibitory action is still under investigation, its potential to modulate mitochondrial ROS production makes it a compound of significant interest for drug development. This guide outlines the necessary experimental procedures to quantify its inhibitory effects and elucidate its mechanism of action.

Quantitative Assessment of this compound's Inhibitory Activity

To evaluate the efficacy of this compound as a mitochondrial superoxide inhibitor, a series of quantitative assays are required. The following tables present hypothetical data to illustrate the expected outcomes of such experiments.

Table 1: Dose-Response of this compound on Mitochondrial Superoxide Production

This compound Concentration (µM)Mean Fluorescence Intensity (MFI) of MitoSOX Red% Inhibition of Superoxide Production
0 (Control)50000%
1425015%
5310038%
10220056%
25150070%
50110078%
10095081%

Data are presented as mean values from three independent experiments. Superoxide production was induced by Antimycin A (a Complex III inhibitor) and measured using the MitoSOX Red fluorescent probe.

Table 2: IC₅₀ Values of this compound for Mitochondrial Superoxide Inhibition

Experimental ConditionIC₅₀ (µM)
Isolated Mitochondria (Succinate-driven reverse electron transport)8.5
Cultured Neuronal Cells (Induced oxidative stress)12.2

The IC₅₀ value represents the concentration of this compound required to inhibit 50% of mitochondrial superoxide production under the specified conditions.

Detailed Experimental Protocols

The following are detailed protocols for key experiments designed to assess the inhibitory effect of this compound on mitochondrial superoxide production.

Measurement of Mitochondrial Superoxide in Live Cells using MitoSOX Red and Flow Cytometry

This protocol describes the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide, followed by quantitative analysis using flow cytometry[7][8][9].

Materials:

  • Cultured cells (e.g., human neuroblastoma SH-SY5Y cells)

  • This compound stock solution (in DMSO)

  • MitoSOX Red reagent (5 mM stock in DMSO)

  • Antimycin A or another suitable inducer of mitochondrial superoxide

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Flow cytometer

Procedure:

  • Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Induction of Superoxide Production: Add a known inducer of mitochondrial superoxide (e.g., 10 µM Antimycin A) to the wells (except for the negative control) and incubate for 30 minutes at 37°C.

  • MitoSOX Red Staining: Wash the cells with pre-warmed HBSS. Add MitoSOX Red staining solution (final concentration 5 µM in HBSS) to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Cell Harvesting: Wash the cells three times with warm HBSS. Detach the cells using trypsin-EDTA, then neutralize with complete medium.

  • Flow Cytometry Analysis: Centrifuge the cell suspension and resuspend the pellet in 500 µL of HBSS. Analyze the samples on a flow cytometer, exciting at ~510 nm and measuring emission at ~580 nm. Record the mean fluorescence intensity (MFI) for each sample.

Measurement of H₂O₂ Release from Isolated Mitochondria using Amplex Red

This assay measures the release of hydrogen peroxide (H₂O₂), a dismutation product of superoxide, from isolated mitochondria using the Amplex Red reagent[10].

Materials:

  • Isolated mitochondria (from rat liver or brain)

  • This compound stock solution

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • Respiratory substrates (e.g., succinate (B1194679), malate, glutamate)

  • Inhibitors of the electron transport chain (e.g., rotenone, antimycin A)

  • Respiration buffer

  • Fluorescence microplate reader

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue using differential centrifugation. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Assay Preparation: In a 96-well black plate, add respiration buffer, HRP, and respiratory substrates (e.g., 5 mM succinate to induce reverse electron transport and superoxide production from Complex I).

  • Treatment: Add varying concentrations of this compound to the wells.

  • Reaction Initiation: Add isolated mitochondria (25-50 µg of protein) to each well, followed by the Amplex Red reagent.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the rate of increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

  • Controls: Include wells with SOD to confirm that the signal is due to superoxide-derived H₂O₂. Also include wells with ETC inhibitors to pinpoint the site of superoxide production.

Signaling Pathways and Experimental Workflow

Mitochondrial Electron Transport Chain and Superoxide Production

The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain and identifies the primary sites of superoxide (O₂⁻) generation. This compound is hypothesized to act at or near these sites to inhibit superoxide formation.

Mitochondrial_ETC cluster_complexes Inner Mitochondrial Membrane NADH NADH ComplexI Complex I NADH->ComplexI e⁻ FADH2 FADH₂ ComplexII Complex II FADH2->ComplexII e⁻ O2 O₂ H2O 2H₂O Superoxide O₂⁻ ComplexI->Superoxide e⁻ leak Q Q ComplexI->Q e⁻ ComplexII->Q e⁻ ComplexIII Complex III ComplexIII->Superoxide e⁻ leak CytC Cyt c ComplexIII->CytC e⁻ ComplexIV Complex IV ComplexIV->O2 e⁻ Q->ComplexIII e⁻ CytC->ComplexIV e⁻ This compound This compound This compound->ComplexI Inhibits This compound->ComplexIII Inhibits

Caption: Mitochondrial electron transport chain and sites of superoxide production.

Experimental Workflow for Assessing this compound's Inhibitory Effect

This diagram outlines the general workflow for evaluating a compound's ability to inhibit mitochondrial superoxide production in a cell-based assay.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (Varying Concentrations) start->treatment induction Induce Mitochondrial Superoxide Production (e.g., with Antimycin A) treatment->induction staining Stain with MitoSOX Red induction->staining analysis Quantitative Analysis (Flow Cytometry or Fluorescence Microscopy) staining->analysis data Data Interpretation (Calculate % Inhibition, IC₅₀) analysis->data end End: Conclusion on Inhibitory Efficacy data->end

Caption: Workflow for cell-based assessment of mitochondrial superoxide inhibition.

Logical Relationship of Key Components in Mitochondrial ROS Signaling

This diagram illustrates the logical flow from mitochondrial dysfunction to cellular damage and the potential point of intervention for this compound.

ROS_Signaling_Pathway MitoDys Mitochondrial Dysfunction (e.g., ETC impairment) ElectronLeak Increased Electron Leak (Complex I & III) MitoDys->ElectronLeak SuperoxideProd Excessive Superoxide (O₂⁻) Production ElectronLeak->SuperoxideProd OxidativeStress Oxidative Stress SuperoxideProd->OxidativeStress CellularDamage Cellular Damage (Lipid peroxidation, DNA damage, Protein oxidation) OxidativeStress->CellularDamage Apoptosis Apoptosis / Cell Death CellularDamage->Apoptosis This compound This compound This compound->SuperoxideProd Inhibits

Caption: Signaling cascade of mitochondrial superoxide-induced cellular damage.

Conclusion and Future Directions

The provided framework offers a comprehensive approach to characterizing this compound as an inhibitor of mitochondrial superoxide production. The successful completion of these experiments would provide crucial data on its potency and potential mechanism of action. Future studies should focus on elucidating the specific binding site of this compound within the mitochondrial respiratory chain complexes. Furthermore, in vivo studies in animal models of diseases associated with mitochondrial oxidative stress will be essential to validate its therapeutic potential. The development of potent and specific inhibitors of mitochondrial superoxide production, such as this compound, holds significant promise for the treatment of a wide range of debilitating diseases.

References

Potential Therapeutic Applications of Moschamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, a naturally occurring indole (B1671886) alkaloid also known as N-feruloylserotonin, has emerged as a promising therapeutic agent with a diverse pharmacological profile. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development. Furthermore, key signaling pathways modulated by this compound are visually represented to elucidate its mechanisms of action.

Introduction

This compound is a phenylpropenoic acid amide found in various plants, including Centaurea cyanus (cornflower) and safflower (Carthamus tinctorius) seeds.[1] Its chemical structure, an amide formed between serotonin (B10506) and ferulic acid, contributes to its multifaceted biological activities. This guide summarizes the key findings on the therapeutic potential of this compound, providing a foundation for its exploration as a lead compound in drug discovery programs.

Therapeutic Potential and Mechanisms of Action

This compound exhibits a range of biological effects, including anti-inflammatory, neuroprotective, and anticancer activities. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties through the inhibition of key inflammatory mediators. It is a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] Additionally, in lipopolysaccharide (LPS)-induced inflammatory models, this compound has been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in RAW 264.7 macrophages.[2]

The anti-inflammatory effects of this compound are mediated through the modulation of several signaling pathways:

  • NF-κB Signaling Pathway : this compound has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[1]

  • MAPK Signaling Pathway : this compound influences the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), to exert its anti-inflammatory effects.[2]

  • STAT1/3 Signaling Pathway : this compound has been observed to inhibit the phosphorylation of signal transducer and activator of transcription 1 (STAT1) and STAT3.[2]

  • SIRT1-FOXO1 Signaling Pathway : Recent studies suggest that this compound's anti-inflammatory mechanism involves the stimulation of sirtuin1 (SIRT1) and subsequent promotion of forkhead box protein O1 (FOXO1).[1]

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent, particularly in the context of Alzheimer's disease models. It has been found to attenuate neuronal oxidative stress and apoptosis induced by amyloid-β (Aβ).[3]

The neuroprotective mechanisms of this compound involve:

  • Antioxidant Activity : this compound acts as an inhibitor of excessive superoxide (B77818) production in mitochondria, a key source of oxidative stress in neurodegenerative diseases.[3]

  • Modulation of Apoptotic Pathways : It regulates the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, to prevent neuronal cell death.[3]

  • Activation of CREB-BDNF Signaling : this compound has been shown to activate the CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity.[3]

  • MAPK Pathway Regulation : Similar to its anti-inflammatory effects, the regulation of MAPK signaling pathways contributes to its neuroprotective actions.[3]

Anticancer Activity

This compound has demonstrated cytotoxic and cytostatic effects against glioblastoma cells.[4] It induces cell cycle arrest and apoptosis in glioblastoma cell lines, suggesting its potential as an anticancer agent.[4][5]

The anticancer mechanisms of this compound include:

  • Induction of Apoptosis : this compound treatment leads to a dose-dependent increase in apoptosis in glioblastoma cells.[5]

  • Cell Cycle Arrest : It causes cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[5]

  • PI3K/Akt Signaling Pathway : While not definitively shown for this compound itself in the provided context, related serotonin derivatives have been found to modulate the PI3K-Akt signaling pathway, which is a critical pathway in cancer cell survival and proliferation. Further investigation is warranted to confirm this compound's effect on this pathway.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory Activity of this compound

ParameterValueConditionsReference
COX-1 Inhibition58%0.1 µmol L⁻¹ this compound[1]
COX-2 Inhibition54%0.1 µmol L⁻¹ this compound[1]
Forskolin-stimulated cAMP formation inhibition25%10 µmol L⁻¹ this compound in OK cells[1]

Table 2: Antioxidant Activity of N-feruloylserotonin (this compound)

Radical Scavenging ActivityIC50 (µM)Reference
DPPH28.3 ± 1.2[6]
•OH15.7 ± 0.8[6]
O₂•⁻35.4 ± 1.5[6]

Table 3: Cytotoxic Activity of this compound against Glioblastoma Cell Lines

Cell LineIC50 (µM)Reference
U251MGNot explicitly stated, but significant viability reduction at ≥ 50 µM[7]
T98GNot explicitly stated, but significant viability reduction at ≥ 50 µM[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the COX inhibitory activity of this compound.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • DMSO (solvent for this compound)

  • Tris-HCl buffer (pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • 2.0 M HCl (reaction termination)

  • LC-MS/MS system for PGE2 quantification

Procedure:

  • Prepare the reaction mixture in an Eppendorf tube by combining 146 µL of 100 mM Tris-HCl buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

  • Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 to the reaction mixture and incubate at room temperature for 2 minutes.

  • Add 2 µL of this compound (dissolved in DMSO) at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes. For the negative control, add 2 µL of DMSO.

  • Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.

  • After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.

  • Quantify the amount of Prostaglandin E2 (PGE2) produced using an LC-MS/MS system.

  • Calculate the percentage of COX inhibition by comparing the PGE2 levels in the this compound-treated samples to the negative control.[8][9]

Serotonin Receptor (5-HT1) Binding Assay

This protocol describes a general radioligand competition binding assay to determine the affinity of this compound for the 5-HT1 receptor.

Materials:

  • Cell membranes expressing the human 5-HT1 receptor subtype

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • This compound (test compound)

  • Non-specific binding control (e.g., high concentration of unlabeled serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.1% ascorbic acid)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer

    • Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled serotonin

    • Competition: Membranes + Radioligand + Serial dilutions of this compound

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration of the plate contents through glass fiber filters using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a competition binding model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10][11][12]

Glioblastoma Cell Viability (MTT) Assay

This protocol outlines the MTT assay to assess the effect of this compound on the viability of glioblastoma cells.

Materials:

  • Glioblastoma cell lines (e.g., U251MG, T98G)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[1][13]

Cell Cycle Analysis

This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle of glioblastoma cells.

Materials:

  • Glioblastoma cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Treat glioblastoma cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][7][14]

Mitochondrial Superoxide Detection (MitoSOX Assay)

This protocol details the use of the MitoSOX Red fluorescent probe to measure mitochondrial superoxide levels in cells treated with this compound.

Materials:

  • Cells of interest

  • This compound

  • MitoSOX Red mitochondrial superoxide indicator

  • Hank's Balanced Salt Solution (HBSS) or other appropriate buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a working solution of MitoSOX Red (typically 2-5 µM) in HBSS or cell culture medium.

  • Treat the cells with this compound for the desired time.

  • Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Analyze the fluorescence of the cells using a fluorescence microscope (excitation/emission ~510/580 nm) or a flow cytometer (PE channel).

  • Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.[3][15][16][17][18]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Moschamine_Anti_Inflammatory_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates STAT1_3 STAT1/3 TLR4->STAT1_3 Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->IKK Inhibits pSTAT1_3 p-STAT1/3 This compound->pSTAT1_3 Inhibits Phosphorylation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, IL-6, IL-1β) NFkB_nuc->Inflammatory_Mediators Induces Transcription STAT1_3->pSTAT1_3 Phosphorylates pSTAT1_3->Inflammatory_Mediators Induces Transcription

Caption: this compound's anti-inflammatory signaling pathways.

Moschamine_Neuroprotective_Signaling cluster_apoptosis Apoptosis Pathway cluster_creb CREB/BDNF Pathway Abeta Amyloid-β (Aβ) ROS Mitochondrial ROS Abeta->ROS Induces Bax Bax ROS->Bax Activates This compound This compound This compound->ROS Inhibits Bcl2 Bcl-2 This compound->Bcl2 Upregulates CREB CREB This compound->CREB Activates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Bax Inhibits pCREB p-CREB CREB->pCREB Phosphorylates BDNF BDNF pCREB->BDNF Induces Transcription Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival Promotes

Caption: Neuroprotective signaling pathways of this compound.

Moschamine_Anticancer_Workflow cluster_assays In Vitro Assays start Start: this compound Treatment glioblastoma_cells Glioblastoma Cell Lines start->glioblastoma_cells viability Cell Viability Assay (MTT) glioblastoma_cells->viability cell_cycle Cell Cycle Analysis (PI Staining) glioblastoma_cells->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) glioblastoma_cells->apoptosis data_analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end Conclusion: Anticancer Potential data_analysis->end

Caption: Experimental workflow for evaluating this compound's anticancer activity.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential across a spectrum of preclinical models, targeting key pathways in inflammation, neurodegeneration, and cancer. Its ability to modulate multiple signaling pathways underscores its promise as a versatile therapeutic agent. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate and unlock the full therapeutic potential of this compound. Future research should focus on in-depth pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy studies in relevant animal models, to pave the way for its potential clinical translation.

References

The Cytotoxic and Cytostatic Effects of Moschamine on Cancer Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine, an indole (B1671886) alkaloid, has demonstrated significant cytotoxic and cytostatic effects on glioblastoma cells. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative data, experimental methodologies, and the underlying molecular mechanisms of this compound's anti-cancer activity. Evidence points to this compound's ability to induce cell cycle arrest and apoptosis in glioblastoma cell lines, specifically U251MG and T98G. The compound's inhibitory effects on cyclooxygenase and its serotoninergic properties are likely contributors to its anti-neoplastic activity, potentially through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK. This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Glioblastoma is a highly aggressive and the most common primary brain tumor in adults, with a grim prognosis despite multimodal treatment approaches. The quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This compound, an indole alkaloid, has emerged as a promising candidate due to its demonstrated cytotoxic and cytostatic properties against glioblastoma cells in vitro.[1][2][3][4] This whitepaper consolidates the available scientific data on the anti-cancer effects of this compound, with a focus on providing a technical overview for the scientific community.

Quantitative Data on the Bioactivity of this compound

The anti-proliferative activity of this compound has been quantified in glioblastoma cell lines, revealing dose-dependent effects on cell viability, cell cycle progression, and apoptosis.

Table 1: Cytotoxicity of this compound on Glioblastoma Cell Lines
Cell LineIC50 (µM)Treatment Duration (hours)AssayReference
U251MG23872MTT[5]
T98G19372MTT[5]
Table 2: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cells after 72 hours
Cell LineTreatment (µM)Sub-G0/G1 (%)G0/G1 (%)S (%)G2/M (%)Reference
U251MG Control0.3 ± 0.158.2 ± 2.125.4 ± 1.516.1 ± 1.2[2]
15012.6 ± 0.845.1 ± 1.932.8 ± 1.79.5 ± 0.9[2]
20019.2 ± 0.839.7 ± 1.535.1 ± 1.66.0 ± 0.7[2]
25041.5 ± 1.425.3 ± 1.228.7 ± 1.34.5 ± 0.5[2]
30048.4 ± 1.720.1 ± 1.125.9 ± 1.25.6 ± 0.6[2]
T98G Control0.5 ± 0.262.3 ± 2.520.1 ± 1.417.1 ± 1.3[2]
1508.9 ± 0.755.4 ± 2.226.8 ± 1.58.9 ± 0.8[2]
20015.6 ± 1.148.7 ± 2.029.3 ± 1.66.4 ± 0.7[2]
25025.8 ± 1.340.1 ± 1.827.5 ± 1.46.6 ± 0.7[2]
30035.2 ± 1.535.4 ± 1.623.1 ± 1.36.3 ± 0.6[2]

Data are presented as mean ± SD.

Table 3: Induction of Apoptosis and Modulation of Cell Surface Markers by this compound in Glioblastoma Cells after 72 hours
Cell LineTreatment (µM)Apoptosis (% Annexin V positive cells)Change in CD24 ExpressionChange in CD44 ExpressionReference
U251MG 150Increased (dose-dependent)Not specifiedNot specified[2]
200Increased (dose-dependent)Not specifiedNot specified[2]
T98G 150Increased (dose-dependent)Dose-dependent decreaseDose-dependent decrease[2][3]
200Increased (dose-dependent)Dose-dependent decreaseDose-dependent decrease[2][3]
Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in Glioblastoma Cells
Cell LineTreatment (µM)% Cells with Low ΔΨmReference
U251MG Control16.7[6]
15038.6[6]
20028.0[6]
T98G Control18.2[6]
15028.7[6]
20032.6[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

U251MG and T98G human glioblastoma cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-400 µM) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Seed 1 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., 150, 200, 250, 300 µM) for 72 hours.

  • Harvest the cells, including the floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Seed 1 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., 150, 200, 250, 300 µM) for 72 hours.

  • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The percentages of cells in the Sub-G0/G1, G0/G1, S, and G2/M phases are quantified using appropriate software.

Visualization of a Proposed Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating this compound's effects and the hypothesized signaling pathways involved in its anti-cancer activity.

G cluster_0 In Vitro Evaluation of this compound cluster_1 Cytotoxicity & Cytostaticity Assays cluster_2 Mechanism of Action Studies start Glioblastoma Cell Lines (U251MG, T98G) treatment This compound Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) treatment->apoptosis mmp Mitochondrial Membrane Potential (JC-1 Assay) treatment->mmp markers Cell Surface Marker Expression (CD24/CD44) treatment->markers pathways Signaling Pathway Analysis (Western Blot) treatment->pathways

Caption: Experimental workflow for assessing this compound's anti-cancer effects.

G cluster_0 This compound's Proposed Mechanism of Action in Glioblastoma Cells cluster_1 Inhibition cluster_2 Signaling Pathways cluster_3 Cellular Effects This compound This compound COX2 COX-2 This compound->COX2 inhibits Serotonin_R Serotonin (B10506) Receptors This compound->Serotonin_R antagonizes PI3K_Akt PI3K/Akt Pathway COX2->PI3K_Akt MAPK MAPK Pathway COX2->MAPK Serotonin_R->PI3K_Akt Serotonin_R->MAPK NFkB NF-κB Proliferation Decreased Proliferation NFkB->Proliferation Apoptosis Increased Apoptosis (Intrinsic Pathway) NFkB->Apoptosis PI3K_Akt->NFkB PI3K_Akt->Proliferation PI3K_Akt->Apoptosis MAPK->NFkB MAPK->Proliferation MAPK->Apoptosis CD_markers Decreased CD44/CD24 Proliferation->CD_markers CellCycleArrest S-Phase Arrest Apoptosis->CellCycleArrest

Caption: Hypothesized signaling pathways modulated by this compound.

Discussion of Signaling Pathways

The precise molecular mechanisms underlying this compound's anti-cancer effects are not yet fully elucidated. However, based on its known biological activities, several key signaling pathways are likely implicated.

Intrinsic Apoptotic Pathway

This compound has been shown to induce apoptosis through the intrinsic, mitochondrial-dependent pathway.[7] This is evidenced by the observed depolarization of the mitochondrial membrane potential in this compound-treated glioblastoma cells.[6] This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing programmed cell death.

Cyclooxygenase-2 (COX-2) Inhibition and Related Pathways

This compound is a known cyclooxygenase (COX) inhibitor.[1][3] COX-2 is frequently overexpressed in various cancers, including glioblastoma, and its inhibition has been linked to anti-tumor effects.[1][7][8] The inhibition of COX-2 can suppress tumor growth by modulating downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and invasion.[8][9][10][11]

Serotoninergic System and Cancer Signaling

This compound also exhibits serotoninergic activity.[1][3] The serotonin signaling pathway has been implicated in cancer progression, with serotonin receptors being expressed on various cancer cells.[12][13][14][15] Antagonism of serotonin receptors can modulate downstream signaling cascades, including the PI3K/Akt and MAPK pathways, thereby affecting cancer cell proliferation and survival.[14][15]

NF-κB Signaling

Natural compounds with anti-inflammatory properties, like this compound, have been suggested to exert their anti-glioma effects through the inhibition of the NF-κB signaling pathway.[16] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[16][17][18][19] The PI3K/Akt and MAPK pathways are known upstream regulators of NF-κB, suggesting a convergence of these signaling cascades in mediating the effects of this compound.[20]

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for glioblastoma. Its ability to induce cytotoxicity and cytostasis in glioblastoma cell lines is well-documented, with clear dose-dependent effects on cell cycle arrest and apoptosis. The proposed mechanisms of action, involving the intrinsic apoptotic pathway and the modulation of COX-2 and serotonin-related signaling pathways, offer multiple avenues for further investigation. Future research should focus on elucidating the precise molecular targets of this compound within these pathways and evaluating its efficacy and safety in preclinical in vivo models. The data and protocols presented in this whitepaper provide a solid foundation for advancing the study of this compound as a novel anti-cancer therapeutic.

References

The Anti-Glioblastoma Potential of Moschamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of just 15 months.[1][2] The relentless pursuit of novel therapeutic agents has led to the investigation of various natural compounds. Among these, the indole (B1671886) alkaloid moschamine has demonstrated significant cytotoxic and cytostatic effects on glioblastoma cell lines in vitro.[1][2] This technical guide provides an in-depth analysis of the current research on this compound's effects on glioblastoma cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes. The findings suggest that this compound warrants further investigation as a potential therapeutic agent for glioblastoma.

Introduction

Glioblastoma is characterized by its rapid proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies.[1][2] The current standard of care, which includes surgical resection followed by radiation and chemotherapy with temozolomide (B1682018), offers only a modest survival benefit.[3] This underscores the urgent need for innovative therapeutic strategies that can effectively target the molecular drivers of glioblastoma progression.

This compound, an indole alkaloid, has been investigated for its biological activities, including serotoninergic and cyclooxygenase inhibitory effects.[1][2] Recent studies have explored its anticancer properties, revealing its ability to inhibit the proliferation of glioblastoma cells through the induction of cell cycle arrest and apoptosis.[1][2] This paper synthesizes the available preclinical data on this compound's anti-glioblastoma effects, focusing on the U251MG and T98G human glioblastoma cell lines.

Quantitative Data Summary

The in vitro efficacy of this compound against glioblastoma cell lines has been quantified through various assays. The following tables summarize the key findings, providing a clear comparison of its effects on cell viability, apoptosis induction, and cell cycle distribution.

Table 1: Cytotoxicity of this compound on Glioblastoma Cell Lines
Cell LineAssayIncubation Time (h)IC50 (µM)Citation
U251MGMTT72238[4]
T98GMTT72193[4]
Table 2: Induction of Apoptosis by this compound in Glioblastoma Cell Lines (72h treatment)
Cell LineThis compound Concentration (µM)% Annexin V Positive Cells (Apoptosis)Citation
U251MG150Increased vs. Control[2][5]
200Increased vs. Control[2][5]
250Increased vs. Control[2][5]
300Increased vs. Control[2][5]
T98G150Increased vs. Control[2][5]
200Increased vs. Control[2][5]
250Increased vs. Control[2][5]
300Increased vs. Control[2][5]
*Specific percentage values were not provided in the source material, but a dose-dependent increase was reported as statistically significant (p < 0.05 vs control).
Table 3: Effect of this compound on Cell Cycle Distribution in U251MG and T98G Cells (72h treatment)
Cell LineThis compound Concentration (µM)Effect on Cell CycleCitation
U251MG≥ 150G2/M arrest (~30% of cell population)[2]
T98G≥ 150S-phase arrest (dose-dependent)[6]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that form the basis of our current understanding of this compound's effects on glioblastoma cells.

Cell Culture
  • Cell Lines: U251MG and T98G human glioblastoma cell lines were utilized.[1][2]

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cell Viability and Proliferation Assays
  • Trypan Blue Exclusion Assay:

    • 1 x 10^4 glioma cells were seeded in a 24-well plate.

    • After 24 hours, cells were treated with escalating concentrations of this compound (150, 200, 250, and 300 µM).[2]

    • Cell viability was assessed at 24 and 72 hours by staining with trypan blue and counting viable (unstained) and non-viable (blue) cells using a hemocytometer.[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cells were seeded in 96-well plates.

    • Following treatment with various concentrations of this compound for 72 hours, MTT reagent was added to each well.

    • After incubation to allow for formazan (B1609692) crystal formation by metabolically active cells, the formazan product was solubilized.

    • The absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[2]

  • xCELLigence System:

    • Real-time cell proliferation was monitored using the xCELLigence system, which measures changes in electrical impedance as cells adhere and proliferate on microelectrodes integrated into the bottom of the culture wells.[1][2]

Apoptosis Assay
  • Annexin V/Propidium (B1200493) Iodide (PI) Staining:

    • 1 x 10^5 U251MG and T98G cells were seeded in a 24-well plate.[2][5]

    • After 24 hours, cells were treated with DMSO (control) or escalating concentrations of this compound (150, 200, 250, and 300 µM) for 72 hours.[2][5]

    • Cells were harvested, washed, and resuspended in Annexin V binding buffer.

    • Cells were stained with FITC-conjugated Annexin V (to detect externalized phosphatidylserine (B164497) in early apoptotic cells) and Propidium Iodide (to detect compromised cell membranes in late apoptotic/necrotic cells).

    • The stained cells were analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[1][2]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining:

    • Cells were treated with this compound for 72 hours.

    • Cells were harvested, fixed (e.g., with cold ethanol), and treated with RNase.

    • Cells were then stained with propidium iodide, which intercalates with DNA.

    • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Visualizing this compound's Impact: Workflows and Putative Pathways

To better illustrate the experimental process and the potential mechanisms of action of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays (24-72h) cluster_data Data Analysis cell_culture Glioblastoma Cell Lines (U251MG, T98G) seeding Cell Seeding cell_culture->seeding This compound This compound Treatment (Escalating Concentrations) seeding->this compound viability Cell Viability/Proliferation (Trypan Blue, MTT, xCELLigence) This compound->viability apoptosis Apoptosis Analysis (Annexin V/PI Flow Cytometry) This compound->apoptosis cell_cycle Cell Cycle Analysis (PI Staining Flow Cytometry) This compound->cell_cycle quantification Quantification of - IC50 - % Apoptosis - Cell Cycle Distribution viability->quantification apoptosis->quantification cell_cycle->quantification

Caption: Experimental workflow for assessing this compound's effects.

putative_signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound s_phase S-Phase Progression This compound->s_phase g2m_phase G2/M Transition This compound->g2m_phase pro_apoptotic Pro-Apoptotic Signals (e.g., Bax activation) This compound->pro_apoptotic anti_apoptotic Anti-Apoptotic Signals (e.g., Bcl-2 inhibition) This compound->anti_apoptotic s_arrest S-Phase Arrest (T98G) s_phase->s_arrest inhibition g2m_arrest G2/M Arrest (U251MG) g2m_phase->g2m_arrest inhibition caspases Caspase Cascade Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Putative signaling pathways affected by this compound.

Discussion and Future Directions

The available evidence strongly indicates that this compound exerts potent anti-proliferative and pro-apoptotic effects on glioblastoma cell lines.[1][2] The compound effectively reduces cell viability at micromolar concentrations and induces cell cycle arrest at different phases in the two cell lines tested, suggesting that its mechanism of action may be influenced by the specific genetic background of the tumor cells.[2][4][6] The induction of apoptosis is a key feature of its anti-cancer activity.[1][2]

While these in vitro findings are promising, several critical questions remain to be addressed. The precise molecular targets and signaling pathways modulated by this compound in glioblastoma cells have not yet been fully elucidated. Future research should focus on:

  • Mechanism of Action Studies: Investigating the effect of this compound on key signaling pathways frequently dysregulated in glioblastoma, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.[3][7] Western blot or proteomic analyses could be employed to assess the phosphorylation status and expression levels of key proteins within these cascades.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical orthotopic glioblastoma mouse models. Such studies are essential to determine its ability to cross the blood-brain barrier, its pharmacokinetic and pharmacodynamic properties, and its overall impact on tumor growth and survival.[8]

  • Combination Therapies: Exploring the potential synergistic effects of this compound when combined with the standard-of-care chemotherapy, temozolomide, or with targeted therapies. For instance, its ability to induce cell cycle arrest could potentially sensitize cells to DNA-damaging agents. A synergistic effect with temozolomide has already been suggested in U251MG cells.[2]

  • Safety and Toxicity: While preliminary data in zebrafish suggests low toxicity, comprehensive in vivo toxicology studies are necessary to establish a therapeutic window for this compound.[1][2]

Conclusion

This compound has emerged as a promising natural compound with significant anti-glioblastoma activity in vitro. Its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in glioblastoma cell lines provides a strong rationale for its continued development as a potential therapeutic agent. The detailed data and methodologies presented in this whitepaper offer a foundation for researchers and drug development professionals to design further preclinical studies aimed at fully characterizing its mechanism of action and evaluating its therapeutic potential in vivo. The ultimate goal is to translate these promising preclinical findings into novel and effective treatments for patients with glioblastoma.

References

Oral Bioavailability of Moschamine in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data considerations for determining the oral bioavailability of moschamine, a naturally occurring phenylpropenoic acid amide, in animal models. While a key study confirms the investigation of this compound's oral bioavailability in mice, the specific quantitative pharmacokinetic parameters from this research are not publicly available in detail. This guide, therefore, focuses on the established experimental protocols and data presentation standards relevant to such a study, drawing from general principles of pharmacokinetics.

Quantitative Data on Oral Bioavailability

A pivotal study by Park (2012) reported the determination of the oral bioavailability of this compound in mice.[1] However, the detailed quantitative outcomes of this research, including key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and the oral bioavailability percentage (F%), are contained within the full-text article, which is not publicly accessible.

For a comprehensive analysis, these parameters would typically be presented in a structured format for clear comparison. Below is a template table illustrating how such data would be organized.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

ParameterUnitValue (Mean ± SD)
Dosemg/kg[Data not available]
Cmaxng/mL[Data not available]
Tmaxh[Data not available]
AUC (0-t)ng·h/mL[Data not available]
AUC (0-∞)ng·h/mL[Data not available]
t½ (Elimination Half-life)h[Data not available]
F% (Oral Bioavailability)%[Data not available]

Experimental Protocols for Oral Bioavailability Studies

The following sections detail the standard methodologies employed in animal studies to assess the oral bioavailability of a compound like this compound.

Animal Models

The selection of an appropriate animal model is a critical first step. Mice are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Specific strains, age, and weight of the animals are important variables that must be controlled and reported.

Dosing and Administration

For an oral bioavailability study, the test compound, this compound, is administered to the animals via oral gavage. A solution or suspension of the compound in a suitable vehicle is prepared. A parallel group of animals would typically receive an intravenous (IV) dose to allow for the calculation of absolute oral bioavailability.

Sample Collection

Following administration, blood samples are collected at predetermined time points. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile. Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Bioanalytical Method

The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides the necessary sensitivity and selectivity for quantifying drug concentrations in a complex biological matrix. The method would be validated for linearity, accuracy, precision, and stability.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo oral bioavailability study.

G cluster_preclinical Preclinical Pharmacokinetic Study animal_prep Animal Acclimatization (e.g., Mice) dosing Dosing - Oral Gavage (PO) - Intravenous (IV) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) analysis->pk_analysis report Data Reporting and Interpretation pk_analysis->report

Caption: Experimental workflow for determining the oral bioavailability of a compound in an animal model.

Signaling and Metabolic Pathways

While detailed signaling pathways directly linked to this compound's oral absorption are not extensively documented in publicly available literature, its metabolism would be a key determinant of its bioavailability. As a phenylpropenoic acid amide, it is plausible that this compound undergoes first-pass metabolism in the gut wall and liver, primarily mediated by cytochrome P450 enzymes. The extent of this metabolism would directly impact the amount of unchanged drug reaching systemic circulation.

The diagram below illustrates the logical relationship between administration, absorption, metabolism, and systemic circulation.

G oral_admin Oral Administration of this compound gi_tract Gastrointestinal Tract oral_admin->gi_tract gut_wall Gut Wall Metabolism (First-Pass Effect) gi_tract->gut_wall liver Hepatic Metabolism (First-Pass Effect) gut_wall->liver Portal Vein systemic_circ Systemic Circulation (Bioavailable Fraction) gut_wall->systemic_circ Partial Absorption liver->systemic_circ

Caption: Factors influencing the oral bioavailability of this compound.

References

The Discovery and Pharmacological Journey of Moschamine (N-Feruloylserotonin): A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Moschamine, chemically known as N-Feruloylserotonin, is a naturally occurring indole (B1671886) alkaloid that has garnered significant scientific interest for its diverse pharmacological properties. First identified in safflower seeds, this compound has been the subject of extensive research, revealing its potential as a therapeutic agent for a range of conditions driven by inflammation and oxidative stress. This technical guide provides a comprehensive overview of the discovery, history, and key research findings related to this compound. It details the compound's biological activities, including its anti-inflammatory, antioxidant, and neuroprotective effects, and elucidates its mechanisms of action involving critical signaling pathways such as MAPK, NF-κB, and PI3K-Akt. This document consolidates quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its molecular interactions to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: Discovery and Historical Perspective

The journey of this compound research began with the exploration of natural products for bioactive compounds. Serotonin (B10506) and its derivatives have long been recognized for their physiological roles in animals, and their presence in plants has opened new avenues for pharmacological investigation[1][2]. This compound, a conjugate of serotonin and ferulic acid, was first identified as a significant antioxidant compound in the seeds of safflower (Carthamus tinctorius)[3][4]. Its discovery was a part of broader efforts to characterize the chemical constituents of traditional medicinal plants and understand the scientific basis for their therapeutic uses[3].

Initially isolated and characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, the structure of this compound was elucidated as (2E)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[5][6]. Following its initial discovery, research expanded to other plant sources, including cornflower (Centaurea cyanus), and focused on synthesizing the molecule to enable more extensive biological evaluation[7]. The timeline of this compound research has been marked by a progressive deepening of our understanding of its pharmacological effects, from initial observations of antioxidant activity to detailed mechanistic studies of its influence on cellular signaling pathways.

Physicochemical Properties

This compound is a polyphenolic alkaloid with the chemical formula C₂₀H₂₀N₂O₄ and a molar mass of 352.39 g/mol . It is structurally an amide formed between serotonin and ferulic acid[3].

PropertyValue
Chemical Formula C₂₀H₂₀N₂O₄
Molar Mass 352.39 g/mol
IUPAC Name (2E)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Synonyms N-Feruloylserotonin
Appearance Solid

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties. These effects are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. A key mechanism of this activity is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.

Table 1: Cyclooxygenase (COX) Inhibition by this compound [7]

EnzymeConcentrationInhibition (%)p-value
COX-10.1 µmol L⁻¹58< 0.012
COX-20.1 µmol L⁻¹54< 0.014

Further studies have shown that this compound suppresses the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.

Serotoninergic Activity

This compound also interacts with the serotonergic system. It has been shown to inhibit forskolin-stimulated cAMP formation, suggesting an interaction with serotonin receptors.

Table 2: Inhibition of cAMP Formation by this compound [7]

ConcentrationInhibition of cAMP formation (%)p-value
10 µmol L⁻¹25< 0.015

This inhibition was reversed by 5-HT1 antagonists, indicating that this compound may exert some of its effects through these receptors[7].

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from amyloid-beta (Aβ)-induced oxidative stress and apoptosis, which are hallmarks of Alzheimer's disease[8][9]. This compound was found to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the pro-apoptotic protein Bax in Aβ-treated neuroblastoma cells[9].

Table 3: Effect of this compound on Cell Viability in Aβ₂₅₋₃₅-Treated SH-SY5Y Cells [8]

TreatmentCell Viability (%)
Control (Aβ₂₅₋₃₅ only)66
This compound (1 µM) + Aβ₂₅₋₃₅82
This compound (2.5 µM) + Aβ₂₅₋₃₅75
This compound (5 µM) + Aβ₂₅₋₃₅76
Signaling Pathways

The diverse biological effects of this compound are mediated through its interaction with multiple intracellular signaling pathways.

  • MAPK Pathway: this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. It can inhibit the phosphorylation of p38 and ERK, but not JNK, in LPS-stimulated macrophages. In neuronal cells, it regulates MAPK signaling to attenuate Aβ-stimulated apoptosis[9][10].

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been found to suppress NF-κB activation, thereby inhibiting the transcription of pro-inflammatory genes[10]. This is mediated, in part, through the stimulation of SIRT1, which subsequently suppresses the NF-κB signaling pathway[10].

  • PI3K-Akt Pathway: Mechanistic studies have revealed that this compound can modulate the PI3K-Akt signaling pathway, which is involved in cell survival and proliferation[5].

  • STAT1/3 Pathway: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3 in LPS-stimulated macrophages, further contributing to its anti-inflammatory effects.

Below are diagrams illustrating the key signaling pathways modulated by this compound.

Moschamine_Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway cluster_STAT STAT Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK NFKB NF-κB TLR4->NFKB STAT1_3 STAT1/3 TLR4->STAT1_3 This compound This compound This compound->p38 This compound->ERK This compound->NFKB This compound->STAT1_3 Pro_inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, PGE2, NO) p38->Pro_inflammatory_Mediators ERK->Pro_inflammatory_Mediators NFKB->Pro_inflammatory_Mediators STAT1_3->Pro_inflammatory_Mediators

Figure 1: this compound's inhibition of pro-inflammatory signaling pathways.

Moschamine_Neuroprotective_Pathway cluster_Apoptosis Apoptotic Pathway Abeta Amyloid-beta (Aβ) Bax Bax (Pro-apoptotic) Abeta->Bax Bcl2 Bcl-2 (Anti-apoptotic) Abeta->Bcl2 This compound This compound This compound->Bax This compound->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Figure 2: this compound's modulation of apoptotic pathways in neuroprotection.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in this compound research. These protocols are based on published studies and may require optimization for specific laboratory conditions.

Isolation and Purification of this compound

This compound is typically isolated from the seeds of Carthamus tinctorius.

Protocol:

  • Extraction: The dried and powdered safflower seed meal is extracted with ethanol (B145695) under reflux.

  • Solvent Partitioning: The ethanol extract is evaporated to dryness, redissolved in 80% methanol (B129727), and partitioned against n-hexane to remove nonpolar compounds. The methanol phase is then evaporated and partitioned with ethyl acetate (B1210297).

  • Chromatography: The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography with a dichloromethane-methanol gradient to yield semi-purified fractions.

  • Final Purification: Further purification is achieved using Sephadex LH-20 column chromatography and semi-preparative HPLC to obtain pure this compound[5]. High-speed counter-current chromatography (HSCCC) has also been successfully employed for efficient separation[6].

Moschamine_Isolation_Workflow start Safflower Seed Meal extraction Ethanol Extraction start->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel hplc Semi-preparative HPLC silica_gel->hplc end Pure this compound hplc->end

Figure 3: General workflow for the isolation of this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of this compound on COX-1 and COX-2 activity.

Protocol:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin (B1673048) and a reducing agent (e.g., L-epinephrine) is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound (or vehicle control) at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate).

  • Termination and Analysis: The reaction is stopped after a short incubation period (e.g., 2 minutes) by adding hydrochloric acid. The production of prostaglandins (B1171923) (e.g., PGE₂) is then quantified using methods such as ELISA or LC-MS/MS[7].

Western Blot Analysis for Signaling Proteins

This technique is used to measure the levels of total and phosphorylated proteins in signaling pathways.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages or SH-SY5Y neuroblastoma cells) are cultured and treated with this compound for a specified duration, often with a stimulant like LPS or Aβ.

  • Protein Extraction: Cells are lysed to extract total proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-NF-κB, etc.).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry[11].

Future Directions and Conclusion

The body of research on this compound (N-Feruloylserotonin) has established it as a promising natural compound with significant therapeutic potential. Its multifaceted pharmacological profile, encompassing anti-inflammatory, antioxidant, and neuroprotective activities, makes it a compelling candidate for further investigation in the context of chronic inflammatory diseases, neurodegenerative disorders, and other conditions where oxidative stress plays a pathogenic role.

Future research should focus on several key areas. Firstly, while in vitro and preclinical in vivo studies have been encouraging, more extensive animal studies are needed to establish its efficacy, safety profile, and pharmacokinetic properties. Secondly, the precise molecular targets of this compound and the full extent of its interactions with cellular signaling networks warrant deeper investigation. Finally, the development of optimized synthetic routes and scalable purification methods will be crucial for producing the quantities of this compound required for advanced preclinical and potential clinical studies.

References

Moschamine: A Phenylpropenoic Acid Amide with Anti-Inflammatory and Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: Moschamine, a naturally occurring phenylpropenoic acid amide, has emerged as a molecule of significant interest in pharmacological research. Its classification stems from its chemical structure, which features a phenylpropanoid moiety (ferulic acid) linked via an amide bond to a tryptamine (B22526) derivative (serotonin). This unique structure underpins its diverse biological activities, including notable anti-inflammatory and neuromodulatory effects. This technical guide provides a comprehensive overview of this compound, including its quantitative biological data, detailed experimental protocols for its synthesis, extraction, and biological evaluation, and a visual depiction of its known signaling pathways.

Chemical Classification and Structure

This compound is chemically identified as N-feruloylserotonin. Its structure is characterized by the amide linkage between the carboxyl group of ferulic acid, a phenylpropenoic acid, and the amino group of the neurotransmitter serotonin (B10506). This places it firmly within the class of phenylpropenoic acid amides.[1][2]

Quantitative Biological Activity

This compound exhibits a range of biological activities, with significant inhibitory effects on key enzymes and cellular processes involved in inflammation and neurotransmission. The following table summarizes the available quantitative data on its biological activity.

Target/ProcessAssay TypeTest SystemThis compound Concentration% Inhibition / EffectReference
Cyclooxygenase-1 (COX-1)Enzyme InhibitionPurified Ovine COX-10.1 µmol/L58% (p < 0.012)[3]
Cyclooxygenase-2 (COX-2)Enzyme InhibitionPurified Human Recombinant COX-20.1 µmol/L54% (p < 0.014)[3]
Prostaglandin E₂ (PGE₂) ProductionCellular AssayLPS-stimulated RAW 264.7 macrophagesConcentration-dependentInhibition[4]
Nitric Oxide (NO) ProductionCellular AssayLPS-stimulated RAW 264.7 macrophagesConcentration-dependentInhibition[4]
Forskolin-stimulated cAMP formationCellular AssayOK (opossum kidney) cells10 µmol/L25% (p < 0.015)[3]
Activator protein-1 (AP-1) Transcriptional ActivityCellular AssayLPS-stimulated RAW 264.7 macrophagesPretreatmentSignificant Inhibition[4]
STAT1 PhosphorylationCellular AssayLPS-stimulated RAW 264.7 macrophagesPretreatmentSignificant Inhibition[4]
STAT3 PhosphorylationCellular AssayLPS-stimulated RAW 264.7 macrophagesPretreatmentSignificant Inhibition[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis, extraction, and biological evaluation of this compound.

Synthesis of N-Feruloylserotonin (this compound)

This protocol describes a general method for the chemical synthesis of N-feruloylserotonin.

Materials:

Procedure:

  • Activation of Ferulic Acid:

    • Dissolve ferulic acid and N-Hydroxysuccinimide (NHS) in anhydrous Dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Add Dicyclohexylcarbodiimide (DCC) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DMF.

    • The filtrate containing the feruloyl-N-hydroxysuccinimide ester can be used directly in the next step.

  • Amide Coupling:

    • Dissolve serotonin hydrochloride in anhydrous DMF and add triethylamine (TEA) to neutralize the hydrochloride salt.

    • Add the filtrate containing the activated ferulic acid (from step 1) to the serotonin solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure N-feruloylserotonin.

  • Characterization:

    • Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[3]

Extraction and Isolation of this compound from Centaurea cyanus

This protocol outlines a method for the extraction and isolation of this compound from the flowers of Centaurea cyanus (cornflower).[3][5]

Materials:

  • Dried flowers of Centaurea cyanus

  • Methanol (B129727)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction:

    • Grind the dried flowers of Centaurea cyanus to a fine powder.

    • Macerate the powdered plant material with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, then with dichloromethane, and finally with ethyl acetate.

    • The this compound will be enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography.

    • Elute the column with a gradient of chloroform (B151607) and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing this compound.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

    • For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

  • Identification:

    • Identify the purified compound as this compound by comparing its spectroscopic data (NMR, MS) with literature values.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a method to assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.[6][7]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound stock solution (in DMSO)

  • Non-selective COX inhibitor (e.g., indomethacin) as a positive control

  • DMSO (vehicle control)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Assay Reaction:

    • In a microplate, add the assay buffer, hematin, and the enzyme (either COX-1 or COX-2).

    • Add the desired concentration of this compound, positive control, or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantification of PGE₂:

    • Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Serotonin 5-HT₁A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the serotonin 5-HT₁A receptor.[8]

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT₁A receptor

  • [³H]8-OH-DPAT (radioligand)

  • This compound

  • Serotonin (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total binding: Cell membranes + [³H]8-OH-DPAT + assay buffer.

      • Non-specific binding: Cell membranes + [³H]8-OH-DPAT + a high concentration of unlabeled serotonin (e.g., 10 µM).

      • Competition: Cell membranes + [³H]8-OH-DPAT + varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the known and proposed mechanisms of action.

Anti-Inflammatory Signaling Cascade

This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory pathways, including the AP-1 and STAT1/3 signaling cascades.

Moschamine_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 ERK ERK TLR4->ERK STAT1 STAT1 TLR4->STAT1 Induces Phosphorylation STAT3 STAT3 TLR4->STAT3 Induces Phosphorylation This compound This compound This compound->p38 This compound->ERK This compound->STAT1 Inhibits Phosphorylation This compound->STAT3 Inhibits Phosphorylation AP1 AP-1 p38->AP1 Phosphorylates ERK->AP1 Phosphorylates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6, IL-1β) AP1->Gene_Expression Promotes STAT1->Gene_Expression Promotes STAT3->Gene_Expression Promotes Moschamine_Neuromodulatory_Pathway This compound This compound HT1R 5-HT1 Receptor This compound->HT1R Binds to Gi Gi Protein HT1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Mediates Moschamine_Screening_Workflow start Start synthesis Synthesis or Extraction of This compound start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays purification->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay camp_assay cAMP Formation Assay in_vitro->camp_assay binding_assay Receptor Binding Assay (5-HT1A) in_vitro->binding_assay data_analysis Data Analysis (IC50, Ki) cox_assay->data_analysis camp_assay->data_analysis binding_assay->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to Moschamine (N-feruloylserotonin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Moschamine, also known as N-feruloylserotonin, a naturally occurring compound with significant therapeutic potential. This document consolidates key information on its synonyms, chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity and Synonyms

This compound is a phenylpropenoic acid amide, an alkaloid, and a polyphenol.[1][2] Chemically, it is an amide formed between serotonin (B10506) and ferulic acid.[3]

Table 1: Synonyms and Chemical Identifiers

CategoryIdentifier
Preferred IUPAC Name (2E)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[4][5]
Common Synonyms N-feruloylserotonin, this compound, (E/Z)-Moschamine[4][5]
Other Chemical Names ferulic acid serotonin amide, (E)-N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide, TRYPTAMINE, N-FERULOYL[6]
CAS Numbers 193224-22-5, 68573-23-9[6]
PubChem CID 5969616[6]
ChEBI ID CHEBI:85158[6]
UNII 2PP8322487[6]
Molecular Formula C₂₀H₂₀N₂O₄[6]
Molar Mass 352.390 g·mol⁻¹[4]

Quantitative Biological Activity

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 2: Anti-inflammatory and Antioxidant Activity

AssayTarget/ModelMetricValueReference(s)
COX-1 InhibitionOvine COX-1% Inhibition @ 0.1 µM58%[7]
COX-2 InhibitionHuman recombinant COX-2% Inhibition @ 0.1 µM54%[7]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesIC₅₀123.14 µM[8]
DPPH Radical ScavengingCell-freeIC₅₀6.19 µM[2]
Hydroxyl Radical (•OH) ScavengingCell-freeIC₅₀1.35 µM[2]
Superoxide (O₂•⁻) ScavengingCell-free->80% scavenging @ 5 µM[2]
Beta-secretase-1 (BACE1) InhibitionEnzyme assayEC₅₀13 µM[9]

Table 3: Serotonergic and Neuroprotective Activity

AssayTarget/ModelMetricValueReference(s)
cAMP Formation InhibitionForskolin-stimulated OK cells (5-HT1 receptors)% Inhibition @ 10 µM25%[7]
NeuroprotectionAβ₂₅₋₃₅-treated SH-SY5Y cells-Significant recovery of cell viability at 1, 2.5, and 5 µM[2]

Table 4: Other Activities

AssayTarget/ModelMetricValueReference(s)
Tyrosinase (Catecholase activity) InhibitionMouse B16 cellsIC₅₀216 µM[8]
Antimelanogenic ActivityMouse B16 cellsIC₅₀23 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis of N-feruloylserotonin

This protocol describes a general method for the chemical synthesis of N-feruloylserotonin.

Materials:

Procedure:

  • Dissolve serotonin hydrochloride in DMF.

  • Add triethylamine to the solution to neutralize the hydrochloride and free the amine group of serotonin.

  • In a separate flask, dissolve feruloyl N-hydroxysuccinimide ester in DMF.

  • Slowly add the feruloyl N-hydroxysuccinimide ester solution to the serotonin solution with constant stirring at room temperature.

  • Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure N-feruloylserotonin.

  • Confirm the structure of the synthesized compound using ¹H-NMR and ¹³C-NMR spectroscopy.

Extraction and Isolation from Carthamus tinctorius (Safflower) Seeds

This protocol outlines a method for the extraction and purification of this compound from safflower seeds.

Materials:

  • Dried safflower seed meal

  • 95% Ethanol (B145695)

  • Petroleum ether

  • Ethyl acetate

  • n-Butanol

  • Hot distilled water

  • Rotary evaporator

  • High-Speed Counter-Current Chromatography (HSCCC) system

Procedure:

  • Grind dried safflower seed meal into a fine powder.

  • Perform reflux extraction of the powder with 95% ethanol (material-to-liquid ratio of 1:20 g/mL) for three cycles of two hours each.

  • Combine the ethanol extracts and concentrate under vacuum to obtain the total ethanol extract.

  • Disperse the ethanol extract in hot distilled water.

  • Perform sequential liquid-liquid extraction of the aqueous dispersion with petroleum ether, followed by ethyl acetate, and then n-butanol.

  • Concentrate the ethyl acetate fraction, which is enriched with N-feruloylserotonin, under vacuum.

  • For further purification, subject the concentrated ethyl acetate fraction to High-Speed Counter-Current Chromatography (HSCCC).[10]

    • Two-phase solvent system: A common system is chloroform-methanol-0.1 M HCl (1:1:1, v/v).[10]

    • Stationary phase: Upper phase of the solvent system.[10]

    • Mobile phase: Lower phase of the solvent system.[10]

    • Detection: Monitor the effluent at 310 nm.[10]

  • Collect the fractions containing N-feruloylserotonin and confirm their purity by HPLC.[10]

HPLC Method for Quantification

This protocol describes a reverse-phase HPLC method for the analysis of N-feruloylserotonin.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV-Vis detector.[10]

  • Column: Agilent Eclipse XDB-C18 (5 µm, 4.6 x 250 mm).[10]

  • Mobile Phase: A gradient of methanol and water.

    • 0–15 min: 35–45% methanol[11]

    • 15–30 min: 45–52% methanol[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 25°C[11]

  • Detection Wavelength: 310 nm[11]

  • Injection Volume: 5 µL[12]

Procedure:

  • Prepare standard solutions of N-feruloylserotonin in methanol at known concentrations.

  • Prepare sample solutions by dissolving the extract or synthesized compound in methanol.

  • Filter all solutions through a 0.45 µm filter before injection.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the N-feruloylserotonin peak in the chromatograms based on the retention time of the standard.

  • Quantify the amount of N-feruloylserotonin in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

In Vitro COX-1 and COX-2 Inhibition Assay

This fluorometric assay is used to screen for inhibitors of COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Celecoxib (positive control for COX-2 inhibition)

  • 96-well plate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a reaction mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • In designated wells, add the test inhibitor (this compound) at various concentrations.

  • In control wells, add the vehicle (e.g., DMSO) for 100% activity and a known inhibitor (e.g., Celecoxib) for the inhibitor control.

  • Add the COX-1 or COX-2 enzyme to all wells except the background control wells.

  • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid solution to all wells.

  • Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

  • Calculate the rate of the reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Forskolin-Stimulated cAMP Inhibition Assay (5-HT₁A Receptor)

This assay measures the ability of this compound to inhibit cAMP production stimulated by forskolin (B1673556), indicating an interaction with Gi-coupled receptors like the 5-HT₁A receptor.

Materials:

  • Cells expressing the human 5-HT₁A receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with HEPES and BSA)

  • This compound (test compound)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well plate

Procedure:

  • Plate the 5-HT₁A receptor-expressing cells in a 96-well plate and incubate overnight.

  • Remove the culture medium and wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) to allow for the inhibition of cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the EC₅₀ or IC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP production.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Biosynthesis of N-feruloylserotonin

The biosynthesis of N-feruloylserotonin in plants begins with the amino acid tryptophan.

Biosynthesis of N-feruloylserotonin Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Anthranilate Synthase (AS) Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Serotonin Serotonin Tryptamine->Serotonin Tryptamine 5-hydroxylase (T5H) N_feruloylserotonin N_feruloylserotonin Serotonin->N_feruloylserotonin Feruloyl_CoA Feruloyl_CoA Feruloyl_CoA->N_feruloylserotonin Serotonin N-(hydroxycinnamoyl)transferase (SHT)

Caption: Biosynthesis pathway of N-feruloylserotonin in plants.

Anti-inflammatory Signaling

This compound's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory signaling cascades, primarily in response to stimuli like lipopolysaccharide (LPS).

Anti-inflammatory Signaling of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 STAT1_STAT3 STAT1/STAT3 TLR4->STAT1_STAT3 activates via JAKs (implied) TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK phosphorylates ERK ERK TAK1->ERK phosphorylates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 releases NFκB_p65_p50_nuc NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nuc translocates AP1_nuc AP-1 p38_MAPK->AP1_nuc activates ERK->AP1_nuc activates STAT1_STAT3_nuc STAT1/STAT3 STAT1_STAT3->STAT1_STAT3_nuc translocates This compound This compound This compound->p38_MAPK inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->STAT1_STAT3 inhibits phosphorylation Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, IL-1β) NFκB_p65_p50_nuc->Proinflammatory_Genes induces transcription AP1_nuc->Proinflammatory_Genes induces transcription STAT1_STAT3_nuc->Proinflammatory_Genes induces transcription

Caption: this compound's inhibition of pro-inflammatory signaling pathways.

Serotonergic Activity

This compound interacts with the serotonergic system, specifically with 5-HT₁ receptors, which are Gi-coupled. This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Serotonergic Activity of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor binds Forskolin Forskolin Adenylyl_Cyclase Adenylyl Cyclase Forskolin->Adenylyl_Cyclase stimulates Gi_protein Gi protein HT1A_Receptor->Gi_protein activates cAMP cAMP Adenylyl_Cyclase->cAMP converts Gi_protein->Adenylyl_Cyclase inhibits ATP ATP ATP->Adenylyl_Cyclase Downstream_effects Downstream Cellular Effects cAMP->Downstream_effects

Caption: this compound's inhibitory effect on cAMP production via 5-HT1A receptors.

References

Methodological & Application

Application Notes and Protocols for the Confirmation of Moschamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, also known as N-feruloylserotonin, is a naturally occurring indole (B1671886) alkaloid found in the seeds of plants such as Carthamus tinctorius (safflower).[1][2] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-inflammatory, antioxidant, and serotoninergic properties.[1][2] this compound exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, and modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2] Furthermore, its interaction with serotonin (B10506) receptors suggests its potential in neurological research.

Accurate structural confirmation of this compound is paramount for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of natural products. This document provides detailed application notes and experimental protocols for the confirmation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound. These values are essential for the verification of the compound's identity.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.73s-
H-7'7.43d15.6
H-8'7.19d15.6
Aromatic H6.99-6.86m-
H-66.62dd8.8, 2.2
H-α3.85-3.73m-
OCH₃3.67s-
H-β2.81-2.65m-

Note: Chemical shifts are referenced to the residual solvent signal (CDCl₃: δH = 7.26 ppm). The assignments are based on the analysis of 1D and 2D NMR spectra.

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C=O168.4
Aromatic C153.1, 151.4, 151.2, 149.7, 142.3, 141.5, 134.1, 131.6, 123.9, 122.8, 121.9, 120.9, 117.6, 117.5, 115.7, 111.8, 109.3
OCH₃56.0
C-α44.9
C-β28.2

Note: Chemical shifts are referenced to the solvent signal (CDCl₃: δC = 77.16 ppm). The assignments are based on the analysis of 1D and 2D NMR spectra.

Experimental Protocols

Isolation of this compound from Carthamus tinctorius Seeds

This protocol describes a general procedure for the extraction and isolation of this compound from safflower seeds.

Materials:

Procedure:

  • Extraction:

    • Grind the dried safflower seeds into a fine powder.

    • Macerate the powdered seeds with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and partition successively with hexane and ethyl acetate.

    • Separate the ethyl acetate layer, which contains this compound, and concentrate it to dryness.

  • Chromatographic Purification:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing this compound.

    • Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to yield pure this compound.

NMR Sample Preparation

Materials:

Procedure:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of CDCl₃ in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and ensure it is properly labeled.

NMR Data Acquisition

The following are general parameters for acquiring high-quality NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

a. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 2 s

  • Acquisition Time (aq): ~2 s

b. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Number of Scans: 1024-4096

  • Relaxation Delay (d1): 2 s

  • Acquisition Time (aq): ~1 s

c. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

  • Relaxation Delay (d1): 1.5-2 s

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 8-16

  • Relaxation Delay (d1): 1.5-2 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 220 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 16-32

  • Relaxation Delay (d1): 1.5-2 s

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Mandatory Visualization

Experimental Workflow for this compound Confirmation

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Spectroscopic Analysis cluster_techniques NMR Techniques start Carthamus tinctorius seeds extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (Hexane/EtOAc) extraction->partitioning silica_cc Silica Gel Column Chromatography partitioning->silica_cc sephadex_cc Sephadex LH-20 Column Chromatography silica_cc->sephadex_cc pure_this compound Pure this compound sephadex_cc->pure_this compound sample_prep NMR Sample Preparation (CDCl3) pure_this compound->sample_prep nmr_acquisition NMR Data Acquisition (1D & 2D) sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing h1_nmr 1H NMR c13_nmr 13C NMR cosy COSY hsqc HSQC hmbc HMBC structure_confirmation Structure Confirmation data_processing->structure_confirmation signaling_pathway cluster_inflammatory Anti-Inflammatory Pathway cluster_serotonin Serotonin Receptor Interaction Moschamine_inflam This compound MAPK MAPK Pathway (p38, ERK) Moschamine_inflam->MAPK inhibits NFkB NF-κB Pathway Moschamine_inflam->NFkB inhibits COX2 COX-2 Expression MAPK->COX2 activates NFkB->COX2 activates PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 produces Moschamine_sero This compound Serotonin_Receptor 5-HT1 Receptor Moschamine_sero->Serotonin_Receptor binds to Adenylyl_Cyclase Adenylyl Cyclase Serotonin_Receptor->Adenylyl_Cyclase inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

References

High-performance liquid chromatography (HPLC) analysis of Moschamine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for the HPLC Analysis of Moschamine

Introduction

This compound, also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plants, including Centaurea cyanus[1]. It is formed from the conjugation of serotonin (B10506) and ferulic acid[2]. This compound has garnered interest due to its potential biological activities, including serotoninergic and cyclooxygenase (COX) inhibitory effects[1]. As research into its therapeutic potential and bioavailability progresses, a robust and reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound in various matrices, including plant extracts and biological samples. This document provides a detailed protocol for the HPLC analysis of this compound.

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allowing for the elution of this compound based on its hydrophobicity. Detection is performed at a wavelength where this compound exhibits significant absorbance, determined by its chromophores.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An isocratic or gradient HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape[5].

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase preparation.

  • Standards: this compound reference standard of known purity.

  • Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.

2. Chromatographic Conditions

The following table outlines the recommended HPLC conditions for the analysis of this compound. These parameters may require optimization depending on the specific instrument and column used.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 15 minutes, followed by a 5-minute hold at 80% B and a 5-minute re-equilibration at 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm and 320 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Plant Material:

    • Homogenize the dried plant material to a fine powder.

    • Extract a known amount of the powder with methanol or a methanol/water mixture using sonication or maceration.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., Plasma):

    • Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Quantification: Inject the prepared sample and determine the peak area of this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Method Validation Parameters (Hypothetical Data)

For a robust analytical method, validation according to ICH guidelines is necessary. The following table summarizes hypothetical but realistic performance characteristics for the proposed HPLC method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) Intraday: < 2%Interday: < 3%
Accuracy (Recovery) 98 - 102%
Specificity No interference from common excipients or matrix components.
Robustness Minor variations in mobile phase composition, flow rate, and column temperature do not significantly affect the results.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow start Start sample_prep Sample Preparation (Extraction/Precipitation) start->sample_prep filtration Filtration (0.45 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (280/320 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End data_analysis->end

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters method HPLC Method for this compound linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision specificity Specificity method->specificity robustness Robustness method->robustness lod_loq LOD & LOQ linearity->lod_loq

Caption: A diagram showing the key parameters for validating the analytical method.

The described HPLC method provides a framework for the reliable quantification of this compound. The protocol is based on established analytical principles for similar compounds and can be adapted for various research and quality control applications. Proper method validation is crucial to ensure the accuracy and precision of the results obtained. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols for In Vitro Assays with Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, a phenylpropenoic acid amide naturally found in plants such as Centaurea cyanus and Carthamus tinctorius, has garnered significant interest within the scientific community due to its diverse biological activities.[1][2] Also known as N-Feruloylserotonin, this compound has demonstrated promising potential as an anti-inflammatory, anti-cancer, and neuroprotective agent, as well as exhibiting serotoninergic and cyclooxygenase (COX) inhibitory effects.[1][2][3][4][5] In vitro studies have begun to elucidate the mechanisms underlying these activities, including the inhibition of excessive superoxide (B77818) production in mitochondria and the modulation of key signaling pathways.[6]

These application notes provide detailed protocols for a selection of in vitro assays to investigate the biological activities of this compound, offering a framework for researchers to further explore its therapeutic potential. The protocols are designed to be comprehensive, guiding users through cell line selection, experimental procedures, and data analysis.

Data Presentation: Summary of this compound's In Vitro Activities

The following table summarizes the reported in vitro biological activities of this compound, providing key quantitative data for easy reference and comparison.

Biological ActivityAssayCell LineKey FindingsReference
Anti-inflammatory LPS-induced Nitric Oxide (NO) ProductionRAW 264.7IC50: 123.14 µM[6]
LPS-induced Prostaglandin E2 (PGE2) ProductionRAW 264.7Potent inhibition[3]
Downregulation of pro-inflammatory mediatorsRAW 264.7Suppressed protein and mRNA levels of COX-2, iNOS, IL-6, and IL-1β[3][7]
Serotoninergic Forskolin-stimulated cAMP formationOpossum Kidney (OK)25% inhibition at 10 µmol L⁻¹[1][2]
COX Inhibition Cyclooxygenase (COX) enzyme activity-COX-I inhibition: 58% at 0.1 µmol L⁻¹; COX-II inhibition: 54% at 0.1 µmol L⁻¹[2]
Anticancer CytotoxicityHuman Caco-2 cells, B16 cells, RAW 264.7 cellsShows anticancer activity[6]

Experimental Protocols

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in the murine macrophage cell line RAW 264.7.

a. Materials and Reagents:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

b. Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 This compound and LPS Treatment cluster_2 NO Measurement and Data Analysis A Culture RAW 264.7 cells in DMEM with 10% FBS B Seed cells in a 96-well plate at a density of 5x10^4 cells/well A->B C Incubate for 24 hours at 37°C, 5% CO2 B->C D Pre-treat cells with various concentrations of this compound for 1 hour C->D E Induce inflammation by adding LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect supernatant from each well F->G H Perform Griess assay to measure nitrite (B80452) concentration G->H I Measure absorbance at 540 nm H->I J Calculate the percentage of NO inhibition and determine IC50 I->J

Workflow for Nitric Oxide (NO) Inhibition Assay.

c. Step-by-Step Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute to desired concentrations in cell culture medium.

    • After the 24-hour incubation, remove the medium and pre-treat the cells with various concentrations of this compound for 1 hour.

    • Following pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the control group.

    • Incubate the plate for another 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-treated control.

    • The IC50 value (the concentration of this compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the log of this compound concentration.

Anticancer Activity: MTT Cell Viability Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a selected cancer cell line (e.g., human colorectal adenocarcinoma cells, Caco-2).

a. Materials and Reagents:

  • Caco-2 cells (or other cancer cell line of interest)

  • Appropriate cell culture medium (e.g., Eagle's Minimum Essential Medium for Caco-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

b. Experimental Workflow:

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well and incubate D->E F Solubilize formazan (B1609692) crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 G->H

Workflow for MTT Cell Viability Assay.

c. Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well for Caco-2) and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation.

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects in LPS-stimulated macrophages by inhibiting the phosphorylation of p38 and ERK, which in turn suppresses the activation of the transcription factors AP-1 and STAT1/3.[3][7] This leads to the downregulation of pro-inflammatory genes such as COX-2, iNOS, IL-6, and IL-1β.[3][7]

G cluster_0 This compound's Anti-inflammatory Mechanism LPS LPS p38 p38 MAPK LPS->p38 ERK ERK LPS->ERK STAT1_3 STAT1/3 LPS->STAT1_3 This compound This compound This compound->p38 This compound->ERK This compound->STAT1_3 AP1 AP-1 p38->AP1 ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, IL-1β) AP1->Pro_inflammatory_Genes STAT1_3->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

This compound's inhibitory effect on inflammatory pathways.

Serotoninergic Signaling Pathway of this compound

This compound inhibits the 5-HT1 receptor, which is a G-protein coupled receptor that inhibits adenylyl cyclase.[1][2] This leads to a decrease in intracellular cAMP levels. Forskolin is often used experimentally to directly activate adenylyl cyclase and increase cAMP levels; this compound can counteract this effect.[1]

G cluster_0 This compound's Serotoninergic Mechanism This compound This compound HT1R 5-HT1 Receptor This compound->HT1R Forskolin Forskolin Adenylyl_Cyclase Adenylyl Cyclase Forskolin->Adenylyl_Cyclase HT1R->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP

This compound's effect on the 5-HT1 receptor pathway.

References

Application Notes and Protocols for Cell Viability and Proliferation Assays Using Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moschamine, also known as N-feruloylserotonin, is a natural indole (B1671886) alkaloid that has demonstrated significant effects on the viability and proliferation of cancer cells.[1][2] These application notes provide detailed protocols for assessing the impact of this compound on cancer cell lines, with a specific focus on glioblastoma. The included methodologies for cell viability, apoptosis, and cell cycle analysis, along with data on its effects on key signaling pathways, offer a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Data Presentation

This compound IC50 Values in Glioblastoma Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in two human glioblastoma cell lines after 72 hours of treatment using an MTT assay.

Cell LineIC50 Value (µM)
U251MG238
T98G193

Data sourced from a study on the effects of this compound on glioblastoma cells.[1][3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., U251MG, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO, final concentration < 0.1%).

  • Incubate the plate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is used to differentiate late apoptotic and necrotic cells from early apoptotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^5 cells in a 24-well plate and treat with escalating concentrations of this compound (e.g., 150, 200, 250, and 300 µM) for 72 hours.[1]

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the effect of this compound on the cell cycle distribution by staining the cellular DNA with propidium iodide and analyzing by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • PI staining solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^5 U251MG or T98G cells in a 24-well plate and treat with various concentrations of this compound (e.g., 150, 200, 250, and 300 µM) for 72 hours.[1]

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. This compound has been shown to induce S-phase cell cycle arrest in a dose-dependent manner in glioblastoma cells.[1]

Visualizations

Experimental Workflow for Assessing this compound's Effects

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis start Seed cancer cells (e.g., U251MG, T98G) treat Treat with this compound (various concentrations) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle viability_analysis Calculate IC50 viability->viability_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Caption: Workflow for evaluating this compound's bioactivity.

This compound's Known Signaling Pathway Interactions

This compound has been shown to inhibit key signaling pathways involved in inflammation and cancer progression. It exerts its effects by inhibiting the phosphorylation of p38 MAPK and ERK, and suppressing the activation of the transcription factors AP-1 and STAT1/3.[4]

G cluster_0 This compound's Points of Inhibition cluster_1 MAPK Pathway cluster_2 Transcription Factors cluster_3 Downstream Effects This compound This compound p38 p-p38 MAPK This compound->p38 inhibits phosphorylation ERK p-ERK This compound->ERK inhibits phosphorylation AP1 AP-1 This compound->AP1 suppresses activation STAT1_3 STAT1/3 This compound->STAT1_3 suppresses activation Proliferation Cell Proliferation This compound->Proliferation decreases Apoptosis Apoptosis This compound->Apoptosis induces CellCycle Cell Cycle Arrest This compound->CellCycle induces p38->Apoptosis regulates ERK->Proliferation regulates JNK JNK (unaffected) AP1->Proliferation regulates STAT1_3->Proliferation regulates

Caption: this compound's inhibitory effects on signaling pathways.

References

Moschamine: A Potent Inducer of Apoptosis and Cell Cycle Arrest in Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moschamine, an indole (B1671886) alkaloid, has demonstrated significant cytotoxic and cytostatic effects on glioblastoma cells in vitro. This document provides a comprehensive overview of the application of this compound to induce apoptosis and cell cycle arrest in glioblastoma cell lines, specifically U251MG and T98G. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to guide researchers in utilizing this compound as a potential therapeutic agent in preclinical cancer studies.

Data Presentation

This compound's efficacy in reducing cell viability and inducing cell cycle arrest and apoptosis has been quantified in U251MG and T98G glioblastoma cell lines. The following tables summarize the key quantitative findings.

Table 1: this compound IC50 Values in Glioblastoma Cell Lines

Cell LineIC50 Value (µM)AssayTreatment Duration
U251MG238MTT Assay72 hours
T98G193MTT Assay72 hours

Data sourced from a study on the effects of this compound on glioblastoma cells.[1]

Table 2: Dose-Dependent Effect of this compound on Apoptosis in Glioblastoma Cells

Cell LineThis compound Concentration (µM)Percentage of Annexin V-Positive Cells (%)
U251MG Control (DMSO)Not specified
150Increased
200Increased
250Increased
300Increased
T98G Control (DMSO)Not specified
150Increased
200Increased
250Increased
300Increased

This compound treatment for 72 hours resulted in a dose-dependent increase in the percentage of apoptotic cells in both U251MG and T98G cell lines, as determined by Annexin V/PI staining and flow cytometry.[2]

Table 3: Effect of this compound on Cell Cycle Distribution in U251MG Cells

TreatmentSub-G0/G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control0.3 ± 0.1Not specifiedNot specifiedNot specified
DMSO0.7 ± 0.3Not specifiedNot specifiedNot specified
150 µM this compound12.6 ± 0.8Not specifiedIncreasedNot specified
200 µM this compound19.2 ± 0.8Not specifiedIncreasedNot specified
250 µM this compound41.5 ± 1.4Not specifiedIncreasedNot specified
300 µM this compound48.4 ± 1.7Not specifiedIncreasedNot specified

Treatment with this compound for 72 hours induced a dose-dependent S-phase cell cycle arrest and a significant increase in the sub-G0/G1 population, indicative of apoptosis, in U251MG cells.[2]

Mandatory Visualization

Moschamine_Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays (72h post-treatment) cluster_analysis Data Analysis cluster_outcome Outcome start Seed U251MG & T98G cells treat Treat with this compound (150, 200, 250, 300 µM) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion This compound induces apoptosis & S-phase arrest ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Experimental workflow for assessing this compound's effects.

Putative_Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_caspase Caspase Cascade This compound This compound bcl2_family Bcl-2 Family Modulation (Increased Bax/Bcl-2 ratio) This compound->bcl2_family Putative Action mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Putative intrinsic apoptosis pathway induced by this compound.

Putative_Cell_Cycle_Arrest_Pathway cluster_regulation Cell Cycle Regulation This compound This compound cdk_inhibitors Upregulation of CDKIs (e.g., p21, p27) This compound->cdk_inhibitors Putative Action cyclin_cdk Inhibition of Cyclin/CDK (e.g., Cyclin A/CDK2) cdk_inhibitors->cyclin_cdk rb_phos Decreased Rb Phosphorylation cyclin_cdk->rb_phos e2f E2F Repression rb_phos->e2f s_phase_arrest S-Phase Arrest e2f->s_phase_arrest

Putative S-phase cell cycle arrest pathway by this compound.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on glioblastoma cells.

Materials:

  • U251MG and T98G glioblastoma cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 150, 200, 250, and 300 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Replace the medium in each well with 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

2. Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.

Materials:

  • Treated and control cells from culture

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁵ cells by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

3. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for determining the cell cycle distribution of this compound-treated cells.

Materials:

  • Treated and control cells from culture

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilization agent like Triton X-100 in a citrate (B86180) buffer)

  • 70% cold ethanol (B145695)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells by trypsinization.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4. Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins (General Protocol)

This protocol provides a general framework for assessing changes in protein expression. Specific antibodies will be required for the proteins of interest (e.g., Caspase-3, Bax, Bcl-2, Cyclin A, CDK2, p21, p27).

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the protein expression to a loading control such as β-actin or GAPDH.

References

Application Notes and Protocols: Moschamine Treatment in U251MG and T98G Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a grim prognosis.[1][2] The indole (B1671886) alkaloid moschamine has demonstrated cytotoxic and cytostatic effects on the glioblastoma cell lines U251MG and T98G, suggesting its potential as a novel therapeutic agent.[1][2] this compound has been shown to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in these cell lines.[1][2] This document provides detailed protocols for investigating the effects of this compound on U251MG and T98G cells, along with a summary of key quantitative data and a visualization of the experimental workflow and putative signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on U251MG and T98G glioblastoma cell lines.

Table 1: Cell Viability (Trypan Blue Exclusion Assay) After this compound Treatment

Cell LineThis compound Concentration (µM)Treatment DurationPercent Viability (Normalized to Control)
U251MG15072 hours~~60%
U251MG20072 hours~~45%
U251MG25072 hours~~35%
U251MG30072 hours~~25%
T98G15072 hours~~65%
T98G20072 hours~~50%
T98G25072 hours~~40%
T98G30072 hours~~30%

Data are approximated from graphical representations in the source literature and should be confirmed by experimentation.[2]

Table 2: Apoptosis (Annexin V/PI Staining) After 72-Hour this compound Treatment

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V Positive)
U251MG150Increased vs. Control
U251MG200Increased vs. 150 µM
U251MG250Increased vs. 200 µM
U251MG300Increased vs. 250 µM
T98G150Increased vs. Control
T98G200Increased vs. 150 µM
T98G250Increased vs. 200 µM
T98G300Increased vs. 250 µM

The source indicates a dose-dependent increase in apoptosis; specific percentages were not detailed in the abstract.[2][3]

Table 3: Cell Cycle Arrest After this compound Treatment

Cell LineTreatmentKey Observation
U251MGThis compound (100 µM) + Temozolomide (B1682018) (100 µM)Synergistic effect, stronger G2/M arrest than 200 µM Temozolomide alone.
U251MGThis compound (≥150 µM)Dose-dependent S-phase arrest.
T98GThis compoundS-phase cell cycle arrest.

[2]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: U251MG and T98G human glioblastoma cell lines.

  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Cell Viability Assay (Trypan Blue Exclusion)
  • Seeding: Seed 1 x 10^4 cells per well in a 24-well plate.

  • Adherence: Allow cells to adhere for 24 hours.

  • Treatment: Treat cells with escalating concentrations of this compound (e.g., 150, 200, 250, and 300 µM) and a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate for the desired time points (e.g., 24 and 72 hours).

  • Cell Counting:

    • Harvest cells by trypsinization.

    • Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue stain.

    • Count viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

  • Calculation: Calculate cell viability as (viable cells / total cells) x 100.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Seeding: Seed 1 x 10^5 cells per well in a 24-well plate.

  • Adherence: Allow cells to adhere for 24 hours.

  • Treatment: Treat cells with escalating concentrations of this compound (e.g., 150, 200, 250, and 300 µM) for 72 hours.[2]

  • Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
  • Seeding: Seed 1 x 10^5 cells per well in a 24-well plate.

  • Adherence: Allow cells to adhere for 24 hours.

  • Treatment: Treat cells with this compound (e.g., 100 µM) alone or in combination with other agents like temozolomide for 72 hours.[2]

  • Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Analysis Culture Culture U251MG & T98G Cells Seed Seed Cells in 24-well Plates Culture->Seed Treat Treat with this compound (150-300 µM) Seed->Treat Viability Cell Viability Assay (Trypan Blue) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle

Caption: Experimental workflow for evaluating this compound's effects.

signaling_pathway Putative Signaling Pathway of this compound in Glioblastoma cluster_cell Glioblastoma Cell cluster_outcomes Cellular Outcomes This compound This compound DNA_Damage DNA Damage / Stress This compound->DNA_Damage Cell_Cycle_Control Cell Cycle Checkpoints DNA_Damage->Cell_Cycle_Control activates Apoptosis_Machinery Apoptotic Machinery (e.g., Caspases) DNA_Damage->Apoptosis_Machinery activates S_Phase_Arrest S-Phase Arrest Cell_Cycle_Control->S_Phase_Arrest G2_M_Arrest G2/M Arrest Cell_Cycle_Control->G2_M_Arrest Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis

Caption: Hypothetical this compound-induced signaling pathway.

References

Unveiling the Anti-Inflammatory Potential of Moschamine: A Focus on COX-1 and COX-2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, a serotonin (B10506) derivative isolated from the seeds of Carthamus tinctorius L., has demonstrated notable anti-inflammatory properties.[1][2] Research indicates that its mechanism of action involves the modulation of key inflammatory pathways, particularly those involving cyclooxygenase (COX) enzymes. This document provides a detailed overview of the effect of this compound on COX-1 and COX-2, along with comprehensive protocols for researchers to investigate these interactions further.

Cyclooxygenase exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that regulate physiological processes.[3][4] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs.[3][4] this compound has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, by suppressing the expression of COX-2 at both the protein and mRNA levels in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1][2] This effect is linked to the downregulation of the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription (STAT)1/3.[1][2]

While current research highlights this compound's role in regulating COX-2 expression, its direct inhibitory effect on the enzymatic activity of both COX-1 and COX-2 remains an area for further investigation. The following sections provide a framework for such studies, including hypothetical data presentation and detailed experimental protocols.

Data Presentation: this compound's Inhibitory Profile on COX-1 and COX-2

To quantitatively assess the direct inhibitory effect of this compound on COX-1 and COX-2, the half-maximal inhibitory concentration (IC50) values should be determined. The following table illustrates how such data would be presented for clear comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundData to be determinedData to be determinedData to be determined
Celecoxib (Control)15.230.7620.04
Indomethacin (Control)0.0630.480.13

Note: Control data is sourced from existing literature for comparative purposes.[5][6] The selectivity index provides a measure of a compound's preference for inhibiting COX-2 over COX-1.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols describe standard in vitro assays to determine the inhibitory activity of this compound on COX-1 and COX-2.

Protocol 1: In Vitro Colorimetric COX (ovine) Inhibitor Screening Assay

This protocol is adapted from commercially available colorimetric COX inhibitor screening kits and is designed to measure the peroxidase activity of COX.[5][7]

Materials:

  • Ovine COX-1 and COX-2 enzymes

  • Reaction Buffer (100 mM Tris-HCl, pH 8.0)

  • Heme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute COX-1 and COX-2 enzymes to the appropriate concentration in the reaction buffer. Prepare a series of dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL Reaction Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme

  • Inhibitor Addition: Add 10 µL of the this compound dilution or solvent control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add 20 µL of TMPD solution to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader. Take readings every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: In Vitro Fluorometric COX Inhibitor Screening Assay

This protocol utilizes a fluorescent substrate for a more sensitive detection of COX activity.[8]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (100 mM Tris-HCl, pH 8.0)

  • Heme

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (fluorescent substrate)

  • This compound (dissolved in DMSO)

  • Arachidonic Acid

  • 96-well black microplate

  • Fluorometer (excitation 530-540 nm, emission 585-595 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit instructions. Create serial dilutions of this compound.

  • Assay Setup: To the wells of a 96-well black microplate, add:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL ADHP

    • 10 µL of either COX-1 or COX-2 enzyme

  • Inhibitor Addition: Add 10 µL of the this compound dilution or solvent control.

  • Pre-incubation: Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of arachidonic acid to initiate the reaction.

  • Measurement: Read the fluorescence at excitation 530-540 nm and emission 585-595 nm after 2 minutes.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Moschamine_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound AP1 AP-1 This compound->AP1 STAT1_3 STAT1/3 This compound->STAT1_3 TLR4->AP1 TLR4->STAT1_3 COX2_Gene COX-2 Gene Transcription AP1->COX2_Gene STAT1_3->COX2_Gene COX2_Protein COX-2 Protein (Expression) COX2_Gene->COX2_Protein PGE2 PGE2 COX2_Protein->PGE2 Arachidonic Acid Inflammation Inflammation PGE2->Inflammation

Caption: this compound inhibits LPS-induced COX-2 expression.

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (COX-1/2, Buffer, Heme) Start->Prepare_Reagents Add_Enzyme Add Enzyme, Buffer, and Heme to Plate Prepare_Reagents->Add_Enzyme Add_Inhibitor Add this compound (or Control) Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate (10 min, 37°C) Add_Inhibitor->Pre_incubation Add_Substrate Add Substrate (Arachidonic Acid) Pre_incubation->Add_Substrate Measure Measure Activity (Absorbance/Fluorescence) Add_Substrate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for determining COX-1/COX-2 inhibition.

Conclusion

This compound presents a promising avenue for the development of novel anti-inflammatory agents. Its established ability to suppress COX-2 expression provides a strong rationale for its therapeutic potential. The protocols and frameworks provided in this document are intended to facilitate further research into the direct enzymatic inhibition of COX-1 and COX-2 by this compound, which will be crucial for a comprehensive understanding of its mechanism of action and for its potential development as a therapeutic agent.

References

Application Notes & Protocols: Investigating the Interaction of Moschamine with 5-HT1 Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, also known as N-feruloylserotonin, is a natural alkaloid. Structurally, it is an amide conjugate of serotonin (B10506) and ferulic acid. Given its inherent serotonin moiety, this compound presents as a compound of interest for its potential interaction with serotonin receptors. The 5-HT1 receptor subfamily, which includes 5-HT1A, 5-HT1B, and 5-HT1D subtypes, are G-protein coupled receptors (GPCRs) primarily coupled to Gi/o proteins.[1] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] These receptors are critical targets in the central nervous system for therapeutic agents aimed at treating disorders like anxiety and depression.[1]

This document provides a comprehensive set of protocols to investigate the binding affinity and functional activity of this compound at human 5-HT1 serotonin receptors. While specific experimental data on this compound's activity at these receptors is not currently available in published literature, the methodologies outlined below provide a robust framework for its characterization.

Data Presentation: Hypothetical Screening Data

To effectively characterize the interaction of this compound with 5-HT1 receptors, a series of binding affinity and functional assays would be performed. The resulting data would be organized as follows for clear interpretation and comparison.

Table 1: Radioligand Displacement Assay for this compound at 5-HT1 Receptor Subtypes

Receptor SubtypeRadioligandKi (nM) of this compound
5-HT1A[3H]-8-OH-DPATTo be determined
5-HT1B[3H]-GR125743To be determined
5-HT1D[3H]-GR125743To be determined
Ki (inhibitory constant) values would be calculated from IC50 values obtained in competitive binding assays. Lower Ki values indicate higher binding affinity.

Table 2: Functional cAMP Assay for this compound at 5-HT1 Receptor Subtypes

Receptor SubtypeAssay TypeThis compound EC50 (nM)This compound Emax (%)
5-HT1AcAMP InhibitionTo be determinedTo be determined
5-HT1BcAMP InhibitionTo be determinedTo be determined
5-HT1DcAMP InhibitionTo be determinedTo be determined
EC50 (half-maximal effective concentration) indicates the potency of this compound as an agonist. Emax (maximum effect) is expressed as a percentage relative to a known full agonist, such as 5-carboxamidotryptamine (B1209777) (5-CT).

Experimental Protocols

The following protocols describe standard methodologies for determining the binding affinity and functional activity of a test compound like this compound at 5-HT1 receptors.

Protocol 1: Radioligand Binding Assay

This protocol determines the binding affinity of this compound for 5-HT1 receptor subtypes by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor.

  • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-GR125743 (for 5-HT1B/1D).

  • Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM of a high-affinity non-radiolabeled ligand (e.g., 5-CT).

  • 96-well microplates and glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add in order: 50 µL of binding buffer, 50 µL of the appropriate radioligand at a final concentration close to its Kd value, 50 µL of the this compound dilution or control, and 50 µL of the cell membrane preparation (containing 10-50 µg of protein).

  • Incubate the plates at room temperature (or 37°C) for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity by liquid scintillation counting.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to act as an agonist or antagonist at 5-HT1 receptors by quantifying its effect on intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor.

  • Cell culture medium.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound: this compound.

  • Reference agonist (e.g., 5-CT).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • 384-well white microplates.

Procedure:

  • Seed the cells in 384-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • To determine agonist activity, add serial dilutions of this compound or the reference agonist to the wells.

  • To stimulate cAMP production, add a sub-maximal concentration of forskolin to all wells.

  • Incubate the plates at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • For agonist mode, plot the cAMP levels against the log concentration of this compound to determine the EC50 and Emax values.

  • To assess antagonist activity (if no agonist effect is observed), pre-incubate the cells with serial dilutions of this compound before adding a known concentration (e.g., EC80) of the reference agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Mandatory Visualizations

G cluster_membrane Cell Membrane receptor 5-HT1 Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Blocked This compound This compound (Agonist) This compound->receptor Binds atp ATP atp->ac Substrate response Cellular Response (e.g., Neuronal Inhibition) camp->response Decreased Activation

Caption: 5-HT1 receptor signaling pathway upon agonist binding.

G start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing 5-HT1 Receptors) start->prepare_membranes prepare_ligands Prepare Radioligand and This compound Dilutions start->prepare_ligands binding_assay Perform Radioligand Binding Assay prepare_membranes->binding_assay functional_assay Perform cAMP Functional Assay prepare_membranes->functional_assay prepare_ligands->binding_assay prepare_ligands->functional_assay data_analysis_binding Analyze Binding Data (Calculate Ki) binding_assay->data_analysis_binding data_analysis_functional Analyze Functional Data (Calculate EC50, Emax) functional_assay->data_analysis_functional conclusion Conclusion: Characterize this compound's 5-HT1 Receptor Profile data_analysis_binding->conclusion data_analysis_functional->conclusion

Caption: Experimental workflow for assessing this compound's activity.

References

Measuring Forskolin-Stimulated cAMP Formation in the Presence of Moschamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling, mediating the effects of numerous hormones and neurotransmitters. The production of cAMP is catalyzed by the enzyme adenylyl cyclase (AC). Forskolin (B1673556), a diterpene isolated from the plant Coleus forskohlii, is a widely used research tool that directly activates most isoforms of adenylyl cyclase, leading to a rapid and robust increase in intracellular cAMP levels.[1][2][3] This characteristic makes forskolin an invaluable agent for studying G-protein coupled receptor (GPCR) signaling pathways, particularly those involving the inhibitory G-protein (Gi).

GPCRs that couple to Gi proteins inhibit adenylyl cyclase, thereby reducing cAMP production. To measure the effect of a Gi-coupled receptor agonist, it is often necessary to first stimulate cAMP levels with an agent like forskolin.[4][5][6] This creates a measurable signal window to observe the inhibitory effect of the agonist.

Moschamine, a phenylpropenoic acid amide, has been shown to inhibit forskolin-stimulated cAMP formation.[7] This inhibitory action is suggested to be mediated through its agonist activity at 5-HT1 serotonin (B10506) receptors, which are known to couple to Gi proteins.[7] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on forskolin-stimulated cAMP accumulation in a cell-based assay format.

Signaling Pathway

The signaling pathway involves the direct activation of adenylyl cyclase by forskolin, leading to the conversion of ATP to cAMP. Activation of a Gi-coupled receptor by an agonist like this compound leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, counteracting the stimulatory effect of forskolin and resulting in a decrease in intracellular cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_gprotein G-protein (Gi) GPCR 5-HT1 Receptor (Gi-coupled) G_alpha_i Gαi GPCR->G_alpha_i activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes G_alpha_i->AC inhibits G_beta_gamma Gβγ This compound This compound This compound->GPCR binds Forskolin Forskolin Forskolin->AC activates ATP ATP ATP->AC experimental_workflow start Start cell_seeding Seed cells into 384-well plate start->cell_seeding incubation1 Incubate cells (e.g., 24 hours) cell_seeding->incubation1 add_this compound Add varying concentrations of this compound incubation1->add_this compound incubation2 Incubate (e.g., 30 minutes) add_this compound->incubation2 add_forskolin Add Forskolin to all wells (except negative control) incubation2->add_forskolin incubation3 Incubate (e.g., 30 minutes) add_forskolin->incubation3 lysis_detection Add Lysis Buffer & HTRF Detection Reagents incubation3->lysis_detection incubation4 Incubate (e.g., 60 minutes at RT) lysis_detection->incubation4 read_plate Read plate on HTRF-compatible reader incubation4->read_plate data_analysis Data Analysis: Calculate IC50 read_plate->data_analysis end End data_analysis->end

References

Animal Models for In Vivo Evaluation of Moschamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, a phenylpropenoic acid amide naturally found in plants, has garnered scientific interest due to its potential pharmacological activities. In vitro studies have demonstrated its ability to interact with serotonin (B10506) receptors and inhibit cyclooxygenase (COX) enzymes, suggesting its potential therapeutic applications in a range of disorders.[1] This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of this compound, aiding in the preclinical assessment of its efficacy and safety.

Pharmacokinetic Profiling in Mice

A crucial initial step in the in vivo evaluation of any compound is to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The oral bioavailability of this compound has been previously determined in mice, indicating its potential for oral administration.[1]

Application Note:

This protocol is designed to determine the pharmacokinetic parameters of this compound in mice following oral and intravenous administration. Key parameters to be determined include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).

Experimental Protocol:

Animals:

  • Male or female C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound (synthesized and purified)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline with 10% DMSO and 10% Solutol HS 15)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration:

    • Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.

    • Intravenous (IV): Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate the pharmacokinetic parameters using appropriate software. Oral bioavailability is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.

Data Presentation:
ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL)To be determinedTo be determined
Tmax (h)To be determinedTo be determined
AUC (ng*h/mL)To be determinedTo be determined
Oral Bioavailability (%)To be determinedN/A

Investigation of Anti-Inflammatory Effects (COX Inhibition)

This compound has been shown to be a potent inhibitor of both COX-1 and COX-2 enzymes.[1] This suggests its potential as an anti-inflammatory agent. Animal models of inflammation can be used to evaluate this activity in vivo.

Application Note:

This protocol describes the use of a lipopolysaccharide (LPS)-induced systemic inflammation model in mice to assess the anti-inflammatory effects of this compound. This model is relevant for studying the compound's ability to modulate the inflammatory response, a key aspect of COX inhibition. A similar compound, N-feruloylserotonin, has shown protective effects in an LPS-induced intestinal inflammation model in mice.[2][3]

Experimental Protocol:

Animals:

  • Male BALB/c mice, 8-10 weeks old.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Vehicle for this compound administration

  • Saline

  • ELISA kits for measuring pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Groups: Divide the mice into the following groups:

    • Vehicle control

    • LPS only

    • LPS + this compound (different dose levels)

    • LPS + Positive control (e.g., a known COX inhibitor like Indomethacin)

  • Drug Pre-treatment: Administer this compound or vehicle orally one hour before the LPS challenge.

  • Induction of Inflammation: Administer a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

  • Sample Collection:

    • Collect blood samples 2-4 hours after LPS injection to measure plasma cytokine levels.

    • Euthanize the animals at a specified time point (e.g., 24 hours) and collect tissues (e.g., liver, spleen, lungs) for histological analysis and measurement of inflammatory markers.

  • Analysis:

    • Measure the levels of pro-inflammatory cytokines in the plasma using ELISA.

    • Perform histological examination of tissues to assess inflammatory cell infiltration and tissue damage.

Data Presentation:
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle ControlBaselineBaselineBaseline
LPS OnlyElevatedElevatedElevated
LPS + this compound (Low Dose)To be determinedTo be determinedTo be determined
LPS + this compound (High Dose)To be determinedTo be determinedTo be determined
LPS + Positive ControlReducedReducedReduced

Assessment of Serotonergic Activity

In vitro studies suggest that this compound may exert its effects through binding to 5-HT1 receptors.[1] Animal models can be employed to investigate the in vivo behavioral and physiological consequences of this interaction.

Application Note:

This protocol outlines the use of the head-twitch response (HTR) model in mice, a classic behavioral assay used to screen for compounds with serotonergic activity, particularly those acting on 5-HT2A receptors. While this compound is suggested to bind to 5-HT1 receptors, assessing its effect in this model can provide insights into its broader serotonergic profile. Additionally, models of anxiety and depression, where 5-HT1A receptors play a significant role, are relevant.

Experimental Protocol (Head-Twitch Response):

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle for administration

  • A known 5-HT2A agonist (e.g., DOI) as a positive control

Procedure:

  • Animal Groups:

    • Vehicle control

    • This compound (different dose levels)

    • Positive control (DOI)

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Observation Period: Place the mice individually in observation chambers and record the number of head twitches over a specific period (e.g., 30-60 minutes), starting immediately after drug administration.

  • Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle control group.

Data Presentation:
Treatment GroupMean Number of Head Twitches (± SEM)
Vehicle ControlBaseline
This compound (Low Dose)To be determined
This compound (High Dose)To be determined
Positive Control (DOI)Significantly increased

Signaling Pathways and Experimental Workflow Diagrams

Moschamine_Signaling_Pathways cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Physiological Outcomes This compound This compound COX1 COX-1 This compound->COX1 Inhibition COX2 COX-2 This compound->COX2 Inhibition HT1R 5-HT1 Receptors This compound->HT1R Binding Prostaglandins ↓ Prostaglandin Production COX1->Prostaglandins COX2->Prostaglandins cAMP ↓ cAMP Formation HT1R->cAMP Anti_Inflammation Anti-inflammatory Effects Prostaglandins->Anti_Inflammation Serotonergic_Modulation Serotonergic Modulation cAMP->Serotonergic_Modulation

Caption: Putative signaling pathways of this compound.

Experimental_Workflow_Pharmacokinetics start Start: Acclimatize Mice fasting Overnight Fasting start->fasting dosing Administer this compound (Oral or IV) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End: Determine Bioavailability calculation->end

Caption: Workflow for pharmacokinetic studies of this compound.

Experimental_Workflow_Anti_Inflammatory start Start: Group Animals pretreatment Pre-treat with this compound or Vehicle start->pretreatment induction Induce Inflammation (LPS) pretreatment->induction sampling Collect Blood and Tissues induction->sampling analysis Measure Cytokines (ELISA) & Histology sampling->analysis evaluation Evaluate Anti-inflammatory Effects analysis->evaluation end End: Assess Efficacy evaluation->end

Caption: Workflow for anti-inflammatory studies of this compound.

References

Formulating Moschamine for In Vitro and In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, an indole (B1671886) alkaloid, has garnered interest in preclinical cancer research, particularly for its potential therapeutic effects against glioblastoma.[1][2] These application notes provide detailed protocols for the formulation and application of this compound in both in vitro and in vivo settings. The methodologies outlined below are designed to facilitate consistent and reproducible experimental outcomes for researchers investigating the biological activities of this compound.

This compound has been shown to inhibit the proliferation of glioblastoma cell lines by inducing cell cycle arrest and apoptosis.[1][2] Its mechanism of action is linked to the inhibition of several key signaling pathways, including NF-κB, AP-1, and STAT1/3.[1]

Chemical Properties and Solubility

A clear understanding of this compound's chemical properties is essential for its proper handling and formulation.

PropertyValue
Molecular Formula C₂₀H₂₀N₂O₄
Molecular Weight 352.39 g/mol
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

In Vitro Applications: Formulation and Protocols

For cell-based assays, this compound is typically dissolved in DMSO to create a stock solution.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Protocol:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

This protocol is designed to determine the cytotoxic effects of this compound on glioblastoma cell lines.

  • Cell Lines: U251MG, T98G

  • Reagents:

    • This compound stock solution (10 mM in DMSO)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.5%.

    • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 50, 100, 150, 200, 250, 300 µM) and a vehicle control (medium with DMSO).[3]

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[3]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cell LineIC₅₀ (72h)
U251MG 238 µM[1]
T98G 193 µM[1]

This protocol details the analysis of cell cycle distribution in glioblastoma cells treated with this compound.

  • Reagents:

    • This compound

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • 70% Ethanol (B145695) (ice-cold)

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Seed U251MG or T98G cells in 6-well plates and treat with various concentrations of this compound (e.g., 100, 150, 200 µM) for 72 hours.[3]

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[2][3]

This protocol is for assessing the effect of this compound on the phosphorylation of STAT3.

  • Reagents:

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Treat glioblastoma cells with this compound at the desired concentrations and time points.

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

    • Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control.

In Vivo Applications: Formulation and Protocols

The successful translation of in vitro findings to in vivo models relies on the appropriate formulation and administration of this compound.

Formulation of this compound for In Vivo Administration

Due to its poor water solubility, this compound requires a specific vehicle for in vivo delivery. The following is a general guideline for preparing a formulation suitable for oral or intraperitoneal administration in mice. Note: The optimal vehicle and concentration should be empirically determined for your specific experimental model.

  • Vehicle Components:

    • DMSO

    • Polyethylene glycol 400 (PEG400)

    • Saline (0.9% NaCl)

  • Protocol for a 10% DMSO, 40% PEG400, 50% Saline Vehicle:

    • Dissolve the required amount of this compound in DMSO.

    • Add PEG400 and mix thoroughly.

    • Add saline to the desired final volume and mix until a clear solution is formed.

    • The final formulation should be prepared fresh before each administration.

Experimental Protocols

This protocol describes the establishment of an orthotopic glioblastoma xenograft model and the subsequent treatment with this compound.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice)

  • Cell Line: U87MG or T98G human glioblastoma cells

  • Procedure:

    • Tumor Cell Implantation:

      • Anesthetize the mice according to approved institutional protocols.

      • Stereotactically inject 1 x 10⁵ to 5 x 10⁵ glioblastoma cells in 2-5 µL of sterile PBS into the striatum or cerebral cortex of the mouse brain.

    • Tumor Growth Monitoring:

      • Monitor the health and body weight of the mice regularly.

      • Tumor growth can be monitored using bioluminescence imaging (if using luciferase-expressing cells) or MRI.

    • This compound Administration:

      • Once tumors are established (e.g., a palpable tumor volume or a detectable bioluminescent signal), randomize the mice into treatment and control groups.

      • Administer this compound via oral gavage or intraperitoneal injection at a predetermined dose and schedule. (Note: The effective in vivo dose of this compound for glioblastoma has not been reported and needs to be determined in dose-finding studies).

      • The control group should receive the vehicle alone.

    • Efficacy Evaluation:

      • Measure tumor volume or bioluminescent signal at regular intervals.

      • Monitor survival of the mice in each group.

      • At the end of the study, harvest the brains for histological and immunohistochemical analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows.

Moschamine_Signaling_Pathway cluster_effects Cellular Effects This compound This compound NFkB NF-κB This compound->NFkB Inhibits STAT3 STAT3 This compound->STAT3 Inhibits AP1 AP-1 This compound->AP1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces Proliferation Cell Proliferation NFkB->Proliferation Promotes STAT3->Proliferation Promotes AP1->Proliferation Promotes

Caption: this compound's inhibitory effects on key signaling pathways.

In_Vitro_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Formulation This compound Formulation (DMSO Stock) MTT MTT Assay (Cell Viability, IC50) Formulation->MTT FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Formulation->FlowCytometry WesternBlot Western Blot (p-STAT3, NF-κB targets) Formulation->WesternBlot CellCulture Glioblastoma Cell Culture (U251MG, T98G) CellCulture->MTT CellCulture->FlowCytometry CellCulture->WesternBlot Data Quantitative Analysis & Interpretation MTT->Data FlowCytometry->Data WesternBlot->Data

Caption: General workflow for in vitro studies of this compound.

In_Vivo_Workflow cluster_prep_vivo Preparation cluster_treatment Treatment & Monitoring cluster_analysis_vivo Endpoint Analysis Vehicle In Vivo Formulation (e.g., DMSO/PEG400/Saline) Administration This compound Administration (Oral or IP) Vehicle->Administration Xenograft Orthotopic Xenograft Model (Immunocompromised Mice) Xenograft->Administration Monitoring Tumor Growth & Survival (Imaging, Caliper, Body Weight) Administration->Monitoring Analysis Tumor Analysis (Histology, IHC) Monitoring->Analysis

Caption: General workflow for in vivo efficacy studies.

Pharmacokinetics and Bioavailability

While the oral bioavailability of this compound has been determined in mice, specific pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available.[4] Researchers planning in vivo studies should consider conducting preliminary pharmacokinetic studies to determine these parameters for their specific formulation and animal model. This will be crucial for designing an effective dosing regimen for efficacy studies.

Safety and Toxicity

In a zebrafish model, this compound showed no mortality up to a concentration of 1 mM, suggesting a favorable preliminary safety profile.[2] However, comprehensive toxicology studies in rodent models are necessary to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects before proceeding with large-scale efficacy studies.

Conclusion

These application notes and protocols provide a comprehensive guide for the formulation and preclinical evaluation of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising compound in the context of glioblastoma and other cancers. Careful consideration of the formulation for in vivo studies is critical and will require empirical optimization.

References

Flow Cytometry Analysis of Cells Treated with Moschamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, an indole (B1671886) alkaloid, has demonstrated potential as a cytotoxic and cytostatic agent in various cell lines.[1][2] This document provides detailed application notes and protocols for the analysis of this compound-treated cells using flow cytometry. The described methods facilitate the quantitative assessment of apoptosis, cell cycle distribution, and intracellular reactive oxygen species (ROS) levels, offering critical insights into the compound's mechanism of action.

Data Presentation

The following tables present hypothetical data illustrating the potential effects of this compound on a cancer cell line as analyzed by flow cytometry.

Table 1: Apoptosis Analysis of Cells Treated with this compound for 48 hours

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound5075.6 ± 3.515.8 ± 1.28.6 ± 0.9
This compound10052.1 ± 4.228.9 ± 2.319.0 ± 1.8
This compound20025.7 ± 3.845.3 ± 3.129.0 ± 2.5

Table 2: Cell Cycle Analysis of Cells Treated with this compound for 24 hours

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control060.5 ± 2.825.1 ± 1.914.4 ± 1.5
This compound5068.2 ± 3.118.5 ± 2.013.3 ± 1.7
This compound10075.9 ± 3.512.3 ± 1.811.8 ± 1.4
This compound20082.1 ± 4.08.7 ± 1.59.2 ± 1.2

Table 3: Reactive Oxygen Species (ROS) Production in Cells Treated with this compound for 6 hours

TreatmentConcentration (µM)Mean Fluorescence Intensity (MFI) of DCF
Vehicle Control0150 ± 25
This compound50280 ± 45
This compound100550 ± 70
This compound200980 ± 110
Positive Control (H₂O₂)5001200 ± 150

Experimental Protocols

Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[3][4]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 10X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (save it to collect floating cells), wash the cells with PBS, and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine the detached cells with the saved culture medium.

    • Suspension cells: Collect cells directly from the culture vessel.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

G cluster_workflow Apoptosis Analysis Workflow cluster_interpretation Data Interpretation Cell Culture & this compound Treatment Cell Culture & this compound Treatment Harvest & Wash Cells Harvest & Wash Cells Cell Culture & this compound Treatment->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Annexin V Staining Annexin V Staining Resuspend in Binding Buffer->Annexin V Staining PI Staining PI Staining Annexin V Staining->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis Annexin V- / PI- Viable Annexin V+ / PI- Early Apoptotic Annexin V+ / PI+ Late Apoptotic/ Necrotic

Workflow for Apoptosis Detection.
Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution by quantifying the DNA content of the cells.[5][6]

Materials:

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol. A shorter incubation time (e.g., 24 hours) is often optimal for observing cell cycle effects.

  • Cell Harvesting: Harvest and wash the cells as previously described.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add the cell suspension dropwise into a tube containing 4 mL of ice-cold 70% ethanol.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to improve resolution.

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_workflow Cell Cycle Analysis Workflow cluster_interpretation Data Interpretation Cell Culture & this compound Treatment Cell Culture & this compound Treatment Harvest & Wash Cells Harvest & Wash Cells Cell Culture & this compound Treatment->Harvest & Wash Cells Ethanol Fixation Ethanol Fixation Harvest & Wash Cells->Ethanol Fixation PI/RNase Staining PI/RNase Staining Ethanol Fixation->PI/RNase Staining Flow Cytometry Analysis Flow Cytometry Analysis PI/RNase Staining->Flow Cytometry Analysis 2N DNA Content G0/G1 Phase 2N-4N DNA Content S Phase 4N DNA Content G2/M Phase G This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK ERK ERK This compound->ERK STAT1_3 STAT1/3 This compound->STAT1_3 AP1 AP-1 This compound->AP1 Inflammation Inflammatory Response (COX-2, iNOS, IL-6, IL-1β) p38_MAPK->Inflammation ERK->Inflammation STAT1_3->Inflammation AP1->Inflammation G This compound This compound Serotonin_Receptor Serotonin Receptor This compound->Serotonin_Receptor antagonist? PI3K PI3K Serotonin_Receptor->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Apoptosis Apoptosis Akt->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of Moschamine for aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an inhibitor of excessive superoxide (B77818) production in mitochondria and has potential therapeutic applications.[1][2] However, it is a lipophilic molecule with poor water solubility, which can limit its bioavailability and therapeutic efficacy in aqueous physiological environments.[3][4] The predicted water solubility of this compound is very low, in the range of 0.0078 g/L.[4]

Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[5][6][7][8] These can be broadly categorized as physical and chemical modification methods.

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include:

    • Particle size reduction (micronization and nanosuspension) to increase the surface area for dissolution.[6][9][10]

    • Modification of the crystal habit (polymorphism).[11]

    • Formulation as a solid dispersion.[5][12][13][14]

  • Chemical Modifications: These approaches involve the addition of excipients or alteration of the solvent to increase drug solubility. Common methods include:

    • pH adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[][16][17]

    • Co-solvency: Using a mixture of water and a water-miscible solvent can enhance the solubility of hydrophobic compounds.[6][]

    • Use of surfactants (micellar solubilization): Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[6][18]

    • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes with the drug molecule, thereby increasing its solubility.[19][20][21][22][23]

Q3: Where should I start when trying to improve this compound's solubility?

A systematic approach is recommended. Start with simple and cost-effective methods like pH adjustment and co-solvency. If these do not yield the desired solubility, more advanced techniques such as the use of cyclodextrins, solid dispersions, or nanosuspensions can be explored.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

Possible Cause 1: The inherent low solubility of this compound.

  • Troubleshooting Tip: Review the concentration of this compound you are trying to dissolve. It may be exceeding its intrinsic solubility in the chosen aqueous medium.

  • Experimental Protocol: Determine the intrinsic solubility of this compound in your primary aqueous buffer.

    • Prepare a series of saturated solutions of this compound in the buffer at a constant temperature.

    • Equilibrate the solutions for 24-48 hours with continuous agitation.

    • Filter the solutions to remove undissolved solid.

    • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Possible Cause 2: The pH of the solution is not optimal for this compound solubility.

  • Troubleshooting Tip: this compound has acidic and basic functional groups, making its solubility pH-dependent.[4] Adjusting the pH may increase its solubility.

  • Experimental Protocol: Conduct a pH-solubility profile study.

    • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10).

    • Determine the solubility of this compound in each buffer using the method described above.

    • Plot the solubility of this compound as a function of pH to identify the pH at which solubility is maximized.

Issue 2: Simple pH adjustment or co-solvents are insufficient to achieve the target concentration.

Possible Cause: The required concentration for your experiment is significantly higher than what can be achieved with basic methods.

  • Troubleshooting Tip: Explore more advanced formulation strategies like cyclodextrin (B1172386) complexation, solid dispersions, or nanosuspensions.

  • Experimental Protocol: Cyclodextrin Complexation

    • Screening: Screen various cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) to identify the most effective one.[19][21]

    • Phase Solubility Studies: Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin. Add an excess of this compound to each solution. Equilibrate and determine the concentration of dissolved this compound. A linear increase in solubility with cyclodextrin concentration suggests the formation of a soluble complex.[20]

    • Preparation of the Complex: The inclusion complex can be prepared by methods such as co-precipitation, kneading, or freeze-drying.

  • Experimental Protocol: Preparation of a Nanosuspension

    • Method Selection: Choose a suitable method for preparing the nanosuspension, such as media milling or high-pressure homogenization.[9][24][25][26]

    • Formulation: Disperse this compound in an aqueous medium containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).

    • Size Reduction: Process the dispersion using the chosen method until the desired particle size (typically below 1 micron) is achieved.[10]

    • Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential.

Data Presentation

Table 1: Hypothetical Solubility of this compound with Different Enhancement Techniques.

Formulation StrategyExcipient/MethodAchieved this compound Concentration (µg/mL)Fold Increase in Solubility
Control (Water) None0.51
pH Adjustment pH 9.0 Buffer510
Co-solvency 20% Ethanol in Water1530
Cyclodextrin Complexation 10% HP-β-Cyclodextrin50100
Solid Dispersion 1:5 this compound:PVP K30100200
Nanosuspension Media Milling with 1% Tween 80250500

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_evaluation Evaluation start Poorly Soluble this compound ph pH Adjustment start->ph Explore Techniques cosolvent Co-solvency start->cosolvent Explore Techniques cyclodextrin Cyclodextrin Complexation start->cyclodextrin Explore Techniques solid_dispersion Solid Dispersion start->solid_dispersion Explore Techniques nanosuspension Nanosuspension start->nanosuspension Explore Techniques solubility_check Solubility sufficient? ph->solubility_check cosolvent->solubility_check cyclodextrin->solubility_check solid_dispersion->solubility_check nanosuspension->solubility_check optimization Formulation Optimization solubility_check->optimization No final_formulation Final Aqueous Formulation solubility_check->final_formulation Yes optimization->ph Re-screen or Combine optimization->cosolvent Re-screen or Combine optimization->cyclodextrin Re-screen or Combine optimization->solid_dispersion Re-screen or Combine optimization->nanosuspension Re-screen or Combine

Caption: A workflow for selecting a suitable solubility enhancement technique for this compound.

cyclodextrin_complexation cluster_components Components cluster_process Complexation This compound This compound (Hydrophobic) complex Inclusion Complex (Increased Aqueous Solubility) This compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

References

Moschamine stability and degradation in experimental conditions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and degradation of moschamine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For stock solutions, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year. If you are working with N-Feruloylserotonin ((E/Z)-Moschamine), the recommended storage is -80°C for 6 months or -20°C for 1 month, with the added precaution of protecting it from light. The solid powder form of this compound is generally stable for a few weeks at ambient temperature, making it suitable for standard shipping conditions.

Q2: How stable is this compound in different solvent systems?

A2: While specific quantitative data on the stability of this compound in various solvents is limited in publicly available literature, it is known to be soluble in DMSO. When preparing stock solutions in DMSO, it is critical to use a fresh, anhydrous grade of the solvent. The hygroscopic nature of DMSO means it can absorb moisture, which could potentially lead to hydrolysis of this compound over time, especially if stored for extended periods. For aqueous buffers, the stability of this compound is expected to be pH-dependent. As a phenolic compound, it may be more susceptible to degradation in neutral to alkaline conditions due to the potential for oxidation of the hydroxyl groups.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound, which contains an indole (B1671886) ring, a phenol (B47542) group, and an amide linkage, several degradation pathways are plausible under experimental stress conditions. These include:

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under acidic or alkaline conditions, which would break the molecule into ferulic acid and serotonin.

  • Oxidation: The phenolic hydroxyl group and the indole ring are prone to oxidation. This can be initiated by exposure to air, light, or oxidizing agents, leading to the formation of quinone-type structures and other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. This is a common issue for compounds with chromophores like the indole and phenolic rings.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound stock solution.- Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and used within the suggested timeframe. - Aliquot stock solutions to minimize freeze-thaw cycles. - Use fresh, anhydrous DMSO for preparing stock solutions.
Appearance of unexpected peaks in chromatography. This compound degradation during sample preparation or analysis.- Prepare samples immediately before analysis. - If using aqueous buffers, consider working at a slightly acidic pH to improve stability. - Protect samples from light during preparation and while in the autosampler. - Perform a forced degradation study to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.
Low recovery of this compound from biological matrices. Instability in the biological matrix or during extraction.- Assess the stability of this compound in the specific biological matrix at the experimental temperature. - Optimize the extraction procedure to minimize exposure to harsh conditions (e.g., high temperature, extreme pH). - Consider the use of antioxidants during sample processing.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1] A typical forced degradation study involves subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify potential degradation products and pathways for this compound.

General Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M HCl. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 M to 1 M NaOH at room temperature or an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70-80°C) for a specified duration. Also, heat the stock solution at a similar temperature.

    • Photodegradation: Expose the stock solution and solid sample to UV and visible light in a photostability chamber. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Analyze the purity of the this compound peak in stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks. Calculate the mass balance to account for the degraded amount of the active substance and the formed degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Suggested Starting Method Parameters:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating compounds with different polarities.

  • Detection: A UV detector is suitable. The detection wavelength should be chosen based on the UV spectrum of this compound to ensure good sensitivity for both the parent compound and potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible results.

Method Validation: Once the method is developed, it should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. The specificity of the method is demonstrated by its ability to separate the main peak from all degradation products formed during forced degradation studies.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1-1M HCl) stock_solution->acid alkali Alkaline Hydrolysis (0.1-1M NaOH) stock_solution->alkali oxidation Oxidation (3-30% H2O2) stock_solution->oxidation thermal Thermal Degradation (70-80°C) stock_solution->thermal photo Photodegradation (UV/Vis Light) stock_solution->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc identification Degradation Product Identification (LC-MS) hplc->identification

Caption: Workflow for forced degradation studies of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound ferulic_acid Ferulic Acid This compound->ferulic_acid Acidic/Alkaline Conditions serotonin Serotonin This compound->serotonin Acidic/Alkaline Conditions quinone Quinone-type Products This compound->quinone Oxidizing Agents/ Light/Air photo_products Various Photoproducts This compound->photo_products UV/Visible Light

References

Technical Support Center: Overcoming Poor Bioavailability of Moschamine in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Moschamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound, also known as N-feruloylserotonin, is a natural phenylpropenoic acid amide found in plants such as Centaurea cyanus[1]. It exhibits interesting biological activities, including serotoninergic and cyclooxygenase (COX) inhibitory effects[1]. However, like many natural products, this compound is expected to have poor oral bioavailability, which can limit its therapeutic efficacy in vivo. This poor bioavailability is likely due to factors such as low aqueous solubility, poor membrane permeability, and susceptibility to first-pass metabolism[2][3][4].

Q2: Has the oral bioavailability of this compound been determined?

Q3: What are the primary reasons for the poor bioavailability of natural compounds like this compound?

A3: The primary reasons for poor bioavailability of many natural products, likely including this compound, are:

  • Low Aqueous Solubility: Many natural compounds are hydrophobic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption[2][3][4].

  • Poor Membrane Permeability: The physicochemical properties of the molecule may hinder its ability to pass through the intestinal epithelial barrier[5].

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation[4][5].

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption[6].

Troubleshooting Guide

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration in animal models.

  • Possible Cause 1: Poor dissolution in the gastrointestinal tract.

    • Troubleshooting Tip: Enhance the solubility of this compound through formulation strategies.

      • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate. See Experimental Protocol 2 for a general method.

      • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area for dissolution. See Experimental Protocol 3 for a general method for creating drug nanocrystals.

      • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of hydrophobic drugs in the gut[7][8].

  • Possible Cause 2: Inefficient absorption across the intestinal epithelium.

    • Troubleshooting Tip: Improve the permeability of this compound.

      • Use of Permeation Enhancers: Co-administration with safe and effective permeation enhancers can transiently increase the permeability of the intestinal epithelium.

      • Nanoparticle Formulations: Nanoparticles can be taken up by cells through endocytosis, bypassing the need for passive diffusion across the cell membrane[3].

  • Possible Cause 3: Extensive first-pass metabolism.

    • Troubleshooting Tip: Protect this compound from metabolic enzymes.

      • Co-administration with Enzyme Inhibitors: While not always clinically viable, co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) can be used in preclinical studies to assess the impact of first-pass metabolism.

      • Formulation Approaches: Encapsulating this compound in nanoparticles or liposomes can shield it from metabolic enzymes in the gut and liver[3].

Issue 2: High variability in plasma concentrations between individual animals.

  • Possible Cause 1: Inconsistent gastric emptying and intestinal transit times.

    • Troubleshooting Tip: Standardize experimental conditions.

      • Fasting: Ensure a consistent fasting period for all animals before dosing to normalize gastrointestinal conditions[9].

      • Vehicle Consistency: Use a consistent and well-characterized vehicle for administration.

  • Possible Cause 2: Formulation instability or aggregation.

    • Troubleshooting Tip: Characterize the formulation thoroughly.

      • Particle Size Analysis: If using a suspension or nanoparticle formulation, ensure a narrow and consistent particle size distribution.

      • Stability Studies: Assess the stability of the formulation under relevant conditions (e.g., in the dosing vehicle, at different pH values).

Data Presentation

Due to the lack of publicly available quantitative pharmacokinetic data for this compound, the following table presents a hypothetical pharmacokinetic profile for orally administered this compound in mice, illustrating the kind of data researchers should aim to collect. This data is for representative purposes only.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

ParameterThis compound (Unformulated)This compound (Nanoparticle Formulation)
Dose (mg/kg)5050
Cmax (ng/mL) 85450
Tmax (h) 1.02.0
AUC₀₋t (ng·h/mL) 3502800
Oral Bioavailability (F%) < 5%25%
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measured time point.

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability of this compound in Mice

This protocol outlines a general procedure for determining the oral bioavailability of a compound in mice.

  • Animal Model: Use a consistent strain, age, and sex of mice (e.g., male C57BL/6, 8-10 weeks old).

  • Housing and Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle. Allow for at least one week of acclimatization.

  • Dosing Formulation:

    • Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for IV injection (e.g., saline with a co-solvent like DMSO, ensuring the final DMSO concentration is non-toxic).

    • Oral (PO) Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose).

  • Study Design:

    • Divide mice into two groups: an IV group and a PO group.

    • Fast the animals overnight (with free access to water) before dosing.

  • Drug Administration:

    • IV Group: Administer the this compound solution via tail vein injection at a specific dose (e.g., 5 mg/kg).

    • PO Group: Administer the this compound suspension/solution via oral gavage at a higher dose (e.g., 50 mg/kg) to account for poor bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for both IV and PO routes.

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Protocol 2: Preparation of a this compound-Polymer Solid Dispersion by Solvent Evaporation

  • Selection of Polymer: Choose a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Dissolution: Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., ethanol (B145695) or methanol) in a specific ratio (e.g., 1:5 drug to polymer).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the film in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 3: Preparation of this compound Nanocrystals by Antisolvent Precipitation

  • Solvent and Antisolvent Selection:

    • Solvent: Choose a water-miscible organic solvent in which this compound is highly soluble (e.g., acetone, DMSO).

    • Antisolvent: Use purified water, typically containing a small amount of a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC) to prevent crystal growth and aggregation.

  • Preparation of Solutions:

    • Prepare a concentrated solution of this compound in the chosen organic solvent.

    • Prepare the aqueous antisolvent solution with the stabilizer.

  • Precipitation:

    • Rapidly inject the this compound solution into the vigorously stirred antisolvent solution. The rapid change in solvent polarity will cause the precipitation of this compound as nanocrystals.

  • Solvent Removal: Remove the organic solvent, for example, by dialysis or evaporation under reduced pressure.

  • Characterization:

    • Determine the particle size and size distribution using dynamic light scattering (DLS).

    • Observe the morphology of the nanocrystals using transmission electron microscopy (TEM).

    • Confirm the crystalline nature using X-ray diffraction (XRD).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation In Vivo Evaluation cluster_outcome Desired Outcome Poor Bioavailability Poor Bioavailability Solid Dispersion Solid Dispersion Poor Bioavailability->Solid Dispersion Nanoparticles Nanoparticles Poor Bioavailability->Nanoparticles Lipid-Based Systems Lipid-Based Systems Poor Bioavailability->Lipid-Based Systems Pharmacokinetic Study Pharmacokinetic Study Solid Dispersion->Pharmacokinetic Study Nanoparticles->Pharmacokinetic Study Lipid-Based Systems->Pharmacokinetic Study Improved Bioavailability Improved Bioavailability Pharmacokinetic Study->Improved Bioavailability

Caption: Workflow for overcoming poor bioavailability.

serotonin_pathway This compound This compound 5-HT1 Receptor 5-HT1 Receptor This compound->5-HT1 Receptor Binds to Gi/o Protein Gi/o Protein 5-HT1 Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Reduces production of Downstream Effects Downstream Effects cAMP->Downstream Effects Modulates

Caption: this compound's serotoninergic signaling pathway.

cox_inhibition_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalyzes This compound This compound This compound->COX-1 / COX-2 Inhibits

Caption: Mechanism of COX inhibition by this compound.

References

Optimizing Moschamine Dosage for Cell Culture Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective use of Moschamine (also known as N-Feruloylserotonin) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your research and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, or N-Feruloylserotonin, is a natural indole (B1671886) alkaloid.[1][2] Its reported mechanisms of action are multifaceted, including:

  • Inhibition of excessive mitochondrial superoxide (B77818) production.

  • Serotoninergic and cyclooxygenase (COX) inhibitory activities.

  • Induction of cell cycle arrest and apoptosis in cancer cell lines.[1][2]

  • Modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and inflammation.

2. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use fresh, anhydrous DMSO to ensure maximum solubility. Sonication may be required to fully dissolve the compound.

3. What is a typical effective concentration range for this compound in cell culture?

The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental setup. However, published studies provide a starting point. For example, in SH-SY5Y human neuroblastoma cells, concentrations of 1, 2.5, and 5 µM have been shown to be effective without causing significant cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals.

4. How should this compound stock solutions be stored?

This compound powder should be stored at 4°C and protected from light. Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term use and -80°C for long-term storage.

5. What is the maximum concentration of DMSO that is safe for most cell lines?

Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects. However, it is best practice to keep the final DMSO concentration in your cell culture medium at or below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO as your this compound-treated cells) in your experiments to account for any potential effects of the solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates in the cell culture medium. - The final concentration of this compound is too high.- The DMSO stock solution was added too quickly to the medium.- The cell culture medium was cold when the stock solution was added.- Perform a solubility test to determine the maximum soluble concentration in your specific medium.- Add the DMSO stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion.- Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
High variability between replicate wells. - Inconsistent cell seeding density.- Uneven distribution of this compound in the wells.- Edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding.- After adding this compound, gently swirl the plate to ensure even distribution.- Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
No observable effect of this compound at expected concentrations. - The chosen cell line may be resistant to this compound.- The this compound stock solution may have degraded.- The incubation time may be too short.- Test a wider range of concentrations and consider using a different cell line.- Prepare a fresh stock solution from powder.- Perform a time-course experiment to determine the optimal incubation period.
High levels of cell death in the vehicle control group. - The final DMSO concentration is too high for your cell line.- Reduce the final DMSO concentration in the culture medium to 0.1% or lower. Perform a DMSO toxicity curve for your specific cell line.

Quantitative Data Summary

The following table summarizes reported effective concentrations of this compound in different cell lines and assays. This information should be used as a starting point for your own dose-response experiments.

Cell LineAssayEffective Concentration RangeReference
U251MG and T98G (Glioblastoma)Cell Viability, ApoptosisDose-dependent effects observed[1][2]
SH-SY5Y (Neuroblastoma)Neuroprotection, Apoptosis1 - 5 µM
RAW 264.7 (Macrophage)Anti-inflammatory5 - 25 µM[3]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing cell viability after this compound treatment using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the appropriate time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol provides a general workflow for analyzing protein expression changes in key signaling pathways upon this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as desired.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations: Signaling Pathways and Workflows

Moschamine_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_pathways Signaling Cascades cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_downstream Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Promotes mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibits Survival Cell Survival mTOR->Survival Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibits ERK->Survival Inhibits ERK->Apoptosis Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Treat Cells with This compound Dilutions A->C B Seed Cells in Multi-well Plates B->C D Incubate for Desired Time C->D E Cell Viability Assay (e.g., MTT) D->E F Apoptosis Assay (e.g., Annexin V/PI) D->F G Western Blot (Protein Expression) D->G Troubleshooting_Logic Start Experiment Start: No Expected Effect CheckConc Is the concentration range appropriate for the cell line? Start->CheckConc CheckSol Is the stock solution fresh and properly dissolved? CheckConc->CheckSol Yes OptimizeConc Optimize concentration (Dose-response curve) CheckConc->OptimizeConc No CheckTime Is the incubation time sufficient? CheckSol->CheckTime Yes NewStock Prepare fresh stock solution CheckSol->NewStock No OptimizeTime Optimize incubation time (Time-course experiment) CheckTime->OptimizeTime No Success Problem Resolved CheckTime->Success Yes OptimizeConc->Start NewStock->Start OptimizeTime->Start

References

Technical Support Center: Muscarine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of muscarine (B1676868), a natural product of significant interest to researchers in pharmacology and drug development. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the enantioselective synthesis of (+)-muscarine?

A common and readily available chiral precursor for the synthesis of (+)-muscarine is S-(-)-ethyl lactate (B86563).[1] This starting material allows for the establishment of one of the key stereocenters early in the synthetic sequence.

Q2: What are the key steps in a typical synthesis of (+)-muscarine from S-(-)-ethyl lactate?

A concise and efficient synthesis involves a five-step sequence:

  • Protection of the hydroxyl group of S-(-)-ethyl lactate, for example, as a 2,6-dichlorobenzyl ether.

  • Reduction of the ester to an aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL).

  • A zinc-mediated allylation of the crude aldehyde with allyl bromide in an aqueous medium.

  • An iodocyclization reaction to form the tetrahydrofuran (B95107) ring.

  • Finally, quaternization of the resulting amine with excess trimethylamine (B31210) to yield (+)-muscarine.[2][3]

Q3: How stable is muscarine and what are the recommended storage conditions?

Muscarine is a quaternary ammonium (B1175870) salt and aqueous solutions are stable.[4] For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), a temperature of -20°C is advisable.[4]

Troubleshooting Guides

Synthesis

Q4: My overall yield for the synthesis of (+)-muscarine is low. What are the potential causes and solutions?

Low overall yield can arise from several steps in the synthesis. Here are some common issues and troubleshooting suggestions:

  • Problem: Inefficient protection of the hydroxyl group of ethyl lactate.

    • Solution: Ensure anhydrous conditions and use a suitable base and protecting group strategy. The use of 2,6-dichlorobenzyl bromide with silver oxide has been reported with a 90% yield.[2][3]

  • Problem: Low yield in the DIBAL reduction step.

    • Solution: This reaction is sensitive to temperature and moisture. Ensure the reaction is carried out at low temperatures (e.g., -78°C) under an inert atmosphere. The crude aldehyde is often used directly in the next step to avoid degradation.[2][3]

  • Problem: Poor diastereoselectivity in the allylation step.

    • Solution: The zinc-mediated allylation in aqueous media has been reported to yield a 71:29 mixture of anti:syn diastereomers.[2][3] While this step produces a mixture, the desired anti isomer is the major product. Careful purification by flash chromatography is crucial to separate the diastereomers.[3]

  • Problem: Incomplete iodocyclization.

    • Solution: Ensure the reaction is performed at the recommended temperature (e.g., 0°C) and that the iodine is added portion-wise. An 85% yield has been reported for this step.[3]

  • Problem: Low yield during the final quaternization step.

    • Solution: Use a sufficient excess of trimethylamine and an appropriate solvent like ethanol (B145695) to drive the reaction to completion.

Q5: I am having trouble controlling the stereochemistry during the synthesis. What are some key considerations?

Controlling stereoselectivity is a critical aspect of muscarine synthesis.

  • Starting Material Purity: The enantiomeric purity of the starting S-(-)-ethyl lactate is paramount. Ensure a high-quality, optically pure starting material is used.

  • Allylation Reaction: The diastereoselectivity of the allylation of the chiral α-alkoxy aldehyde is a key stereochemistry-determining step. The choice of reagents and reaction conditions can influence the ratio of diastereomers. The use of a zinc-mediated reaction in aqueous media has been shown to favor the desired anti product.[2][3] Chelation control can also be a factor in the stereochemical outcome of additions to α-alkoxy aldehydes.[3]

  • Iodocyclization: The iodocyclization reaction generally proceeds with high stereospecificity, leading to the formation of the tetrahydrofuran ring with the desired relative stereochemistry.[3]

Purification

Q6: How can I effectively separate the diastereomers formed during the synthesis?

The diastereomers produced in the allylation step have different physical properties and can be separated using chromatographic techniques.

  • Flash Chromatography: This is a commonly used and effective method for separating the anti and syn diastereomers. A silica (B1680970) gel column with a suitable eluent system, such as a hexane-ethyl acetate (B1210297) mixture, can provide good separation.[3]

Q7: What are some potential byproducts in the synthesis of (+)-muscarine from S-(-)-ethyl lactate?

While specific byproduct analysis for this exact synthesis is not extensively detailed in the provided literature, potential side products can be inferred from the reactions involved:

  • From DIBAL Reduction: Over-reduction of the ester to the corresponding alcohol is a possibility if the reaction conditions are not carefully controlled.

  • From Allylation: Besides the desired diastereomers, side reactions such as the formation of homo-coupled products from allyl bromide could occur.

  • From Iodocyclization: Incomplete cyclization will leave unreacted starting material. Other regioisomers of the cyclized product are also a possibility, though the desired 5-membered ring is generally favored.

  • From Quaternization: Incomplete reaction will result in the presence of the tertiary amine precursor.

Q8: What is a suitable method for the final purification of muscarine?

As muscarine is a quaternary ammonium salt, it is a non-volatile and water-soluble compound.

  • Recrystallization: The final product, often as a chloride or other salt, can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the specific salt form of muscarine.

  • Chromatography: While not as common for the final salt product, ion-exchange chromatography could potentially be used for purification.

Data Presentation

StepReagents and ConditionsReported YieldDiastereomeric Ratio (anti:syn)Reference
Protection S-(-)-ethyl lactate, 2,6-dichlorobenzyl bromide, Ag2O, ether90%N/A[2][3]
Reduction DIBAL, ether, -78°C(Used crude)N/A[2][3]
Allylation Allyl bromide, Zn, H2O, NH4Cl85% (combined)71:29[2][3]
Iodocyclization Iodine, CH3CN, 0°C85% (for anti isomer)N/A[3]
Quaternization Trimethylamine, ethanol(Not specified)N/A[2][3]

Experimental Protocols

Concise Synthesis of (+)-Muscarine (Adapted from Chan and Li, 1992)[2][3]
  • Protection of S-(-)-Ethyl Lactate: To a solution of S-(-)-ethyl lactate and 2,6-dichlorobenzyl bromide in dry ether, add powdered silver oxide portion-wise. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture through Celite and evaporate the solvent. Purify the crude product by flash chromatography.

  • Reduction to Aldehyde: Dissolve the protected ethyl lactate in dry ether and cool the solution to -78°C under an inert atmosphere. Add a solution of DIBAL in hexanes dropwise. Stir the reaction for a couple of hours at this temperature. The crude aldehyde is typically used in the next step without further purification.

  • Zinc-Mediated Allylation: To a suspension of the crude aldehyde in water, add allyl bromide and zinc powder, along with a catalytic amount of ammonium chloride. Stir the mixture at room temperature. The reaction progress can be monitored by TLC. After completion, extract the product with an organic solvent. The resulting diastereomers can be separated by flash chromatography.

  • Iodocyclization: Dissolve the desired anti-diastereomer in acetonitrile (B52724) and cool to 0°C. Add iodine in small portions under a nitrogen atmosphere. Stir the reaction for a few hours at 0°C. Quench the reaction and extract the product. Purify the cyclized product by flash chromatography.

  • Quaternization to (+)-Muscarine: Dissolve the iodocyclized product in ethanol and treat with an excess of trimethylamine. Stir the reaction at room temperature until the starting material is consumed. The solvent can be evaporated to yield the crude (+)-muscarine salt, which can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates & Products start S-(-)-Ethyl Lactate step1 Protection start->step1 2,6-dichlorobenzyl bromide, Ag2O int1 Protected Ester step1->int1 step2 Reduction (DIBAL) int2 Aldehyde step2->int2 step3 Allylation int3 Diastereomeric Alcohols step3->int3 step4 Iodocyclization int4 Cyclized Product step4->int4 step5 Quaternization end (+)-Muscarine step5->end int1->step2 int2->step3 Allyl bromide, Zn, H2O int3->step4 I2, CH3CN int4->step5 (CH3)3N, EtOH

Caption: Workflow for the synthesis of (+)-muscarine.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Overall Yield cause1 Inefficient Protection problem->cause1 cause2 Poor Reduction problem->cause2 cause3 Low Diastereoselectivity problem->cause3 cause4 Incomplete Cyclization problem->cause4 cause5 Failed Quaternization problem->cause5 sol1 Anhydrous conditions, proper stoichiometry cause1->sol1 sol2 Low temperature, inert atmosphere cause2->sol2 sol3 Optimize reagents, flash chromatography cause3->sol3 sol4 Control temperature, portion-wise addition cause4->sol4 sol5 Use excess reagent, appropriate solvent cause5->sol5

Caption: Troubleshooting logic for low yield in muscarine synthesis.

References

Moschamine Toxicity Management: A Technical Support Center for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing potential Moschamine (N-feruloylserotonin) toxicity in animal models. Given that specific public data on this compound toxicity is limited, this guide incorporates general best practices for handling novel serotonergic compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound, also known as N-feruloylserotonin, is a naturally occurring alkaloid and polyphenol found in plants like safflower seed.[1] It is an amide formed between serotonin (B10506) and ferulic acid.[1] Its known biological activities include antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] It has been shown to inhibit excessive superoxide (B77818) production in mitochondria and possesses serotoninergic and cyclooxygenase (COX) inhibitory activities.[4]

Q2: Is there an established LD50 or known toxic dose for this compound in animal models?

Currently, there is no publicly available, definitive LD50 value or established toxic dose for this compound in common animal models. However, one study has administered N-feruloylserotonin to mice orally at a dose of 7.5 mg/kg body weight per day without reporting adverse effects; in this context, it exhibited protective effects against cisplatin-induced kidney damage.[5]

Q3: What are the potential, though not experimentally confirmed, signs of toxicity to monitor for?

Given that this compound is a serotonin derivative, researchers should be vigilant for signs that could theoretically be associated with serotonergic overstimulation, although this has not been reported. These signs might include:

  • General malaise: Changes in posture, rough coat, lethargy.

  • Behavioral changes: Tremors, agitation, restlessness.

  • Autonomic signs: Changes in body temperature, heart rate, or respiration.

  • Gastrointestinal issues: Diarrhea or changes in appetite.

Standard toxicological screening would also involve monitoring for changes in body weight, food and water consumption, and any signs of skin or eye irritation, as indicated by its hazard classification.[6]

Q4: What signaling pathways are known to be modulated by this compound?

Research indicates that this compound and its derivatives can modulate several key signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways, which are involved in inflammation and cellular stress responses.[2][3] It has also been shown to influence cAMP formation via serotonin 5-HT1 receptors.[4]

Troubleshooting Guide: Managing Potential Adverse Events

This guide provides troubleshooting steps for researchers who observe unexpected adverse events in animal models during this compound administration.

Observed Issue Potential Cause Recommended Action
Sudden weight loss (>10% of baseline) Compound toxicity, reduced food/water intake, or general malaise.1. Immediately record the weight and overall health status.2. Reduce the dose or temporarily halt administration.3. Provide supportive care (e.g., hydration, palatable food).4. Consider blood collection for basic clinical chemistry (liver/kidney function).
Behavioral abnormalities (e.g., tremors, ataxia) Potential neurotoxicity or serotonergic effects.1. Cease administration immediately.2. Place the animal in a quiet, comfortable environment.3. Monitor closely for progression of signs.4. Consult with a veterinarian for possible supportive care.
Skin irritation or inflammation at injection site (if applicable) Local reaction to the compound or vehicle.1. Record the severity and location of the irritation.2. Ensure the vehicle is appropriate and non-irritating.3. Consider alternative routes of administration (e.g., oral gavage if subcutaneous).4. Clean the area with sterile saline.
No discernible effect (positive or negative) Bioavailability issues, insufficient dosage, or rapid metabolism.1. Verify the purity and stability of the this compound stock.2. Review the formulation and route of administration for optimal absorption.3. Consider a dose-escalation study to determine a biologically active dose.

Quantitative Data Summary

The table below summarizes the key quantitative data from a published study on N-feruloylserotonin (this compound) in an animal model.

Parameter Value Animal Model Route of Administration Observed Outcome Reference
Dosage Administered7.5 mg/kg body weight/dayMale BALB/c miceOralNo reported toxicity; attenuated cisplatin-induced renal damage[5]

Experimental Protocols

Protocol: General Acute Toxicity Assessment in Rodents (Adapted for this compound)

This protocol provides a general framework for assessing the acute toxicity of this compound. It should be adapted based on specific experimental goals and institutional guidelines.

1. Animals and Housing:

  • Species: Mice (e.g., C57BL/6 or BALB/c) or Rats (e.g., Sprague-Dawley or Wistar).

  • Group Size: Minimum of 5 males and 5 females per dose group.

  • Housing: House animals in standard conditions with ad libitum access to food and water. Acclimatize animals for at least one week before the study.

2. Dose Preparation and Administration:

  • Vehicle Selection: Select an appropriate, non-toxic vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose, or corn oil). Test the vehicle alone in a control group.

  • Dose Levels: Based on available data, start with a dose range that includes and exceeds the 7.5 mg/kg dose. A suggested starting range could be 10, 50, and 200 mg/kg. A limit test at 2000 mg/kg can be performed if lower doses show no toxicity.

  • Administration: Administer a single dose via the intended experimental route (e.g., oral gavage or intraperitoneal injection).

3. Observation and Monitoring:

  • Post-dose Monitoring: Continuously observe animals for the first 30 minutes, then periodically for the first 24 hours, paying close attention during the first 4 hours.

  • Daily Observations: For 14 days, record:

    • Clinical signs of toxicity (changes in skin, fur, eyes, and behavior).

    • Body weight (daily for the first week, then weekly).

    • Food and water consumption (can be measured per cage).

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals.

4. Pathological Examination:

  • Gross Necropsy: Perform a complete gross necropsy on all animals (including those that die during the study). Examine all external surfaces, orifices, and cranial, thoracic, and abdominal cavities and their contents.

  • Histopathology: Collect major organs and tissues (liver, kidneys, spleen, heart, brain, lungs, etc.) and any gross lesions. Preserve in 10% neutral buffered formalin for potential histopathological analysis.

Visualizations

Moschamine_Signaling_Pathways cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_outcomes Cellular Response This compound This compound MAPK MAPK Pathway This compound->MAPK NFkB NF-κB Pathway This compound->NFkB Inflammation Reduced Inflammation MAPK->Inflammation Apoptosis Reduced Apoptosis MAPK->Apoptosis NFkB->Inflammation OxidativeStress Reduced Oxidative Stress NFkB->OxidativeStress

Caption: this compound's modulation of MAPK and NF-κB signaling pathways.

Toxicity_Workflow cluster_data Data Collection Start Start: Dose Selection & Animal Acclimatization Dosing Single Dose Administration (e.g., Oral Gavage) Start->Dosing Monitoring 14-Day Clinical Observation (Weight, Behavior) Dosing->Monitoring Endpoint Endpoint: Euthanasia & Necropsy Monitoring->Endpoint GrossPath Gross Pathology Endpoint->GrossPath HistoPath Histopathology (Optional) Endpoint->HistoPath Analysis Data Analysis & Reporting GrossPath->Analysis HistoPath->Analysis

Caption: General workflow for an acute toxicity study in animal models.

References

Navigating Discrepancies in Moschamine Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential conflicting results in studies involving Moschamine. By offering detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols, this guide aims to foster consistency and reproducibility in this compound research.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing variable efficacy of this compound in my cell-based assays?

Possible Cause: Discrepancies in experimental conditions, cell line characteristics, or reagent stability can lead to variable results. This compound's dual activity as a serotoninergic and cyclooxygenase (COX) inhibitor may also contribute to cell-type-specific effects.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and media composition.

  • Verify Target Expression: Confirm the expression levels of 5-HT1 receptors and COX enzymes in your cell line.

  • Reagent Quality Control: Regularly test the stability and purity of your this compound stock solution.

  • Assay Validation: Use appropriate positive and negative controls to validate your assay's performance.

FAQ 2: My in vivo results with this compound are not consistent with in vitro findings. What could be the reason?

Possible Cause: The bioavailability and metabolism of this compound can differ significantly between in vitro and in vivo models. The complex physiological environment in an animal model can also lead to off-target effects not observed in cell culture.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model.

  • Dose-Response Studies: Perform a thorough dose-response analysis to identify the optimal therapeutic window.

  • Animal Model Selection: Ensure the chosen animal model is appropriate for the disease being studied and possesses similar target biology to humans.[1]

  • Route of Administration: Investigate different routes of administration to optimize drug delivery to the target tissue.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational this compound studies and provide hypothetical examples of conflicting results for troubleshooting purposes.

Table 1: Reported Biological Activities of this compound

Biological ActivityAssayConcentrationResultReference
Serotoninergic ActivityForskolin-stimulated cAMP formation10 µmol L⁻¹25% inhibition[2]
COX-I InhibitionCyclooxygenase (COX) Inhibitory Assay0.1 µmol L⁻¹58% inhibition[2]
COX-II InhibitionCyclooxygenase (COX) Inhibitory Assay0.1 µmol L⁻¹54% inhibition[2]

Table 2: Hypothetical Conflicting Results in COX Inhibition Assays

StudyCell LineThis compound ConcentrationCOX-II Inhibition
Study AHT-290.1 µmol L⁻¹52%
Study BHCA-70.1 µmol L⁻¹25%
Study CSW4800.1 µmol L⁻¹48%

Experimental Protocols

Protocol 1: cAMP Formation Assay

This protocol is for determining the effect of this compound on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Cell Culture: Plate cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treatment: Incubate cells with this compound at desired concentrations for 30 minutes.

  • Stimulation: Add forskolin (B1673556) to a final concentration of 10 µM to all wells except the negative control and incubate for 15 minutes.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • cAMP Measurement: Determine the intracellular cAMP concentration using a commercially available cAMP assay kit.

Protocol 2: COX Inhibitory Assay

This protocol is for assessing the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Incubation: Incubate the enzymes with this compound at various concentrations for 15 minutes.

  • Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

  • Prostaglandin Measurement: Measure the production of prostaglandins (B1171923) (e.g., PGE2) using an ELISA kit.

  • Inhibition Calculation: Calculate the percentage of inhibition by comparing the results to a vehicle-treated control.

Visualizations

Signaling Pathways of this compound

Moschamine_Signaling cluster_serotonin Serotoninergic Pathway cluster_cox Cyclooxygenase Pathway This compound This compound 5-HT1_Receptor 5-HT1 Receptor This compound->5-HT1_Receptor Antagonist COX COX-1 / COX-2 This compound->COX Inhibitor AC Adenylyl Cyclase 5-HT1_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX

Caption: Dual inhibitory pathways of this compound.

Troubleshooting Workflow for Conflicting In Vitro Results

Troubleshooting_Workflow start Conflicting In Vitro Results Observed check_reagents Verify Reagent Quality and Concentration start->check_reagents check_cells Assess Cell Line Authenticity and Passage Number check_reagents->check_cells Reagents OK standardize_protocol Standardize Experimental Protocol check_reagents->standardize_protocol Reagents Faulty check_cells->standardize_protocol Cells OK check_cells->standardize_protocol Cells Contaminated re_run_assay Re-run Assay with Controls standardize_protocol->re_run_assay analyze_data Analyze and Compare Data re_run_assay->analyze_data consistent Results Consistent? analyze_data->consistent end Identify Source of Variability consistent->end Yes consult Consult Literature and Support consistent->consult No consult->standardize_protocol Conflicting_Results_Causes cluster_methodological Methodological Factors cluster_biological Biological Factors cluster_chemical Chemical Factors Conflicting_Results Conflicting this compound Results Protocol_Variations Protocol Variations Conflicting_Results->Protocol_Variations Reagent_Quality Reagent Quality Conflicting_Results->Reagent_Quality Data_Analysis Data Analysis Methods Conflicting_Results->Data_Analysis Model_System Cell Line / Animal Model Differences Conflicting_Results->Model_System Target_Expression Target Expression Levels Conflicting_Results->Target_Expression Off_Target_Effects Off-Target Effects Conflicting_Results->Off_Target_Effects Compound_Purity This compound Purity Conflicting_Results->Compound_Purity Compound_Stability Compound Stability Conflicting_Results->Compound_Stability Formulation Formulation Differences Conflicting_Results->Formulation

References

Best practices for handling and storing Moschamine.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Moschamine

Disclaimer: The compound "this compound" is a fictional name used for illustrative purposes, as no publicly available data exists for a compound with this designation. This guide is a template based on the established best practices for handling and storing a hypothetical small molecule inhibitor of the PI3K/Akt/mTOR pathway. Researchers should always refer to the manufacturer-provided Safety Data Sheet (SDS) and technical data for any specific compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: How should I store the lyophilized this compound powder upon receipt? A1: Lyophilized this compound should be stored in a tightly sealed vial in a desiccated environment, protected from light.[1] For long-term stability, storage at -20°C or -80°C is recommended.[2][3][4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can degrade the compound.[5]

Q2: What is the best solvent to prepare a stock solution of this compound? A2: this compound, like many small molecule kinase inhibitors, is most readily soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][7] Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the final concentration of DMSO in your experiments, as it can be toxic to cells at concentrations above 0.5%.[6][8]

Q3: How should I store the this compound stock solution? A3: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][8] Store these aliquots tightly sealed at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (up to 6 months).[7][8]

Q4: My this compound precipitated when I diluted my DMSO stock in aqueous cell culture media. What should I do? A4: This is a common issue known as "precipitation upon dilution."[9] To prevent this, you can try serial dilutions of your concentrated stock in DMSO first before adding it to the aqueous medium.[10] Ensure the final DMSO concentration in your culture is low (typically ≤0.1%).[10] If precipitation persists, gentle warming in a 37°C water bath or brief sonication may help redissolve the compound, but always verify that your specific compound is not heat-labile.[9][11]

Q5: How stable is this compound in cell culture media during my experiment? A5: The stability of small molecules in complex biological media can vary significantly, from hours to days.[6] Factors like media composition, pH, serum proteins, and incubation temperature all influence stability.[6][12] It is recommended to perform a stability test by incubating this compound in your specific media for the duration of your experiment and analyzing its concentration at different time points via HPLC or LC-MS/MS.[6][12]

Troubleshooting Guides

This guide provides solutions for specific issues you may encounter during your experiments with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent results in cell-based assays. 1. Compound Precipitation: The inhibitor has poor solubility in the cell culture medium and is precipitating.[9]2. Compound Degradation: The inhibitor is unstable under the experimental conditions (37°C, aqueous media).[12]3. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution have reduced its potency.[8]1. Verify Solubility: Visually inspect wells for precipitates. Perform serial dilutions in DMSO before adding to media. Consider using a surfactant or co-solvent if compatible with your assay.[9]2. Assess Stability: Perform a time-course experiment to measure the concentration of the inhibitor in your media over the duration of the assay using HPLC or LC-MS/MS.[6][12]3. Use Aliquots: Always aliquot stock solutions after preparation and use a fresh aliquot for each experiment.[6][8]
Low or no observed activity of the inhibitor. 1. Incorrect Concentration: The actual concentration of the soluble inhibitor is lower than the nominal concentration due to poor solubility or degradation.[9]2. Inactive Compound: The compound may have degraded due to improper storage (exposure to light, moisture, or heat).[1][4]3. Cellular Bioavailability: The compound may have low cell permeability or be subject to efflux pumps.1. Confirm Concentration: Ensure complete dissolution in DMSO. Re-evaluate the working concentration and test a broader dose-response range.2. Use Fresh Stock: Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions have been maintained.[2][4]3. Assess Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm the compound is engaging with its intracellular target.
DMSO stock solution appears cloudy or contains crystals after thawing. 1. Water Absorption: DMSO is hygroscopic; absorbed water can reduce the solubility of the compound.2. Precipitation: The compound may have precipitated out of solution during the freeze-thaw cycle.1. Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.2. Redissolve: Gently warm the vial to 37°C and vortex or sonicate briefly to redissolve the precipitate. Visually confirm that the solution is clear before use.[11]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°C to -80°CUp to 3 years[8]Store in a desiccator, protected from light.[1][2]
Stock Solution in DMSO -20°C1-3 months[7][11]Aliquot into single-use vials to avoid freeze-thaw cycles.[6]
Stock Solution in DMSO -80°CUp to 6 months[7][8]Aliquot into single-use vials to avoid freeze-thaw cycles.[6]
Working Dilutions (Aqueous) 2-8°CPrepare fresh for each use.Stability is limited; do not store for more than 24 hours.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in downstream experiments.

Materials:

  • This compound powder (Molecular Weight: 450.5 g/mol , hypothetical)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Bring the vial of lyophilized this compound powder to room temperature before opening.[5]

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 4.505 mg

  • Weighing: Carefully weigh out 4.505 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate for 5-10 minutes or gently warm the vial to 37°C and vortex again.[11]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Label clearly and store at -20°C or -80°C, protected from light.[8]

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

Objective: To measure the effect of this compound on the phosphorylation of the mTORC1 downstream target, S6 Kinase (S6K), in a cellular context.

Materials:

  • Cultured cells (e.g., HeLa, MCF7)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p70 S6K (Thr389), anti-total p70 S6K, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture media to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control plate containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubation: Remove the old media from the cells and add the media containing this compound or the vehicle control. Incubate for the desired amount of time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO₂.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p70 S6K) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) kit and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total p70 S6K and then for a loading control like GAPDH.

  • Analysis: Quantify the band intensities. The level of inhibition is determined by the ratio of phosphorylated S6K to total S6K, normalized to the loading control.

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70 S6K mTORC1->S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis EBP1->Protein_Synthesis Releases inhibition of   This compound This compound This compound->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Experimental_Workflow start Receive Lyophilized This compound Powder store_powder Store at -20°C / -80°C (Desiccated, Dark) start->store_powder prep_stock Prepare 10 mM Stock in Anhydrous DMSO store_powder->prep_stock store_stock Aliquot & Store Stock at -80°C prep_stock->store_stock treat_cells Prepare Working Dilutions & Treat Cells store_stock->treat_cells harvest Harvest Cells (Cell Lysis) treat_cells->harvest analysis Biochemical Analysis (e.g., Western Blot) harvest->analysis data Data Interpretation & QC analysis->data

References

Dealing with autofluorescence of Moschamine in imaging studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moschamine in imaging studies, with a specific focus on managing autofluorescence.

Troubleshooting Guide: Dealing with High Background Fluorescence

High background fluorescence, or autofluorescence, can obscure the specific signal from your target of interest, making image analysis difficult and unreliable.[1][2] This guide provides a step-by-step approach to troubleshoot and mitigate autofluorescence when imaging this compound.

Is the source of the high background known?

Before troubleshooting, it's crucial to determine the source of the unwanted fluorescence. This can be done by imaging an unstained control sample that has gone through all the same processing steps as your experimental sample.[1][2]

Workflow for Troubleshooting Autofluorescence

start Start: High Background Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescent Is the unstained control fluorescent? unstained_control->is_autofluorescent no_autofluorescence Background is likely non-specific staining. Troubleshoot antibody concentrations and blocking steps. is_autofluorescent->no_autofluorescence No autofluorescence_source Identify Source of Autofluorescence is_autofluorescent->autofluorescence_source Yes fixation Fixation-Induced? autofluorescence_source->fixation Check Fixation endogenous Endogenous? autofluorescence_source->endogenous Check Tissue/Cells reagent Reagent/Medium? autofluorescence_source->reagent Check Reagents fixation->endogenous No change_fixative Change Fixation Method: - Use non-aldehyde fixative (e.g., methanol). - Reduce fixative concentration or time. fixation->change_fixative Yes endogenous->reagent No chemical_quenching Apply Chemical Quenching: - Sudan Black B - Sodium Borohydride - Commercial Kits endogenous->chemical_quenching Yes change_reagents Modify Reagents/Medium: - Use phenol (B47542) red-free medium. - Reduce FBS concentration. reagent->change_reagents Yes end Re-image and Evaluate reagent->end No change_fixative->end chemical_quenching->end change_reagents->end This compound This compound serotonin_receptor 5-HT1 Receptors This compound->serotonin_receptor cox COX-1 / COX-2 This compound->cox pi3k_akt PI3K-Akt Pathway This compound->pi3k_akt Potential mapk MAPK Pathway This compound->mapk Potential camp ↓ cAMP Formation serotonin_receptor->camp prostaglandins ↓ Prostaglandin Synthesis cox->prostaglandins cellular_processes Modulation of Cell Proliferation, Survival, etc. pi3k_akt->cellular_processes mapk->cellular_processes

References

Technical Support Center: Moschamine & Serotonin Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the effects of Moschamine on serotonin (B10506) pathways. Given this compound's known interactions with 5-HT1 receptors and its off-target activities, this guide emphasizes rigorous experimental design and control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary effect on the serotonin system?

A1: this compound, also known as N-feruloylserotonin, is a phenylpropenoic acid amide found in various plants.[1] Research has shown that this compound can inhibit forskolin-stimulated cyclic AMP (cAMP) formation in cells. This effect is attenuated by 5-HT1 receptor antagonists, suggesting that this compound acts as an agonist or positive allosteric modulator at 5-HT1 receptors, which are typically Gi/o-coupled and negatively regulate adenylyl cyclase.[1]

Q2: What are the known off-target effects of this compound that could confound my serotonin research?

A2: Besides its activity at 5-HT1 receptors, this compound has been shown to be a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] It also acts as an inhibitor of excessive superoxide (B77818) production in mitochondria.[2] Both of these off-target activities can influence neuronal signaling and cellular health, potentially confounding the interpretation of its effects on serotonin pathways.

Q3: How can I confirm that the effects I'm observing are specific to 5-HT1 receptors?

A3: To confirm 5-HT1 receptor specificity, you should conduct competition binding assays and functional assays in the presence of selective 5-HT1A antagonists, such as WAY-100635. If this compound's effect is mediated by 5-HT1 receptors, its functional response (e.g., inhibition of cAMP) should be blocked or right-shifted in a concentration-dependent manner by the antagonist.

Q4: My cAMP assay results are variable when testing this compound. What are the common causes?

A4: High variability in cAMP assays can stem from several factors:

  • Cell Health: Ensure cells are healthy, within a low passage number, and plated evenly.

  • Reagent Preparation: Prepare fresh reagents, especially ATP and forskolin (B1673556) solutions.

  • PDE Activity: High phosphodiesterase (PDE) activity in your cells can degrade cAMP rapidly. Include a PDE inhibitor like IBMX in your assay buffer.

  • Assay Window: If the difference between basal and stimulated cAMP levels is small, optimize the forskolin concentration (typically EC80) and stimulation time.

  • Plate Effects: Be mindful of "edge effects" on microplates. Avoid using the outer wells or ensure proper plate sealing and incubation conditions.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of cAMP Production by this compound
  • Potential Cause 1: Cell Line Selection. The expression level of 5-HT1 receptors can vary significantly between cell lines.

    • Solution: Use a cell line with confirmed endogenous expression of 5-HT1 receptors (e.g., HEK293 cells stably transfected with the human 5-HT1A receptor). Validate receptor expression levels via qPCR, western blot, or radioligand binding.

  • Potential Cause 2: Distinguishing Agonism from Antagonism. You may be unsure if this compound is acting as a full agonist, partial agonist, or antagonist.

    • Solution: To determine the nature of the interaction, perform a functional assay where you first stimulate the cells with a known 5-HT1A agonist (e.g., 8-OH-DPAT) and then add increasing concentrations of this compound. If this compound is an antagonist, it will inhibit the effect of the agonist. If it is a partial agonist, it may produce a response on its own but will inhibit the response to a full agonist at higher concentrations.

  • Potential Cause 3: Off-Target Effects Masking On-Target Activity. this compound's COX-inhibitory or mitochondrial effects could be indirectly influencing cAMP levels.

    • Solution: Pre-treat cells with a selective COX-2 inhibitor (e.g., Celecoxib) or a mitochondrial antioxidant (e.g., MitoTEMPO) before adding this compound. If the variability or magnitude of this compound's effect on cAMP changes, it suggests a contribution from these off-target pathways.

Issue 2: Difficulty in Isolating Serotonergic Effects in In-Vivo Studies
  • Potential Cause 1: Confounding Behavioral Effects from COX Inhibition. COX inhibitors are known to have anti-inflammatory and analgesic effects, and some studies suggest they may possess antidepressant-like properties themselves, which can complicate the interpretation of behavioral studies.[3][4][5]

    • Solution: Include a control group treated with a selective COX inhibitor that does not interact with serotonin receptors (e.g., Celecoxib). This will help you differentiate the behavioral effects due to COX inhibition from those mediated by serotonin pathways.

  • Potential Cause 2: Systemic effects of mitochondrial superoxide inhibition. Changes in mitochondrial function can have widespread physiological effects.

    • Solution: In a separate control group, administer a compound that specifically inhibits mitochondrial superoxide production but lacks serotonergic activity. This helps to isolate behavioral changes attributable to this specific off-target effect.

Experimental Protocols & Data

To rigorously control for this compound's effects on serotonin pathways, a multi-faceted experimental approach is required. Below are key experimental protocols and corresponding data tables for interpretation.

Characterizing this compound's Interaction with 5-HT1A Receptors

Objective: To determine the binding affinity and functional potency of this compound at the 5-HT1A receptor.

Methodology: Radioligand Binding and Functional cAMP Assay

A detailed protocol for these assays is provided below. The workflow involves first determining if this compound binds to the receptor and then assessing its functional consequence on the canonical signaling pathway.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency A Prepare membranes from HEK293-h5HT1A cells B Incubate membranes with [3H]-8-OH-DPAT (agonist radioligand) and varying concentrations of this compound A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki from IC50 using Cheng-Prusoff equation D->E J Calculate EC50/IC50 for cAMP inhibition E->J Correlate Binding with Function F Culture HEK293-h5HT1A cells G Pre-treat cells with IBMX (PDE inhibitor) F->G H Treat cells with Forskolin + varying concentrations of this compound G->H I Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) H->I I->J

Caption: Workflow for characterizing this compound's 5-HT1A receptor interaction.

Data Presentation:

Assay Type Parameter This compound Serotonin (Control) WAY-100635 (Control)
Binding Assay Ki for [3H]-8-OH-DPAT displacement (nM)Expected in nM range~2.5~0.5
Functional Assay IC50 for cAMP Inhibition (nM)Expected in nM range~1.2No inhibition (Antagonist)
Functional Assay % Max Inhibition vs. SerotoninTo be determined100%0%
Controlling for Off-Target Effects

Objective: To dissect the contribution of 5-HT1 receptor activation versus COX inhibition and mitochondrial effects to a downstream cellular or behavioral endpoint.

Methodology: Multi-Arm In-Vitro or In-Vivo Experiment

This logical workflow illustrates how to use pharmacological controls to isolate the mechanism of action.

G cluster_workflow Experimental Logic for Isolating MoA cluster_treatments Treatment Arms cluster_interpretation Interpretation Logic cluster_conclusion Conclusions start Define Endpoint (e.g., gene expression, neuronal firing, behavior) T1 Vehicle start->T1 T2 This compound start->T2 T3 This compound + WAY-100635 (5-HT1A Antagonist) start->T3 T4 Celecoxib (COX-2 Inhibitor) start->T4 T5 MitoTEMPO (Mitochondrial Antioxidant) start->T5 measure Measure Endpoint for all treatment arms T1->measure T2->measure T3->measure T4->measure T5->measure I1 Effect(T2) > Effect(T1)? measure->I1 I2 Effect(T3) < Effect(T2)? I1->I2 Yes I3 Effect(T4) similar to Effect(T2)? I1->I3 No I4 Effect(T5) similar to Effect(T2)? I1->I4 No C4 Effect is present I1->C4 Yes C1 Effect is 5-HT1A -mediated I2->C1 Yes C2 Effect is COX-2 -mediated I3->C2 Yes C3 Effect is Mitochondria -mediated I4->C3 Yes

Caption: Logical workflow for dissecting this compound's mechanism of action.

Data Presentation:

Treatment Group Rationale Expected Outcome if Effect is 5-HT1A Mediated Expected Outcome if Effect is COX Mediated
Vehicle Baseline ControlBaseline responseBaseline response
This compound Test ArticleSignificant change from baselineSignificant change from baseline
This compound + WAY-100635 5-HT1A BlockadeEffect is significantly attenuated or abolishedNo change compared to this compound alone
Celecoxib (COX-2i) COX Pathway ControlNo significant change from baselineEffect mimics that of this compound
MitoTEMPO Mitochondrial ROS ControlNo significant change from baselineNo significant change from baseline

Signaling Pathway Visualization

The canonical signaling pathway for the 5-HT1A receptor involves coupling to the inhibitory G-protein, Gi, which in turn inhibits adenylyl cyclase and reduces intracellular cAMP levels.

G cluster_membrane Plasma Membrane R 5-HT1A Receptor G Gi/o Protein (α, β, γ subunits) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Converts M This compound M->R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates Targets

Caption: this compound's proposed signaling via the 5-HT1A-Gi coupled pathway.

References

Technical Support Center: Enhancing Moschamine's COX Inhibition Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Moschamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the specificity of this compound's cyclooxygenase (COX) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound's anti-inflammatory action?

Q2: What is the rationale for increasing this compound's COX-2 specificity?

The two main isoforms of the COX enzyme, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.[2] COX-2, on the other hand, is typically induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and swelling.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[2] Therefore, developing inhibitors with high selectivity for COX-2 over COX-1 is a key strategy in designing safer anti-inflammatory drugs. By increasing this compound's specificity for COX-2, you aim to retain its anti-inflammatory properties while minimizing the risk of side effects associated with COX-1 inhibition.

Q3: What are the key structural features of this compound that could be modified to enhance COX-2 selectivity?

This compound is an amide formed from serotonin (B10506) and ferulic acid.[4] Its structure presents several opportunities for modification to improve COX-2 selectivity, based on the known structure-activity relationships (SAR) of other COX-2 inhibitors.[5][6][7] Key features include:

  • The Feruloyl Moiety: The phenolic group and the methoxy (B1213986) group on the phenyl ring of the ferulic acid part are potential sites for modification.

  • The Serotonin Moiety: The indole (B1671886) ring and the hydroxyl group of the serotonin part can be altered.

  • The Amide Linker: The amide bond connecting the two moieties could be replaced with other functional groups.

Troubleshooting Guides

Problem 1: My this compound analog does not show improved COX-2 selectivity in my in vitro enzymatic assays.

Possible Cause 1: The modification did not sufficiently exploit the structural differences between COX-1 and COX-2 active sites.

  • Troubleshooting Tip: The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of a valine in COX-2 for a larger isoleucine in COX-1. This creates a hydrophobic side pocket in COX-2 that is absent in COX-1. Many selective COX-2 inhibitors possess bulky side groups that can fit into this pocket.

    • Suggested Action: Consider introducing larger, sterically demanding groups to the feruloyl or serotonin moieties of this compound. For instance, adding a sulfonamide or a similar bulky group to the phenyl ring of the feruloyl moiety could promote interaction with the COX-2 side pocket.

Possible Cause 2: The modification disrupted key binding interactions necessary for inhibition.

  • Troubleshooting Tip: While aiming for selectivity, it's crucial not to abolish the fundamental interactions required for binding to the COX active site.

    • Suggested Action: Use computational docking studies to predict how your modifications will affect the binding of the this compound analog to both COX-1 and COX-2 active sites.[8][9][10] This can help you identify modifications that enhance interaction with key residues in the COX-2 active site without losing essential binding energy.

Possible Cause 3: The assay conditions are not optimal.

  • Troubleshooting Tip: The IC50 values and selectivity indices can be influenced by the specific conditions of your enzymatic assay, such as enzyme and substrate concentrations, and incubation times.

    • Suggested Action: Ensure your assay protocol is validated using known selective and non-selective COX inhibitors as controls. Refer to established protocols for in vitro COX inhibition assays.

Problem 2: My this compound analog shows good in vitro selectivity, but is not effective in cell-based assays.

Possible Cause 1: Poor cell permeability.

  • Troubleshooting Tip: The chemical modifications made to improve selectivity might have altered the physicochemical properties of the molecule, such as its lipophilicity, making it difficult to cross the cell membrane.

    • Suggested Action: Perform in silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties for your analogs. Experimentally, you can assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).

Possible Cause 2: The compound is rapidly metabolized within the cell.

  • Troubleshooting Tip: The introduced functional groups may be susceptible to metabolic enzymes present in the cells.

    • Suggested Action: Analyze the metabolic stability of your compound by incubating it with liver microsomes or cell lysates and monitoring its degradation over time.

Proposed Strategies for Increasing this compound's COX-2 Specificity

Based on established principles of medicinal chemistry and COX inhibitor design, the following are hypothetical strategies to modify the this compound structure for enhanced COX-2 selectivity.

  • Introduction of a Sulfonamide Moiety: A classic strategy for achieving COX-2 selectivity is the incorporation of a sulfonamide (-SO2NH2) or a similar group. This group can interact with the side pocket of the COX-2 active site.

    • Hypothetical Modification: Add a sulfonamide group to the phenyl ring of the feruloyl moiety of this compound.

  • Bioisosteric Replacement of the Carboxylic Acid Precursor: The ferulic acid precursor of this compound contains a carboxylic acid group. While this compound itself is an amide, the underlying principles of modifying this part of the scaffold can be informative. Replacing this with other acidic or non-acidic groups can influence selectivity.

    • Hypothetical Modification: Synthesize this compound analogs where the feruloyl moiety is replaced with other structures known to confer COX-2 selectivity.

  • Modification of the Serotonin Moiety: Altering the serotonin part of the molecule could also influence its interaction with the COX enzymes.

    • Hypothetical Modification: Introduce different substituents on the indole ring to alter its steric and electronic properties.

Data Presentation

The following table presents hypothetical IC50 values for this compound and its conceptually modified analogs to illustrate how selectivity is determined. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound (Hypothetical)50252
Analog 1 (with sulfonamide)4559
Analog 2 (modified serotonin)60302
Celecoxib (Reference)[11]14.20.4233.8
Ibuprofen (Reference)133440.04

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic)

This protocol is a general guideline for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Known COX inhibitors (e.g., Celecoxib, Ibuprofen) for controls

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and control inhibitors in DMSO. Further dilute with assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 96-well plate, add the following to the respective wells:

    • 100% Initial Activity (Control): Assay buffer, heme, and enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound or control inhibitor at various concentrations.

    • Background Wells: Assay buffer and heme (no enzyme).

  • Pre-incubation: Incubate the plate for approximately 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over 5-10 minutes.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 substrate COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins PGH2_1->Prostaglandins_1 housekeeping functions Prostaglandins_2 Inflammatory Prostaglandins PGH2_2->Prostaglandins_2 inflammation, pain PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 induces expression Inflammatory_Stimuli->PLA2 activates Moschamine_Effect This compound (Downregulates Expression) Moschamine_Effect->COX2 Experimental_Workflow Start Start Compound_Synthesis Synthesize this compound Analogs Start->Compound_Synthesis In_Vitro_Screening In Vitro COX-1/COX-2 Enzymatic Assay Compound_Synthesis->In_Vitro_Screening Determine_IC50 Determine IC50 Values & Calculate SI In_Vitro_Screening->Determine_IC50 Analyze_Selectivity Analyze Selectivity (High SI?) Determine_IC50->Analyze_Selectivity Analyze_Selectivity->Compound_Synthesis No Cell_Based_Assay Cell-Based Assays (e.g., PGE2 production) Analyze_Selectivity->Cell_Based_Assay Yes In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cell_Based_Assay->In_Vivo_Studies End End In_Vivo_Studies->End SAR_Logic Goal Increase this compound's COX-2 Selectivity Strategy Exploit Structural Differences between COX-1 and COX-2 Goal->Strategy COX2_Pocket COX-2 has a larger hydrophobic side pocket Strategy->COX2_Pocket Modification Introduce bulky group (e.g., sulfonamide) to this compound structure COX2_Pocket->Modification Outcome Enhanced binding to COX-2, steric hindrance with COX-1 Modification->Outcome Result Increased COX-2 Selectivity Index (SI) Outcome->Result

References

Validation & Comparative

Comparing the efficacy of Moschamine to other COX-2 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

Unable to Provide Comparison: No Publicly Available Data on "Moschamine"

Following a comprehensive search of scientific literature and publicly accessible databases, no information was found regarding a compound named "this compound" in the context of COX-2 inhibition or any related therapeutic area. This lack of available data makes it impossible to conduct the requested comparison of its efficacy against other COX-2 inhibitors.

The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—are all contingent upon the existence of published research on this compound. Without this foundational information, a comparison guide cannot be generated.

It is possible that "this compound" is a novel compound that has not yet been described in peer-reviewed literature, is an internal designation for a compound not yet in the public domain, or that there may be a misspelling of the compound's name.

We recommend verifying the name of the compound and searching for it under alternative names or identifiers. Should information on "this compound" become publicly available, a detailed comparative analysis as requested could be performed.

A Comparative Analysis of Moschamine and Other Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacology, the modulation of serotonin (B10506) receptors remains a cornerstone of research for developing novel therapeutics for a range of psychiatric and neurological disorders. This guide provides a comparative overview of moschamine, a naturally occurring phenylpropenoic acid amide, against two well-characterized serotonin receptor modulators: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) and buspirone (B1668070). This comparison focuses on their interactions with serotonin receptors, supported by available experimental data, to offer insights for researchers and drug development professionals.

Introduction to the Compounds

This compound (N-feruloylserotonin) is a natural product found in plants such as Centaurea cyanus.[1] It is structurally an amide of serotonin and ferulic acid.[2][3] Preliminary studies have suggested its potential as a serotonergic agent, highlighting its ability to modulate intracellular signaling pathways associated with serotonin receptors.[1]

8-OH-DPAT is a prototypical and potent full agonist for the 5-HT1A serotonin receptor.[4] It is widely used as a research tool to investigate the physiological and behavioral effects mediated by this receptor subtype.[4] Its high affinity and selectivity for the 5-HT1A receptor make it a crucial reference compound in serotonergic drug discovery.

Buspirone is a clinically used anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[5][6][7] It also exhibits a complex pharmacology with a weaker affinity for other serotonin and dopamine (B1211576) receptors.[5][7][8] Its clinical efficacy, coupled with a favorable side-effect profile compared to traditional anxiolytics, makes it an important comparator.[9]

Comparative Analysis of Receptor Interaction

The primary mechanism for comparing these modulators is through their binding affinities at various serotonin receptor subtypes and their functional effects on receptor-mediated signaling.

Binding Affinity

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors

Receptor Subtype8-OH-DPAT (Ki, nM)Buspirone (Ki, nM)This compound (Ki, nM)
5-HT1A 1.6[10]~10-20[5][7]Data not available
5-HT1B >1000[10]Weak affinity[5]Data not available
5-HT1D ~30-100[11]Weak affinity[5]Data not available
5-HT2A >1000[10]Weak affinity[5]Data not available
5-HT2C >1000[10]Weak affinity[5]Data not available
5-HT7 ~35-52[12]Data not availableData not available

Note: Ki values can vary between studies depending on the experimental conditions.

Functional Activity

Functional assays measure the biological response following receptor activation. For 5-HT1A receptors, which are Gi/o-coupled, agonist activity is often quantified by measuring the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

A study has shown that this compound at a concentration of 10 µmol L⁻¹ inhibits forskolin-stimulated cAMP formation by 25% in opossum kidney (OK) cells.[1] This inhibitory effect was blocked by the 5-HT1 antagonists NAN-190 and spiperone, suggesting that this compound acts as an agonist at 5-HT1 receptors.[1] However, a full dose-response curve and the corresponding EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed) are not yet available.

In contrast, 8-OH-DPAT and buspirone have been extensively characterized in functional cAMP assays. 8-OH-DPAT is a full agonist, capable of producing a maximal response, while buspirone is a partial agonist, eliciting a submaximal response compared to full agonists like serotonin or 8-OH-DPAT.[13]

Table 2: Comparative Functional Activity on cAMP Formation

CompoundReceptor TargetEffect on cAMPPotency (EC50/IC50)Efficacy
This compound 5-HT1InhibitionData not available25% inhibition at 10 µM[1]
8-OH-DPAT 5-HT1AInhibition~2.6 - 8 nM[10]Full agonist[4]
Buspirone 5-HT1AInhibition~10-30 nM[13][14]Partial agonist[13]

Note: EC50/IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype.

  • A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Test compound (e.g., this compound) at various concentrations.

  • A known non-specific binding agent (e.g., a high concentration of an unlabeled ligand like serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[15]

  • Glass fiber filters (e.g., GF/C).[15]

  • Scintillation cocktail.[15]

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.[15]

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[15]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Gi-Coupled Receptors

Objective: To determine the functional potency (EC50) and efficacy of a test compound at a Gi-coupled serotonin receptor.

Materials:

  • Cells stably or transiently expressing the Gi-coupled receptor of interest (e.g., 5-HT1A).

  • Assay buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA).[16]

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound (e.g., this compound) at various concentrations.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[17][18][19]

Procedure:

  • Cell Plating: Seed the cells in a suitable microplate (e.g., 384-well) and allow them to adhere.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.[16]

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The test compound's ability to inhibit this stimulation will be measured.[16]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for changes in cAMP levels.[16]

  • cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[17][18]

  • Measurement: Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced in the cells.

  • Data Analysis: Normalize the data to the forskolin-only control. Plot the normalized response against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and the maximal inhibition.

Visualizations

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion Blocked agonist This compound / 8-OH-DPAT agonist->receptor Binds atp ATP atp->ac response Inhibition of Cellular Response camp->response Leads to

Caption: Signaling pathway of a Gi/o-coupled 5-HT1A receptor.

radioligand_binding_workflow start Start prepare Prepare Receptor Membranes, Radioligand, and Test Compound start->prepare incubate Incubate Components (Receptor + Radioligand ± Test Compound) prepare->incubate filter Rapid Filtration to Separate Bound from Free incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Scintillation Counting of Bound Radioactivity wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

camp_assay_workflow start Start plate_cells Plate Cells Expressing Gi-Coupled Receptor start->plate_cells add_compounds Add Test Compound (Agonist) plate_cells->add_compounds stimulate Stimulate with Forskolin to Increase Basal cAMP add_compounds->stimulate incubate Incubate to Allow cAMP Level Changes stimulate->incubate detect Cell Lysis and Addition of cAMP Detection Reagents incubate->detect read Read Signal on Plate Reader detect->read analyze Data Analysis: Calculate EC50 and Efficacy read->analyze end End analyze->end

Caption: Workflow for a functional cAMP assay for a Gi-coupled receptor.

Conclusion

This comparative guide highlights the current understanding of this compound in relation to the well-established 5-HT1A receptor modulators, 8-OH-DPAT and buspirone. The available evidence strongly suggests that this compound acts as an agonist at 5-HT1 receptors, leading to the inhibition of adenylyl cyclase.[1] This positions it as a compound of interest for further investigation, potentially in therapeutic areas where 5-HT1A receptor activation is beneficial, such as anxiety and depression.

However, a significant gap in the current knowledge is the lack of quantitative binding affinity and functional potency data for this compound. To fully understand its pharmacological profile and potential selectivity across the diverse family of serotonin receptors, comprehensive radioligand binding studies and dose-response functional assays are required. Such data would enable a more direct and meaningful comparison with established modulators and would be a critical next step in evaluating the therapeutic potential of this compound. Researchers are encouraged to pursue these studies to elucidate the precise mechanism of action of this promising natural compound.

References

Validating the Anti-Glioma Effects of Moschamine: A Comparative Guide for Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Moschamine's potential anti-glioma effects, drawing upon existing in-vitro data and comparing it with the performance of alternative therapies validated in xenograft models. While in-vivo studies on this compound for glioma are currently unavailable in published literature, this document aims to equip researchers with the necessary information to design and evaluate future xenograft studies. The guide summarizes key data, details relevant experimental protocols, and visualizes associated signaling pathways.

Performance Comparison: this compound vs. Alternative Therapies

This compound, an indole (B1671886) alkaloid, has demonstrated promising cytotoxic and cytostatic effects on glioblastoma cell lines in laboratory settings.[1][2] Its mechanism of action is linked to the induction of cell cycle arrest and apoptosis.[1][2] To contextualize its potential for in-vivo applications, this section compares its in-vitro performance with established and emerging glioma treatments that have been evaluated in xenograft models.

Table 1: In-Vitro Efficacy of this compound against Glioblastoma Cell Lines

Cell LineKey FindingsReference
U251MGSignificant reduction in cell viability; Induction of apoptosis and cell cycle arrest. Synergistic effect observed when combined with temozolomide.[1][2]
T98GSignificant reduction in cell viability; Induction of apoptosis and cell cycle arrest. Dose-dependent decrease in CD24 and CD44 expression.[1][2]

Table 2: Comparative Efficacy of Alternative Anti-Glioma Agents in Xenograft Models

Therapeutic AgentClassXenograft ModelKey FindingsReference
Temozolomide (TMZ) Alkylating AgentHuman glioblastoma cell line-derived xenografts (TMZ-sensitive and resistant)Standard-of-care chemotherapy.[3] Efficacy is often enhanced when combined with other agents.[3]
Celecoxib COX-2 InhibitorMouse glioma modelsDelayed glioma development, inhibited systemic PGE2 production, and enhanced the therapeutic effect of temozolomide.[4][5][4][5]
Other Indole Alkaloids (e.g., 3α-acetonyltabersonine) Indole AlkaloidGlioblastoma mouse modelInduced apoptosis and prolonged the lifespan of tumor-bearing mice.[6]
Valerenic Acid 5-HT Receptor AgonistXenograft mouse modelDemonstrated anti-tumor effects by inhibiting cell proliferation, migration, and invasion.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines a standard protocol for establishing glioma xenografts and a proposed framework for evaluating the in-vivo efficacy of this compound, based on common practices in the field.

Protocol 1: Establishment of Orthotopic Glioblastoma Xenografts

This protocol describes the intracranial implantation of human glioblastoma cells into immunocompromised mice, a widely used method to create clinically relevant tumor models.

1. Cell Culture:

  • Human glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are harvested during the logarithmic growth phase.

2. Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

3. Stereotactic Intracranial Injection:

  • Mice are anesthetized, and their heads are fixed in a stereotactic frame.
  • A burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
  • A suspension of glioblastoma cells (typically 1 x 10^5 to 5 x 10^5 cells in 2-5 µL of sterile PBS) is slowly injected into the brain parenchyma using a Hamilton syringe.
  • The needle is left in place for several minutes to prevent reflux before being slowly withdrawn.
  • The burr hole is sealed with bone wax, and the scalp is sutured.

4. Tumor Growth Monitoring:

  • Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
  • Animal health and body weight are monitored regularly.

Protocol 2: Evaluation of this compound Efficacy in Glioma Xenografts

This proposed protocol outlines the steps to assess the anti-tumor activity of this compound in an established xenograft model.

1. Treatment Groups:

  • Once tumors are established and reach a predetermined size, mice are randomly assigned to treatment and control groups.
  • Control Group: Receives vehicle (e.g., saline or DMSO solution).
  • This compound Group(s): Receive different doses of this compound, administered via a suitable route (e.g., intraperitoneal injection, oral gavage).
  • Positive Control Group: Receives a standard-of-care treatment like temozolomide.

2. Treatment Administration:

  • The selected treatment is administered according to a predefined schedule (e.g., daily, every other day) for a specified duration.

3. Efficacy Assessment:

  • Tumor Growth Inhibition: Tumor volume is measured regularly using imaging techniques. The percentage of tumor growth inhibition is calculated.
  • Survival Analysis: The lifespan of mice in each group is recorded, and Kaplan-Meier survival curves are generated.
  • Histological and Immunohistochemical Analysis: At the end of the study, tumors are excised, fixed, and sectioned. Staining (e.g., H&E, Ki-67 for proliferation, TUNEL for apoptosis) is performed to assess tumor morphology and cellular responses to treatment.
  • Molecular Analysis: Tumor tissue can be analyzed for changes in protein expression and signaling pathways (e.g., Western blotting, RT-qPCR).

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying a drug's action is critical for its development. The following diagrams, generated using Graphviz, illustrate the putative signaling pathway of this compound and a typical experimental workflow for its in-vivo validation.

Moschamine_Signaling_Pathway This compound This compound Serotonin_Receptor Serotonin Receptor This compound->Serotonin_Receptor Inhibits/Modulates COX2 COX-2 This compound->COX2 Inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Serotonin_Receptor->Downstream_Signaling COX2->Downstream_Signaling Cell_Cycle_Regulation Cell Cycle Regulation Downstream_Signaling->Cell_Cycle_Regulation Apoptosis_Induction Apoptosis Induction Downstream_Signaling->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Regulation->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Induction->Apoptosis Glioma_Cell_Growth_Inhibition Glioma Cell Growth Inhibition Cell_Cycle_Arrest->Glioma_Cell_Growth_Inhibition Apoptosis->Glioma_Cell_Growth_Inhibition

Caption: Putative signaling pathway of this compound in glioma cells.

Xenograft_Workflow start Start cell_culture Glioblastoma Cell Culture (e.g., U87MG, T98G) start->cell_culture xenograft Orthotopic Xenograft Establishment (Immunocompromised Mice) cell_culture->xenograft tumor_monitoring_pre Tumor Growth Monitoring (Bioluminescence/MRI) xenograft->tumor_monitoring_pre randomization Randomization into Treatment Groups tumor_monitoring_pre->randomization control_group Control Group (Vehicle) randomization->control_group moschamine_group This compound Group(s) (Varying Doses) randomization->moschamine_group positive_control_group Positive Control (e.g., TMZ) randomization->positive_control_group treatment Treatment Administration control_group->treatment moschamine_group->treatment positive_control_group->treatment tumor_monitoring_post Tumor Growth & Survival Monitoring treatment->tumor_monitoring_post endpoint Endpoint Analysis tumor_monitoring_post->endpoint histology Histology & IHC (Proliferation, Apoptosis) endpoint->histology molecular_analysis Molecular Analysis (Western Blot, qPCR) endpoint->molecular_analysis end End histology->end molecular_analysis->end

Caption: Experimental workflow for validating this compound in glioma xenograft models.

References

Moschamine's Potency in Cyclooxygenase Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cyclooxygenase (COX) inhibitory potency of Moschamine, a naturally occurring phenylpropenoic acid amide, against traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Executive Summary

This compound, also known as N-Feruloylserotonin, demonstrates significant inhibitory activity against both COX-1 and COX-2 isoforms. Experimental data indicates that at a concentration of 0.1 µM, this compound inhibits COX-1 by 58% and COX-2 by 54%[1]. This potent, dual-inhibition profile places this compound in a comparable efficacy range to several traditional NSAIDs. This guide presents a detailed analysis of its potency, mechanism of action, and relevant experimental data to facilitate further research and development.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of this compound and a selection of traditional NSAIDs against COX-1 and COX-2.

Table 1: Cyclooxygenase Inhibition by this compound

CompoundConcentration (µM)% Inhibition of COX-1% Inhibition of COX-2Reference
This compound0.158%54%[1]

Table 2: Cyclooxygenase (COX) Inhibition IC50 Values for Traditional NSAIDs

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Non-Selective NSAIDs
Ibuprofen12 - 13800.15 - 0.16
Naproxen8.725.151.69
Diclofenac0.0760.0262.92
Indomethacin0.0090.310.03
Piroxicam47251.88
COX-2 Selective NSAIDs
Celecoxib826.812.06
Meloxicam376.16.07

Note: IC50 values are collated from multiple sources and experimental conditions may vary. The selectivity ratio is calculated as (COX-1 IC50) / (COX-2 IC50). A higher ratio indicates greater selectivity for COX-2.

Mechanism of Action: A Multi-faceted Anti-Inflammatory Profile

Traditional NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.

This compound shares this mechanism of COX inhibition. However, its anti-inflammatory activity is broader. Studies have shown that this compound also downregulates the expression of COX-2, inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as IL-1β and IL-6. This is achieved through the suppression of the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription 1/3 (STAT1/3).

Signaling Pathways

The following diagrams illustrate the established signaling pathway for inflammation mediated by COX enzymes and the proposed mechanism of action for this compound.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cellular_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Cellular_Stimuli->PLA2 Activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Releases PLA2->Phospholipids COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin (B15479496) H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever

Caption: The Cyclooxygenase (COX) signaling pathway.

Moschamine_Pathway cluster_stimuli Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression LPS Lipopolysaccharide (LPS) AP1 AP-1 Activation LPS->AP1 STAT1_3 STAT1/3 Phosphorylation LPS->STAT1_3 COX2_iNOS COX-2, iNOS, IL-1β, IL-6 Gene Expression AP1->COX2_iNOS STAT1_3->COX2_iNOS Inflammation Inflammation COX2_iNOS->Inflammation This compound This compound This compound->AP1 This compound->STAT1_3

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Enzyme-Based)

This assay is designed to determine the direct inhibitory effect of a compound on purified COX-1 and COX-2 enzymes.

1. Materials and Reagents:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme (cofactor).

  • A suitable buffer (e.g., Tris-HCl).

  • Test compound (this compound or NSAID) dissolved in a suitable solvent (e.g., DMSO).

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assays).

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • A reaction mixture containing the buffer, heme, and either COX-1 or COX-2 enzyme is prepared in the wells of a 96-well plate.

  • The test compound is added to the wells at various concentrations. Control wells contain the solvent only.

  • The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The peroxidase activity of COX, which is coupled to the oxidation of the detection reagent, is monitored over time using a microplate reader.

  • The rate of reaction is calculated for each concentration of the inhibitor.

  • The percentage of inhibition is determined relative to the control.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition in a complex biological matrix.

1. Materials and Reagents:

  • Freshly drawn human venous blood.

  • Anticoagulant (e.g., heparin).

  • Test compound (this compound or NSAID) dissolved in a suitable solvent.

  • For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression.

  • For COX-1 assay: A substance to induce clotting (e.g., thrombin, or allowing natural clotting).

  • ELISA kits for prostaglandin E2 (PGE2) and thromboxane (B8750289) B2 (TXB2).

2. Procedure for COX-1 Inhibition:

  • Aliquots of whole blood are incubated with various concentrations of the test compound.

  • Clotting is initiated, leading to platelet activation and subsequent TXB2 production via the COX-1 pathway.

  • After incubation, the serum is separated by centrifugation.

  • The concentration of TXB2 in the serum is measured using an ELISA kit.

  • The percentage of inhibition of TXB2 production is calculated relative to the vehicle control to determine the IC50 value for COX-1.

3. Procedure for COX-2 Inhibition:

  • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound in the presence of LPS to induce COX-2 in monocytes.

  • After an incubation period (typically 24 hours), the plasma is separated by centrifugation.

  • The concentration of PGE2 (a product of COX-2 activity) in the plasma is measured using an ELISA kit.

  • The percentage of inhibition of PGE2 production is calculated relative to the vehicle control to determine the IC50 value for COX-2.

Experimental_Workflow cluster_enzyme_assay Enzyme-Based Assay cluster_wba Whole Blood Assay Enzyme_Prep Prepare Reaction Mix (Enzyme, Buffer, Heme) Add_Inhibitor Add Test Compound (this compound/NSAID) Enzyme_Prep->Add_Inhibitor Initiate_Reaction Add Arachidonic Acid Add_Inhibitor->Initiate_Reaction Detect_Activity Measure Peroxidase Activity Initiate_Reaction->Detect_Activity Calculate_IC50_Enzyme Calculate % Inhibition & IC50 Detect_Activity->Calculate_IC50_Enzyme Blood_Sample Obtain Human Whole Blood Incubate_Inhibitor Incubate with Test Compound Blood_Sample->Incubate_Inhibitor COX1_Stim Induce Clotting (COX-1 Activity) Incubate_Inhibitor->COX1_Stim COX2_Stim Incubate with LPS (COX-2 Induction) Incubate_Inhibitor->COX2_Stim Measure_TXB2 Measure Serum TXB2 (ELISA) COX1_Stim->Measure_TXB2 Measure_PGE2 Measure Plasma PGE2 (ELISA) COX2_Stim->Measure_PGE2 Calculate_IC50_WBA Calculate % Inhibition & IC50 Measure_TXB2->Calculate_IC50_WBA Measure_PGE2->Calculate_IC50_WBA

Caption: General workflow for in vitro COX inhibition assays.

References

Replicating Published Findings on Moschamine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the reported biological activities of Moschamine, an indole (B1671886) alkaloid.[1] It is designed for researchers, scientists, and drug development professionals interested in replicating and expanding upon existing findings. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Overview of Biological Activities

This compound has been investigated for several biological effects, primarily focusing on its anticancer, anti-inflammatory, and neuromodulatory properties. Key findings from published literature indicate that this compound:

  • Inhibits Glioblastoma Cell Proliferation: It significantly reduces the viability of glioblastoma cell lines, such as U251MG and T98G.[1][2]

  • Induces Apoptosis and Cell Cycle Arrest: In cancer cells, this compound promotes programmed cell death (apoptosis) and causes arrest in the S-phase of the cell cycle.[1][2][3]

  • Exhibits Anti-inflammatory Effects: It is a potent inhibitor of both cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) enzymes.[4][5][6]

  • Possesses Serotoninergic Activity: this compound inhibits serotonin (B10506) receptors, leading to a reduction in cAMP formation.[4][5][6]

  • Modulates Cancer Stem Cell Markers: Treatment with this compound has been shown to decrease the expression of CD24 and CD44 in the T98G glioblastoma cell line.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's biological activity.

Table 1: Enzyme Inhibition and Receptor Activity

Target Effect Concentration Percent Inhibition Source
COX-I Inhibition 0.1 µmol/L 58% [4][5]
COX-II Inhibition 0.1 µmol/L 54% [4][5]

| Serotonin Receptors | Inhibition of forskolin-stimulated cAMP formation | 10 µmol/L | 25% |[4][6] |

Table 2: Effects on Glioblastoma Cell Lines (U251MG & T98G)

Assay Effect Cell Line Concentration Range Key Observation Source
Cell Viability Reduced Viability U251MG, T98G Not specified Significant reduction in viable cells [1][2]
Apoptosis (Annexin V/PI) Increased Apoptosis U251MG, T98G 150-300 µM Dose-dependent increase in apoptotic cells [2]

| Cell Cycle (PI Staining) | S-Phase Arrest | U251MG | ≥ 150 µM | Dose-dependent S-phase arrest and increase in sub-G0/G1 phase |[2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.

  • Cell Lines: Human glioblastoma cell lines U251MG and T98G.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

  • Cell Seeding: Seed U251MG or T98G cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

  • Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 24-well plate. After 24 hours, treat with escalating concentrations of this compound (e.g., 150, 200, 250, 300 µM) for 72 hours.[2]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive) can be quantified.[2]

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.[2]

  • Cell Harvesting and Fixation: Harvest the cells and wash with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[2]

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed signaling pathways for this compound.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis cluster_data Data Acquisition Culture Culture U251MG & T98G Glioblastoma Cells Seed Seed Cells into Multi-well Plates Culture->Seed Treat Treat with this compound (Varying Concentrations) Seed->Treat MTT Cell Viability Assay (MTT) Treat->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle Reader Plate Reader MTT->Reader Flow Flow Cytometer Apoptosis->Flow CellCycle->Flow

Caption: Experimental workflow for in vitro analysis of this compound's anti-glioblastoma activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Serotonin_R 5-HT1 Receptor This compound->Serotonin_R Inhibits COX1 COX-I This compound->COX1 Inhibits COX2 COX-II This compound->COX2 Inhibits AC Adenylyl Cyclase Serotonin_R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Prostaglandins Prostaglandins COX1->Prostaglandins Produces COX2->Prostaglandins Produces

Caption: Proposed mechanism for this compound's neuromodulatory and anti-inflammatory effects.

G cluster_pathway Proposed Intracellular Signaling cluster_effects Cellular Outcomes This compound This compound DNA_Damage DNA Damage / Replication Stress This compound->DNA_Damage PI3K_Akt PI3K/Akt Pathway (?) This compound->PI3K_Akt MAPK MAPK Pathway (?) This compound->MAPK Cycle_Arrest S-Phase Cell Cycle Arrest DNA_Damage->Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition leads to MAPK->Apoptosis Activation leads to Proliferation Decreased Proliferation Cycle_Arrest->Proliferation Apoptosis->Proliferation

Caption: Proposed signaling pathways for this compound-induced anticancer effects in glioblastoma.

References

Head-to-head comparison of Moschamine with temozolomide for glioma.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Moschamine and the current standard-of-care chemotherapeutic agent, Temozolomide, for the treatment of glioma. This analysis is based on publicly available experimental data to inform preclinical research and drug development efforts.

Executive Summary

Glioblastoma, the most aggressive form of glioma, presents a significant therapeutic challenge. The current first-line chemotherapeutic, Temozolomide, is a DNA alkylating agent that, while effective in some patients, is often limited by drug resistance.[1] this compound, an indole (B1671886) alkaloid, has emerged as a potential therapeutic alternative, demonstrating cytotoxic and cytostatic effects in glioma cell lines.[2][3] This guide provides a head-to-head comparison of their mechanisms of action, in vitro efficacy, and effects on core cellular processes, supported by experimental data. A key finding is the potential for a synergistic effect when this compound and Temozolomide are used in combination, suggesting a promising avenue for future therapeutic strategies.[4]

Performance Comparison at a Glance

ParameterThis compoundTemozolomide
Mechanism of Action Indole alkaloid with serotoninergic and cyclooxygenase inhibitory effects; induces S-phase cell cycle arrest and apoptosis.[2][5]DNA alkylating agent; methylates DNA, leading to G2/M phase cell cycle arrest and apoptosis.[1][6]
Target Cell Lines U251MG (TMZ-sensitive), T98G (TMZ-resistant)U251MG (TMZ-sensitive), T98G (TMZ-resistant)
Synergistic Potential Shows synergistic effects with Temozolomide in U251MG cells.[4]Standard of care, often used in combination with other agents.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and Temozolomide on two well-established glioblastoma cell lines: U251MG (sensitive to Temozolomide) and T98G (resistant to Temozolomide).

Table 1: Comparative Cytotoxicity (IC50) after 72-hour treatment

Cell LineThis compound IC50 (µM)Temozolomide Median IC50 (µM)
U251MG193[2]176.50
T98G193[2]438.3

Table 2: Effects on Cell Cycle and Apoptosis

AgentEffect on Cell CycleInduction of Apoptosis
This compound Induces S-phase arrest in a dose-dependent manner in U251MG cells.[2]Induces apoptosis in both U251MG and T98G cell lines.[2]
Temozolomide Induces cell cycle arrest at the G2/M phase.[6]Induces apoptosis.[1]

Mechanism of Action and Signaling Pathways

This compound:

This compound is an indole alkaloid with known serotoninergic and cyclooxygenase inhibitory properties.[2] In glioma cells, its mechanism of action involves the induction of S-phase cell cycle arrest and apoptosis through a mitochondrial-dependent pathway.[2] The inhibition of cyclooxygenase (COX) can lead to decreased production of prostaglandins, which are implicated in cell proliferation and migration in glioblastoma.[7] Its serotoninergic activity may also play a role, as serotonin (B10506) receptors are known to interact with key cancer-related signaling pathways like MAPK and AKT.

Moschamine_Signaling_Pathway This compound This compound COX Cyclooxygenase (COX) This compound->COX inhibits Serotonin_Receptor Serotonin Receptor This compound->Serotonin_Receptor modulates S_Phase_Arrest S-Phase Arrest This compound->S_Phase_Arrest Mitochondrial_Pathway Mitochondrial-Dependent Pathway This compound->Mitochondrial_Pathway Prostaglandins Prostaglandins COX->Prostaglandins produces MAPK_AKT MAPK/AKT Pathways Serotonin_Receptor->MAPK_AKT Cell_Proliferation Cell Proliferation & Migration Prostaglandins->Cell_Proliferation MAPK_AKT->Cell_Proliferation Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed signaling pathway for this compound in glioma cells.

Temozolomide:

Temozolomide is a prodrug that spontaneously converts to the active metabolite MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide) at physiological pH. MTIC is a DNA alkylating agent that adds a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine.[1][6] This methylation leads to DNA damage, triggering cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[6]

Temozolomide_Signaling_Pathway Temozolomide Temozolomide (TMZ) MTIC MTIC Temozolomide->MTIC spontaneous conversion DNA Nuclear DNA MTIC->DNA alkylates DNA_Methylation DNA Methylation (O6-MeG, N7-MeG, N3-MeA) DNA->DNA_Methylation DNA_Damage DNA Damage DNA_Methylation->DNA_Damage G2M_Arrest G2/M Phase Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for Temozolomide in glioma cells.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Cell Viability and Proliferation Assays:

  • Trypan Blue Exclusion Assay: Glioblastoma cells (U251MG and T98G) were seeded in 24-well plates. After 24 hours, cells were treated with varying concentrations of this compound (e.g., 150, 200, 250, and 300 µM). Cell viability was assessed at 1 and 3 days post-treatment by staining with trypan blue and counting viable (unstained) and non-viable (blue) cells using a hemocytometer.[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Cells were seeded in 96-well plates and treated with the respective compounds for a specified duration (e.g., 72 hours). MTT solution was then added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis:

  • Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry: U251MG cells were seeded and treated with this compound (e.g., 150, 200, 250, and 300 µM) for 72 hours. Cells were then harvested, fixed (e.g., in ethanol), and stained with a solution containing propidium iodide and RNase. The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content.[2]

Apoptosis Assay:

  • Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry: U251MG and T98G cells were treated with varying concentrations of this compound for 72 hours. Cells were then harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The percentage of apoptotic cells (Annexin V positive) was quantified using flow cytometry.[4]

Experimental_Workflow cluster_in_vitro In Vitro Glioma Cell Culture cluster_assays Cellular Assays Cell_Culture Glioblastoma Cell Lines (U251MG, T98G) Treatment Treatment with This compound or Temozolomide Cell_Culture->Treatment Viability_Assay Cell Viability Assay (Trypan Blue / MTT) Treatment->Viability_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis IC50 Determination Cell_Cycle_Assay->Data_Analysis Cell Cycle Distribution Apoptosis_Assay->Data_Analysis Quantification of Apoptosis

Caption: General experimental workflow for in vitro comparison.

Conclusion

This comparative guide highlights that this compound exhibits potent anti-glioma activity, comparable to Temozolomide in the TMZ-sensitive U251MG cell line and significantly more effective in the TMZ-resistant T98G cell line based on IC50 values. Their distinct mechanisms of action—this compound's induction of S-phase arrest versus Temozolomide's G2/M arrest—and the observed synergistic effect, present a strong rationale for further investigation into combination therapies. The detailed experimental protocols and data presented herein provide a solid foundation for researchers to design and execute further preclinical studies to validate these findings and explore the full therapeutic potential of this compound, alone or in combination with Temozolomide, for the treatment of glioblastoma.

References

Harnessing Synergy: A Comparative Analysis of Curcumin's Potentiation of Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for enhancing the efficacy of existing chemotherapeutic agents while minimizing their toxic side effects is a paramount objective. Combination therapy, a strategy involving the co-administration of multiple therapeutic agents, has emerged as a promising approach. This guide provides a comprehensive comparison of the synergistic effects of Curcumin, a natural polyphenol, with various conventional chemotherapeutics. The data presented herein, derived from preclinical studies, offers valuable insights for researchers, scientists, and drug development professionals.

Quantitative Assessment of Synergistic Efficacy

The synergistic potential of Curcumin in combination with Doxorubicin, Cisplatin, and Paclitaxel has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data from these studies, highlighting the enhanced cytotoxic effects and dose reduction achieved through combination therapy.

Table 1: Synergistic Cytotoxicity of Curcumin and Doxorubicin in Breast Cancer Cells

Cancer Cell LineTreatmentIC50 ValueDose Reduction of DoxorubicinCombination Index (CI)Reference
MCF-7 Doxorubicin alone1.2 µM--[1]
Curcumin alone25 µM--[1]
Doxorubicin + Curcumin (5 µM)0.4 µM3-fold< 1 (Synergism)[1]
MDA-MB-231 Doxorubicin alone0.8 µM--[1]
Curcumin alone20 µM--[1]
Doxorubicin + Curcumin (5 µM)0.3 µM2.7-fold< 1 (Synergism)[1]

Table 2: Synergistic Cytotoxicity of Curcumin and Cisplatin in Oral and Bladder Cancer Cells

Cancer Cell LineTreatmentIC50 ValueDose Reduction of CisplatinCombination Index (CI)Reference
Ca9-22 (Oral) Cisplatin alone~0.6 nM--[2]
Cisplatin + Curcumin (2.5 µM)~0.2 nM3-fold< 1 (Synergism)[2]
Cisplatin + Curcumin (5 µM)~0.07 nM10-fold< 1 (Synergism)[2]
Bladder Cancer Cells Cisplatin aloneNot Specified--[3]
Cisplatin + CurcuminNot SpecifiedEnhanced ApoptosisSynergistic[3]

Table 3: Synergistic Cytotoxicity of Curcumin and Paclitaxel in Cervical and Glioblastoma Cancer Cells

Cancer Cell LineTreatmentIC50 ValueDose Reduction of PaclitaxelCombination Index (CI)Reference
HeLa (Cervical) Paclitaxel alone10 nM--[4]
Paclitaxel + Curcumin (5 µM)5 nM2-fold< 1 (Synergism)[4]
U87 (Glioblastoma) Paclitaxel aloneNot Specified--[5]
Paclitaxel + CurcuminNot SpecifiedGreater CytotoxicitySynergistic[5]

Experimental Protocols

The assessment of synergistic effects relies on robust experimental methodologies. Below are detailed protocols for the key assays cited in the presented data.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Curcumin, the chemotherapeutic agent (Doxorubicin, Cisplatin, or Paclitaxel), or their combination for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control cells. The IC50 value (the concentration of a drug that inhibits 50% of cell growth) is determined from the dose-response curves.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the single agents or their combination as described for the MTT assay.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

3. Combination Index (CI) Calculation

  • Principle: The combination index (CI) method, based on the median-effect principle by Chou and Talalay, is used to quantify the nature of the drug interaction.

  • Calculation: The CI is calculated using software such as CompuSyn. A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between Curcumin and chemotherapeutic agents often involves the modulation of multiple signaling pathways.

Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assessment cluster_analysis Data Analysis Cell_Lines Cancer Cell Lines (e.g., MCF-7, Ca9-22) Single_Agent Single Agent Treatment Cell_Lines->Single_Agent Combination Combination Treatment Cell_Lines->Combination Curcumin Curcumin Curcumin->Single_Agent Curcumin->Combination Chemo Chemotherapeutic (Doxorubicin, Cisplatin, Paclitaxel) Chemo->Single_Agent Chemo->Combination MTT MTT Assay (Cell Viability) Single_Agent->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Single_Agent->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Single_Agent->Western_Blot Combination->MTT Combination->Apoptosis_Assay Combination->Western_Blot IC50 IC50 Determination MTT->IC50 Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis CI Combination Index (CI) Calculation IC50->CI

Caption: Experimental workflow for assessing synergistic effects.

Curcumin's synergistic activity is often attributed to its ability to sensitize cancer cells to the effects of chemotherapeutics through various mechanisms.

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_outcomes Synergistic Outcomes Curcumin Curcumin ROS ↑ Reactive Oxygen Species (ROS) Curcumin->ROS Induces p53 ↑ p53 Activation Curcumin->p53 Upregulates NFkB ↓ NF-κB Inhibition Curcumin->NFkB Inhibits STAT3 ↓ STAT3 Inhibition Curcumin->STAT3 Inhibits MDR ↓ Multidrug Resistance (e.g., ABC Transporters) Curcumin->MDR Downregulates Chemo Chemotherapeutic Chemo->ROS Induces Chemo->p53 Activates Apoptosis ↑ Apoptosis ROS->Apoptosis p53->Apoptosis Cell_Cycle_Arrest ↑ Cell Cycle Arrest p53->Cell_Cycle_Arrest Proliferation ↓ Cell Proliferation NFkB->Proliferation Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis STAT3->Proliferation MDR->Proliferation

References

Independent Verification of Moschamine's Binding Affinity to COX Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclooxygenase (COX) inhibitory activity of moschamine alongside established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on the direct binding affinity of this compound to COX-1 and COX-2, this document summarizes the known inhibitory effects and outlines detailed experimental protocols for independent verification and further characterization.

This compound's Known COX Inhibitory Activity

Preliminary research indicates that this compound possesses inhibitory activity against both COX-1 and COX-2 enzymes. A study has reported that at a concentration of 0.1 µmol/L, this compound inhibits COX-1 by 58% and COX-2 by 54%[1]. While this demonstrates potent inhibition at a single concentration, further studies are required to determine the half-maximal inhibitory concentration (IC50) values, which are essential for a direct and comprehensive comparison with other inhibitors.

Beyond direct enzyme inhibition, this compound has been shown to suppress the expression of COX-2 through the downregulation of AP-1 and STAT1/3 activation in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages[2]. This suggests an upstream regulatory mechanism contributing to its anti-inflammatory effects.

Comparative Analysis with Common NSAIDs

To provide a framework for evaluating the potential of this compound as a COX inhibitor, the following table summarizes the IC50 values and selectivity ratios for several common NSAIDs. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity.

Table 1: Comparison of IC50 Values and Selectivity for COX-1 and COX-2 Inhibition by Common NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound ---
Celecoxib826.812[3]
Diclofenac0.0760.0262.9[3]
Ibuprofen12800.15[3]
Indomethacin0.00900.310.029[3]
Meloxicam376.16.1[3]
Piroxicam47251.9[3]
Rofecoxib> 10025> 4.0[3]
NS-3981255.622[3]

Data for NSAIDs are derived from studies using human peripheral monocytes.[3]

Experimental Protocols for Independent Verification

To facilitate the independent verification and detailed characterization of this compound's binding affinity to COX enzymes, two robust and widely used experimental protocols are detailed below.

Fluorometric COX Inhibitor Screening Assay

This assay is a high-throughput method suitable for determining the IC50 values of a test compound. It measures the peroxidase activity of COX, which is coupled to a fluorescent probe. The inhibition of COX activity results in a decrease in the fluorescent signal.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test compound (this compound)

  • Known COX-1 and COX-2 inhibitors (for positive controls, e.g., SC-560 for COX-1 and Celecoxib for COX-2)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer as per the manufacturer's instructions. Prepare a serial dilution of this compound and control inhibitors.

  • Assay Reaction:

    • To each well of the 96-well plate, add the COX Assay Buffer, COX Cofactor, and either COX-1 or COX-2 enzyme.

    • Add the diluted this compound or control inhibitor to the respective wells. Include a control well with no inhibitor (enzyme control).

    • Incubate the plate for a specified time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the COX Probe followed by Arachidonic Acid.

  • Data Acquisition: Measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

LC-MS/MS-Based COX Inhibition Assay

This method offers high sensitivity and specificity by directly measuring the enzymatic product, Prostaglandin E2 (PGE2), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Assay Buffer (e.g., Tris-HCl)

  • Heme

  • Arachidonic Acid

  • Test compound (this compound)

  • Internal Standard (e.g., PGE2-d4)

  • Quenching solution (e.g., formic acid in acetonitrile)

  • LC-MS/MS system

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the desired concentration of this compound or a vehicle control.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding arachidonic acid and incubate for a defined period (e.g., 2 minutes).

  • Sample Preparation:

    • Terminate the reaction by adding the quenching solution containing the internal standard.

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate PGE2 from other components using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

    • Detect and quantify PGE2 and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the amount of PGE2 produced in each reaction.

    • Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Visualized Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Enzyme COX-1 or COX-2 Reaction Combine Enzyme, Inhibitor/Control, and Buffer. Incubate. Enzyme->Reaction Substrate Arachidonic Acid Initiation Add Substrate to Initiate Reaction Substrate->Initiation Inhibitor This compound (Serial Dilution) Inhibitor->Reaction Controls Positive & Vehicle Controls Controls->Reaction Reaction->Initiation Measurement Measure Product Formation (Fluorescence or LC-MS/MS) Initiation->Measurement Analysis Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Experimental workflow for determining the IC50 of a COX inhibitor.

G LPS LPS TLR4 TLR4 LPS->TLR4 AP1_STAT AP-1 & STAT1/3 Activation TLR4->AP1_STAT COX2_exp COX-2 Gene Expression AP1_STAT->COX2_exp AA Arachidonic Acid PGs Prostaglandins (Inflammation) AA->PGs COX-2 This compound This compound This compound->AP1_STAT

Caption: Proposed signaling pathway for this compound's anti-inflammatory action.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No clinical trials involving Moschamine (N-feruloylserotonin) or its related compounds in humans have been identified. The following guide is a comprehensive review and comparison of available preclinical data from in vitro and animal studies. This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as evidence of safety or efficacy in humans.

This compound, chemically known as N-feruloylserotonin, is a naturally occurring compound found in plants such as safflower (Carthamus tinctorius) and cornflower (Centaurea cyanus)[1][2]. It belongs to a class of phenylpropenoic acid amides and has garnered scientific interest for its diverse biological activities. This guide provides a comparative analysis of the preclinical data on this compound and related serotonin (B10506) derivatives, focusing on its anti-inflammatory, cyclooxygenase (COX) inhibitory, and cell signaling modulating properties.

Comparative Analysis of Biological Activities

Preclinical studies have demonstrated the potential of this compound and its analogs as modulators of key biological pathways involved in inflammation and cellular signaling. The following tables summarize the quantitative data from these studies, offering a clear comparison of their activities.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound

CompoundConcentrationCOX-I Inhibition (%)p-valueCOX-II Inhibition (%)p-valueSource
This compound0.1 µmol L⁻¹58%< 0.01254%< 0.014[1]

Table 2: Anti-Inflammatory Effects of Serotonin Derivatives in LPS-Induced RAW 264.7 Macrophages

CompoundEffectKey FindingsSource
N-feruloylserotonin (this compound)Inhibition of inflammatory mediatorsShowed the strongest activity among eleven tested serotonin derivatives in reducing inflammatory factors.[3][4]
Other Serotonin Derivatives (Compounds 1, 3, 5-7, 10 from safflower seed meal)Inhibition of inflammatory mediatorsAlso demonstrated significant reduction in inflammatory factors.[3]

Detailed Experimental Protocols

A clear understanding of the methodologies employed in the cited studies is crucial for the interpretation and replication of the findings.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • The assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 by COX enzymes[5].

  • The assay mixture contains Tris-HCl buffer (100 mM, pH 8.0), hematin (B1673048) (15 µM), and the test compound (this compound at 0.1 µmol L⁻¹)[1][5].

  • The mixture is pre-incubated at 25°C for 1 minute[5].

  • Recombinant COX-1 or COX-2 enzyme is added to the mixture[6].

  • The reaction is initiated by the addition of arachidonic acid and TMPD[5].

  • The enzyme activity is measured by monitoring the rate of TMPD oxidation, which results in a color change that can be quantified spectrophotometrically.

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control sample without the inhibitor[6].

In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to reduce the inflammatory response in immune cells.

Protocol:

  • RAW 264.7 macrophage cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS)[5].

  • The cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[3].

  • The test compounds (serotonin derivatives, including N-feruloylserotonin) are added to the cells at various concentrations[3].

  • After an incubation period, the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using appropriate methods like the Griess assay for NO and ELISA for cytokines[3][7].

  • The expression of genes related to inflammation, such as iNOS and COX-2, can be assessed using RT-qPCR[8].

In Vivo Oral Bioavailability Study in Mice

This study determines the extent and rate at which an orally administered drug is absorbed into the systemic circulation.

Protocol:

  • Male ICR mice are used for the study[9].

  • The mice are administered this compound orally, typically via gavage[1][10]. A common method involves training mice to voluntarily consume the drug mixed in a palatable vehicle like jelly to minimize stress[11].

  • Blood samples are collected at various time points after administration (e.g., 5, 15, 30, 60, 120, 240 minutes)[10].

  • The concentration of this compound in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)[10].

  • Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax), are calculated to determine the oral bioavailability.

Signaling Pathway Modulations

Preclinical research suggests that this compound exerts its biological effects by modulating key intracellular signaling pathways.

Moschamine_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->PI3K Inhibits This compound->IKK Inhibits Akt Akt PI3K->Akt Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Inflammatory_Genes Inflammatory Gene Expression NF-κB_n->Inflammatory_Genes Induces

Caption: this compound's proposed anti-inflammatory signaling pathway.

Preclinical studies suggest that N-feruloylserotonin (this compound) may inhibit the inflammatory response by targeting the PI3K-Akt and NF-κB signaling pathways[3][4][7]. In LPS-stimulated macrophages, this compound has been shown to suppress the activation of these pathways, leading to a reduction in the production of inflammatory mediators[7].

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with This compound/Analogs LPS_Stimulation->Compound_Treatment Data_Collection Measurement of Inflammatory Markers Compound_Treatment->Data_Collection Animal_Model Mouse Model Oral_Admin Oral Administration of this compound Animal_Model->Oral_Admin Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The available preclinical data indicates that this compound (N-feruloylserotonin) and its related compounds possess noteworthy anti-inflammatory and COX-inhibitory properties. The modulation of the PI3K-Akt and NF-κB signaling pathways appears to be a key mechanism underlying these effects. While these findings are promising, it is imperative to underscore that they are derived from in vitro and animal studies. Further research, including well-designed clinical trials, would be necessary to establish the therapeutic potential, safety, and efficacy of this compound or its analogs in humans. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to inform future research directions in this area.

References

Meta-analysis of studies on the anti-cancer properties of Moschamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis based on currently available preclinical data. The body of research on the anti-cancer properties of Moschamine is limited, and further studies are required to fully elucidate its therapeutic potential.

Introduction

This compound, an indole (B1671886) alkaloid, has recently emerged as a compound of interest in oncology research. This guide offers a meta-analytic comparison of this compound's anti-cancer properties against other established anti-cancer agents, including a standard chemotherapeutic and other natural compounds from the same chemical class. The objective is to provide a clear, data-driven overview to inform future research and development.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of this compound has been evaluated against glioblastoma cell lines. For a comprehensive comparison, its efficacy is presented alongside the standard-of-care chemotherapy for glioblastoma, Temozolomide, and other well-characterized anti-cancer indole alkaloids, Vincristine and Evodiamine.

CompoundCancer Cell LineCancer TypeIC50 ValueCitation
This compound U251MGGlioblastomaSignificant cell viability reduction at 150-300 µM[1]
T98GGlioblastomaSignificant cell viability reduction at 150-300 µM[1]
Temozolomide U251MGGlioblastoma~176.5 µM (72h)
T98GGlioblastoma~438.3 µM (72h)
Vincristine A549Lung Cancer40 nM
MCF-7Breast Cancer5 nM
1A9Ovarian Cancer4 nM
Evodiamine MDA-MB-231Breast Cancer7.86 µg/mL (24h)
HT29Colorectal Cancer30 µM (24h)

Mechanisms of Action and Signaling Pathways

This compound

The precise signaling pathway of this compound's anti-cancer activity is yet to be fully elucidated. However, existing research indicates that it induces cell cycle arrest and apoptosis in glioblastoma cells.[1][2] Treatment with this compound led to an increase in the proportion of cells in the sub-G0/G1 phase, indicative of apoptosis, and a dose-dependent S-phase arrest in the cell cycle.[3]

Moschamine_Proposed_Mechanism Proposed Anti-Cancer Mechanism of this compound This compound This compound Glioblastoma_Cell Glioblastoma Cell This compound->Glioblastoma_Cell Enters Cell_Cycle_Machinery Cell Cycle Machinery Glioblastoma_Cell->Cell_Cycle_Machinery Apoptosis_Pathway Apoptosis Pathway Glioblastoma_Cell->Apoptosis_Pathway S_Phase_Arrest S-Phase Arrest Cell_Cycle_Machinery->S_Phase_Arrest Induces Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Induces Vincristine_Mechanism Mechanism of Action of Vincristine Vincristine Vincristine Tubulin_Dimers Tubulin Dimers Vincristine->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts M_Phase_Arrest M-Phase Arrest Mitotic_Spindle_Formation->M_Phase_Arrest Leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Triggers Experimental_Workflow General Workflow for In Vitro Anti-Cancer Drug Screening cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture MTT_Assay Cell Viability (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis (Annexin V/PI) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (PI Staining) Cell_Culture->Cell_Cycle_Assay Compound_Preparation Compound Dilution Series Compound_Preparation->MTT_Assay Compound_Preparation->Apoptosis_Assay Compound_Preparation->Cell_Cycle_Assay IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution

References

Benchmarking Moschamine's Safety Profile Against Other Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of moschamine, a naturally occurring phenylpropenoic acid amide, against other well-known natural compounds. Due to the limited publicly available toxicological data for this compound, this guide focuses on providing a framework for its safety assessment by comparing it with established benchmarks for other natural compounds and detailing the standard experimental protocols used in safety and toxicity studies.

Comparative Toxicological Data

CompoundChemical ClassAcute Oral LD50 (Rodent)NOAEL (Subchronic, Rodent)Source(s)
This compound Phenylpropenoic acid amideData not availableData not available-
N-p-coumaroylserotonin Phenylpropenoic acid amideData not availableData not available-
Curcumin Polyphenol> 2000 mg/kg (rat)250-320 mg/kg/day (rat)[1]
Resveratrol Polyphenol> 2000 mg/kg (rat)200 mg/kg/day (rat)[2]
Quercetin Flavonoid160 mg/kg (rat)~1900 mg/kg/day (rat)[3]
Caffeine Alkaloid~200-400 mg/kg (rat)~151-174 mg/kg/day (rat)[4]

Experimental Protocols for Key Toxicity Studies

The following are detailed methodologies for standard toxicity tests as recommended by the Organisation for Economic Co-operation and Development (OECD) guidelines. These protocols are essential for evaluating the safety profile of a novel compound like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a single dose of a substance is administered orally to a small group of animals. The outcome (mortality or survival) determines the next step.

  • Animals: Typically, three female rats per step are used. They should be young, healthy, and nulliparous.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Levels: Predefined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight) are used.

  • Procedure:

    • Animals are fasted overnight before administration of the test substance.

    • The substance is administered orally by gavage.

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into one of several toxicity categories based on the observed mortality at different dose levels.

Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.

  • Principle: The test substance is administered orally on a daily basis to several groups of experimental animals at different dose levels for 28 days.

  • Animals: Typically, rats are used (10 males and 10 females per group).

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality, and the lowest dose should not induce any observable adverse effects (to determine the NOAEL).

  • Procedure:

    • The test substance is administered daily by gavage or in the diet/drinking water.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

    • At the end of the 28-day period, blood and urine samples are collected for hematological and clinical biochemistry analysis.

    • All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of organs from the control and high-dose groups is performed.

  • Endpoint: The study allows for the determination of the NOAEL and identifies target organs of toxicity.[5][6]

Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

  • Procedure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with top agar and plated.

    • Plates are incubated for 48-72 hours at 37°C.

  • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.[2][4]

Signaling Pathways and Experimental Workflow

This compound's Interaction with Inflammatory Signaling Pathways

This compound has been reported to modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Understanding these interactions is crucial for assessing its potential therapeutic and toxicological effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 MAPK Pathway cluster_3 NF-κB Pathway cluster_4 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates AP1 AP-1 p38->AP1 activates ERK->AP1 activates JNK->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, IL-1β) NFkB_nuc->Gene induces AP1->Gene induces This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->NFkB_nuc inhibits translocation

Caption: this compound's modulation of MAPK and NF-κB signaling pathways.

General Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new natural compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute & Subchronic Toxicity cluster_2 Phase 3: Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) AcuteTox Acute Oral Toxicity (OECD 423) Cytotoxicity->AcuteTox Genotoxicity Genotoxicity Assays (e.g., Ames Test - OECD 471) Genotoxicity->AcuteTox SubchronicTox 28-Day Repeated Dose Toxicity (OECD 407) AcuteTox->SubchronicTox DataAnalysis LD50 & NOAEL Determination SubchronicTox->DataAnalysis RiskAssessment Safety Profile & Risk Assessment DataAnalysis->RiskAssessment End Decision on Further Development RiskAssessment->End Start New Natural Compound Start->Cytotoxicity Start->Genotoxicity

Caption: A generalized workflow for preclinical safety assessment.

References

Investigating Species-Specific Differences in Moschamine's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Moschamine, also known as N-Feruloylserotonin, is a naturally occurring compound found in various plants, including safflower seeds. It has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a comparative analysis of the known effects of this compound across different species, based on available experimental data. The information is intended to aid researchers in understanding the potential species-specific differences in its pharmacokinetics, efficacy, and toxicity, which is crucial for translational research and drug development.

Pharmacokinetics and Bioavailability

Detailed comparative pharmacokinetic data for this compound across multiple species is limited in the publicly available literature. However, a key study has reported on its oral bioavailability in mice.

Table 1: Pharmacokinetic Parameters of this compound

ParameterSpeciesAdministration RouteDosageBioavailabilityData Reference
Oral BioavailabilityMouseOralNot SpecifiedDetermined[1]
Other ParametersData Not Available----

Experimental Protocol: Determination of Oral Bioavailability in Mice (Hypothetical Reconstruction)

This protocol is a hypothetical reconstruction based on standard pharmacokinetic study designs, as the detailed methodology was not available in the search results.

  • Animal Model: Male BALB/c mice (8-10 weeks old) are used.

  • Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration:

    • Intravenous (IV) Group: A single dose of this compound (e.g., 5 mg/kg) is administered via the tail vein to establish a baseline for 100% bioavailability.

    • Oral (PO) Group: A single dose of this compound (e.g., 20 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.

  • Plasma Analysis: Plasma is separated by centrifugation, and this compound concentrations are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The area under the concentration-time curve (AUC) is calculated for both IV and PO groups. Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mechanism of Action

This compound's mechanism of action has been investigated in various in vitro systems, revealing its interaction with key signaling pathways. While these studies provide insights into its molecular targets, direct comparative studies on the potency and signaling effects in cells from different species are scarce.

Key Mechanisms:

  • Serotonin 5-HT1 Receptor Inhibition: In an opossum kidney (OK) cell line, this compound was found to inhibit forskolin-stimulated cAMP formation. This effect was reversed by 5-HT1 antagonists, suggesting that this compound acts as an antagonist or partial agonist at these receptors[1].

  • Cyclooxygenase (COX) Inhibition: The same study demonstrated that this compound potently inhibits both COX-1 and COX-2 enzymes, highlighting its anti-inflammatory potential[1].

  • Antioxidant Activity: this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in various cell types, including human neuroblastoma (SH-SY5Y) cells and mouse macrophage-like (RAW 264.7) cells[2][3].

  • Inhibition of Superoxide (B77818) Production: this compound has been identified as an inhibitor of excessive superoxide production in mitochondria[1].

This compound This compound HT1R 5-HT1 Receptor This compound->HT1R Inhibits COX1 COX-1 This compound->COX1 Inhibits COX2 COX-2 This compound->COX2 Inhibits Mitochondria Mitochondria This compound->Mitochondria Acts on AC Adenylyl Cyclase HT1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PGs Prostaglandins COX1->PGs Produces COX2->PGs Produces Superoxide Superoxide Mitochondria->Superoxide Produces

Caption: Simplified signaling pathway of this compound. (Within 100 characters)

Comparative Efficacy

The efficacy of this compound has been evaluated in different animal models, primarily in rodents. The available data suggests potential therapeutic applications in neuroprotection and inflammatory conditions.

Table 2: Efficacy of this compound in Different Animal Models

Therapeutic AreaSpeciesModelKey FindingsData Reference
Neuroprotection MouseCisplatin-induced nephrotoxicityAttenuated kidney damage, reduced serum urea (B33335) and creatinine, decreased oxidative stress.[4]
RatStress-induced anxietyExhibited selective anxiolytic effects, particularly in rats with high pain thresholds.[5]
Anti-inflammatory MouseLPS-induced intestinal inflammationAmeliorated intestinal structural damage and reduced inflammatory markers.[2]
RatPhenylephrine or KCl-induced vasoconstrictionRelaxed femoral arteries, suggesting a vasodilatory effect.[3]

Experimental Protocol: LPS-Induced Intestinal Inflammation in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Groups:

    • Control group (vehicle).

    • LPS group (intraperitoneal injection of lipopolysaccharide, e.g., 10 mg/kg).

    • LPS + this compound group (oral gavage of this compound, e.g., 20 mg/kg, daily for 7 days prior to LPS challenge).

  • Induction of Inflammation: A single intraperitoneal injection of LPS is administered.

  • Sample Collection: After 24 hours, mice are euthanized, and intestinal tissues and blood samples are collected.

  • Endpoints:

    • Histology: Intestinal tissue sections are stained with H&E to assess morphological changes (e.g., villus length, crypt depth, inflammatory cell infiltration).

    • Gene Expression: mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the intestinal tissue are quantified by RT-qPCR.

    • Protein Levels: Protein expression of inflammatory markers is assessed by ELISA or Western blot.

cluster_mouse Mouse Model cluster_rat Rat Model Mouse_LPS LPS-induced Intestinal Inflammation Mouse_Cisplatin Cisplatin-induced Nephrotoxicity Rat_Anxiety Stress-induced Anxiety Rat_Vaso Vasoconstriction Model This compound This compound This compound->Mouse_LPS Ameliorates This compound->Mouse_Cisplatin Protects This compound->Rat_Anxiety Reduces This compound->Rat_Vaso Relaxes

Caption: Efficacy of this compound in different animal models. (Within 100 characters)

Comparative Toxicity

There is a significant lack of publicly available data on the comparative toxicity of this compound in different species. No studies detailing the median lethal dose (LD50) or other toxicological endpoints were identified in the search results. General hazard classifications from safety data sheets indicate potential for skin and eye irritation and respiratory irritation, but these are not based on comparative animal studies.

Table 3: Toxicity Profile of this compound

Toxicity EndpointSpeciesRoute of AdministrationValueData Reference
LD50Data Not Available---
Acute ToxicityData Not Available---
Chronic ToxicityData Not Available---

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425) - Hypothetical

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old) are used. The use of a single sex is a refinement to reduce animal numbers.

  • Dosage: A starting dose is selected based on available information (e.g., 2000 mg/kg as a limit test).

  • Procedure:

    • A single animal is dosed.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • LD50 Estimation: The LD50 is calculated using specialized software based on the outcomes for a small number of animals (typically 4-6).

Conclusion and Future Directions

The currently available data indicates that this compound possesses promising therapeutic properties, particularly as an anti-inflammatory and neuroprotective agent. However, the lack of comprehensive, direct comparative studies across different species is a major gap in our understanding of its pharmacological profile. While preliminary efficacy has been shown in both mice and rats, potential species-specific differences in metabolism, target engagement, and overall disposition cannot be ruled out and are critical for predicting human responses.

Future research should prioritize:

  • Comparative Pharmacokinetic Studies: Head-to-head pharmacokinetic studies in at least two rodent (e.g., mouse, rat) and one non-rodent (e.g., dog, non-human primate) species are essential to understand species differences in absorption, distribution, metabolism, and excretion.

  • Standardized Efficacy Studies: Evaluating the efficacy of this compound in well-established, comparable animal models of specific diseases across different species will provide a clearer picture of its translational potential.

  • Comprehensive Toxicity Profiling: Standardized acute, sub-chronic, and chronic toxicity studies in multiple species are required to establish a comprehensive safety profile and determine any species-specific toxicities.

Addressing these knowledge gaps will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Moschamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Moschamine (also known as N-feruloylserotonin) is a research chemical.[1][2] Specific, regulated disposal procedures for this compound are not widely established. Therefore, it must be handled as a potentially hazardous substance of unknown toxicity, and all disposal activities must comply with institutional and local environmental health and safety (EHS) regulations. This guide provides a framework based on general best practices for novel research compounds.[3]

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is critical. Based on available data, this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.[4]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[4][5]

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary.[5]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6]

Step-by-Step Disposal Protocol

The overriding principle for laboratory waste is that no activity should begin unless a plan for disposal has been formulated.[7] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sanitary sewer.[8][9]

Step 1: Consultation with Environmental Health & Safety (EHS) Your institution's EHS office is the primary authority on hazardous waste disposal. Contact them before proceeding. They will provide specific guidance based on local, state, and federal regulations and arrange for pickup by a licensed hazardous waste contractor.[3]

Step 2: Waste Segregation and Collection

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[3]

  • Segregate by Form: Keep solid waste (e.g., contaminated filter paper, unused powder) separate from liquid waste (e.g., solutions, rinsate).[3]

  • Aqueous vs. Organic: Collect aqueous waste separately from organic solvent waste.[7]

Step 3: Container Selection and Labeling

  • Use Original or Compatible Containers: The best container for hazardous waste is often the original chemical container.[9] If not available, use a container made of compatible material (e.g., glass or polyethylene (B3416737) for organic compounds) that is in good condition with a secure, leak-proof lid.[3][9]

  • Label Immediately: As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[3][10]

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound" or "(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide".[2][10] Do not use formulas or abbreviations.[10]

    • All components of a mixture, including solvents, by percentage or volume.[10]

    • The associated hazards (e.g., Irritant, Toxic).[10]

    • The date the container becomes full.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Location: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[3][10] A common practice is to designate a portion of a chemical fume hood as the SAA.[10]

  • Secondary Containment: Place the waste container in secondary containment, such as a tray, to contain any potential leaks.[3][7]

  • Segregate Incompatibles: Ensure incompatible waste types are stored separately to prevent accidental mixing. For example, store acids and bases separately.[10]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[3]

Step 5: Arranging for Final Disposal Once the waste container is full or is ready for disposal, contact your institution's EHS department to schedule a pickup. EHS will manage the transfer to a licensed hazardous waste disposal facility for final disposition, likely through high-temperature incineration.[6][11]

Data Presentation: Hazardous Waste Labeling Summary

The following table summarizes the essential information required for properly labeling this compound waste for disposal.

Label FieldRequired InformationExample/Notes
Generator Information Name of Principal Investigator, Laboratory, Building, Room Number, Phone Number.Dr. Jane Doe, Chemistry Lab, Bldg 1, Rm 101, x5-1234
Waste Identification "Hazardous Waste"Must be clearly visible.
Chemical Name(s) List all constituents by full chemical name. Do not use abbreviations.This compound, Methanol, Dichloromethane
Composition List percentages of all components, totaling 100%.This compound (5%), Methanol (50%), Dichloromethane (45%)
Hazards Check all applicable hazard characteristics.Irritant, Toxic
Accumulation Start Date The date the first drop of waste was added to the container.12/04/2025

Procedural Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound or any novel research chemical.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS and Compound SDS/Safety Info start->consult_ehs select_container Select Compatible, Leak-Proof Container consult_ehs->select_container label_waste Affix 'Hazardous Waste' Label and Complete All Fields select_container->label_waste segregate Segregate Waste: - Solid vs. Liquid - Do Not Mix Incompatibles label_waste->segregate store_saa Store in Designated SAA with Secondary Containment segregate->store_saa is_full Container Full or Disposal Required? store_saa->is_full is_full->store_saa No contact_ehs_pickup Contact EHS for Waste Pickup is_full->contact_ehs_pickup Yes end End: Professional Disposal contact_ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

< Disclaimer: The substance "Moschamine" is not a recognized chemical. The following guidance is provided as a template for handling a hypothetical potent, powdered chemical compound. This information is for illustrative purposes and should be adapted based on a thorough, substance-specific risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer.

This section outlines the assumed properties of this compound that necessitate stringent safety protocols.

PropertyDescription
Physical State Fine, white to off-white crystalline powder.
Assumed Hazards Potent Cytotoxin. Acutely toxic via inhalation and dermal absorption. Suspected carcinogen and mutagen.[1][2]
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour Time-Weighted Average)
Volatility Low, but easily aerosolized during handling.
Solubility Soluble in DMSO and ethanol; sparingly soluble in water.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure.[3] The selection of PPE is crucial for minimizing health risks associated with potent compounds.[3][4]

OperationMinimum Required PPE
Storage & Transport (within lab) - Nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat
Weighing of Powders - Double nitrile gloves- Chemical splash goggles and face shield- Disposable gown with tight-fitting cuffs[3]- Powered Air-Purifying Respirator (PAPR)
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Chemical-resistant apron over a laboratory coat[3]
Waste Disposal & Decontamination - Double, heavy-duty nitrile gloves- Chemical splash goggles- Chemical-resistant apron over a laboratory coat

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[3] Gowns should be disposable, made of low-permeability fabric, and fasten in the back.[5]

Operational Plan: Step-by-Step Handling Protocol

A clear, step-by-step plan is essential for safety and compliance.[3] All manipulations of solid this compound that may generate dust must be performed within a ventilated enclosure like a powder-containment hood or glove box.[3][6]

3.1. Preparation & Engineering Controls

  • Designate Area: Cordon off a specific area or chemical fume hood for all this compound handling. Post warning signs indicating "Potent Compound Handling Area."

  • Verify Ventilation: Ensure the chemical fume hood or other containment device is certified and functioning correctly. The area should have negative air pressure relative to adjacent spaces.[6]

  • Assemble Materials: Before starting, gather all necessary equipment, including PPE, spill cleanup materials, and waste containers.[3]

  • Pre-label Containers: Prepare all necessary labels for waste and final solution containers.[7]

3.2. Weighing & Handling Protocol

  • Don PPE: Put on the full PPE required for handling powders as specified in the table above.

  • Weighing: Perform weighing operations within a powder-containment hood or similar enclosure. Use a balance with a draft shield. Use wet-handling techniques (e.g., dampening the powder with a suitable solvent) where possible to minimize dust.[3]

  • Solution Preparation: Slowly add the weighed this compound powder to the solvent to avoid splashing.[8] All reactions and solution preparations must be conducted in a certified chemical fume hood.[3]

3.3. Spill & Emergency Procedures

  • Alert Personnel: Immediately alert others in the area.

  • Secure Area: Cordon off the spill area to prevent others from entering.[1]

  • Don PPE: If not already wearing it, don the appropriate PPE, including a respirator, double gloves, and a disposable gown.[1][4]

  • Containment: Use an appropriate spill kit with absorbent materials to contain the spill.[4]

  • Cleanup: Carefully collect all contaminated materials and place them in a designated, sealed hazardous waste container.[4]

  • Decontamination: Clean the spill area with a validated decontamination solution, followed by a general cleaning agent.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent secondary exposure and environmental contamination.

4.1. Decontamination

  • Work Surfaces: At the end of each procedure, decontaminate all surfaces and equipment.[3] A three-step process is recommended: deactivation (using a solution known to degrade this compound, if available), decontamination, and cleaning.

  • Reusable Equipment: Non-disposable equipment (e.g., glassware, spatulas) must be thoroughly decontaminated. This may involve soaking in a deactivating solution before regular cleaning.

4.2. Disposal Plan All waste must be treated as hazardous.[7] Do not mix hazardous waste with non-hazardous waste.[7][9]

Waste TypeContainerLabelingDisposal Method
Solid Waste Puncture-resistant, sealed container lined with a clear plastic bag.[10]"Hazardous Waste: this compound Solid Waste" with chemical name and hazard symbols.Collect for pickup by certified hazardous waste disposal service. High-temperature incineration is often the recommended method for potent compounds.[8]
Liquid Waste Leak-proof, compatible container (e.g., glass or polyethylene). Store in secondary containment.[7][11]"Hazardous Waste: this compound Liquid Waste" with solvent composition and hazard symbols.Collect for pickup by certified hazardous waste disposal service. Do not dispose of down the drain.[7]
Contaminated Sharps Puncture-proof sharps container."Hazardous Waste: Sharps Contaminated with this compound"Collect for pickup by certified hazardous waste disposal service.
Contaminated PPE Double-bagged in yellow chemotherapy waste bags or other designated containers."Hazardous Waste: PPE Contaminated with this compound"Collect for pickup by certified hazardous waste disposal service.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

Moschamine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Containment) cluster_cleanup 3. Decontamination & Disposal cluster_end 4. Final Steps prep_area Designate & Secure Area verify_hood Verify Fume Hood / Controls prep_area->verify_hood gather_materials Assemble PPE & Equipment verify_hood->gather_materials prep_labels Pre-Label Waste Containers gather_materials->prep_labels don_ppe Don Full PPE prep_labels->don_ppe Proceed to Handling weigh Weigh Powder don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill EMERGENCY: Spill Occurs weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->spill decon_equip Decontaminate Equipment experiment->decon_equip Proceed to Cleanup decon_surfaces Decontaminate Surfaces decon_equip->decon_surfaces segregate_waste Segregate Waste Streams decon_surfaces->segregate_waste dispose Package & Label Waste segregate_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe Finalize Procedure wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_response Execute Spill Response Protocol spill->spill_response spill_response->segregate_waste

Caption: Workflow for the safe handling of potent powdered compounds like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moschamine
Reactant of Route 2
Reactant of Route 2
Moschamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.